2-Bromo-1-phenylethanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-bromo-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941844 | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2425-28-7, 199343-14-1 | |
| Record name | α-(Bromomethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Bromomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(bromomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-1-phenylethanol CAS number and properties
An In-depth Technical Guide to 2-Bromo-1-phenylethanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a versatile chiral building block crucial in pharmaceutical and fine chemical synthesis. It covers the compound's core properties, stereoisomers, detailed experimental protocols for its synthesis and subsequent reactions, and its application in drug development, particularly as a precursor for bioactive molecules.
Core Properties and CAS Numbers
This compound (C₈H₉BrO) is an organic compound featuring a phenyl ring and a hydroxyl group on the first carbon of an ethanol (B145695) chain, with a bromine atom on the second carbon.[1] This structure includes a chiral center at the carbon bearing the hydroxyl group, leading to the existence of two enantiomers: (R)- and (S)-2-Bromo-1-phenylethanol.[2] The racemic mixture and its individual enantiomers are key intermediates in various synthetic applications.[3]
The compound is typically a colorless to pale yellow liquid, soluble in many organic solvents with limited solubility in water.[1][2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its physical properties, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its specific enantiomers.
| Property | Value | CAS Number | Source(s) |
| Racemic this compound | 2425-28-7, 199343-14-1 | [1][2][4][5][6][7][8] | |
| Molecular Formula | C₈H₉BrO | [4][5][9] | |
| Molecular Weight | 201.06 g/mol | [4][9][10] | |
| Appearance | Colorless to pale yellow liquid | [1][2] | |
| Density | 1.503 g/cm³ | [1][2] | |
| Boiling Point | 261.6°C at 760 mmHg | [1][2] | |
| Flash Point | 135.6°C | [1][2] | |
| (R)-(-)-2-Bromo-1-phenylethanol | 73908-23-3 | [2][9][10][11] | |
| Optical Rotation | Levorotatory (-) | [2][12] | |
| Melting Point | 54-56 °C | [13] | |
| (S)-(+)-2-Bromo-1-phenylethanol | Not specified in sources | [2] | |
| Optical Rotation | Dextrorotatory (+) | [2] |
Synthesis of this compound
The synthesis of this compound can be approached in several ways, yielding either a racemic mixture or a specific enantiomer. The choice of method depends on the desired stereochemical outcome.
Experimental Protocol 1: Synthesis of Racemic this compound via Halohydrin Formation
One of the most direct methods for synthesizing the racemic mixture is the formation of a halohydrin from styrene (B11656) using N-bromosuccinimide (NBS) in an aqueous organic solvent like DMSO.[3]
Methodology:
-
Formation of Bromonium Ion: The alkene in styrene acts as a nucleophile, attacking the electrophilic bromine of NBS. This creates a cyclic bromonium ion intermediate.[3]
-
Nucleophilic Attack by Water: A water molecule then attacks one of the carbons in the bromonium ion. Due to steric and electronic factors, the attack preferentially occurs at the more substituted benzylic carbon.[3]
-
Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water) to yield the final racemic this compound.[3]
-
Work-up: The reaction mixture is typically worked up by extraction with an organic solvent, followed by washing with aqueous solutions to remove by-products. The final product can be purified by column chromatography.
The formation of the planar bromonium ion can occur on either face of the styrene molecule with equal probability, leading to a 50:50 mixture of enantiomers.[3]
Synthesis of Racemic this compound.
Experimental Protocol 2: Enantioselective Synthesis of (R)-(-)-2-Bromo-1-phenylethanol
Producing enantiomerically pure forms is critical for pharmaceutical applications.[11] The most effective method is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003), which can be achieved using chemical or biocatalytic methods.[11][14]
Methodology (CBS-Catalyzed Asymmetric Reduction):
-
Reaction Setup: A multi-neck, round-bottom flask is charged with anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0-5 °C under an inert atmosphere.[14]
-
Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene, ~0.1 eq) is added. Borane dimethyl sulfide (B99878) complex (BH₃·DMS, ~1.0-1.2 eq) is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes.[14]
-
Substrate Addition: A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise over 1-2 hours, keeping the internal temperature below 5 °C.[14]
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), it is quenched by the slow, dropwise addition of methanol.[14]
-
Purification: The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and saturated aqueous sodium bicarbonate. The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield (R)-(-)-2-Bromo-1-phenylethanol.[14] The enantiomeric excess is determined by chiral HPLC.[14]
Workflow for CBS-catalyzed asymmetric reduction.
Key Reactions and Applications in Drug Development
(R)-(-)-2-Bromo-1-phenylethanol is a valuable precursor for synthesizing chiral molecules, including β-amino alcohols and epoxides, which are core structures in many pharmaceuticals.[15][16][17]
Reaction Pathways
The primary reaction pathways involve nucleophilic attack at the bromine-bearing carbon or intramolecular cyclization.[16]
-
Sɴ2 Nucleophilic Substitution: The bromide ion is an excellent leaving group, allowing for displacement by various nucleophiles (e.g., amines, azides). This reaction proceeds via a classic Sɴ2 mechanism, which results in an inversion of the stereochemical configuration at the chiral center. For example, reacting the (R)-enantiomer with an amine yields the corresponding (S)-amino alcohol.[15]
-
Intramolecular Cyclization (Epoxide Formation): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a chiral epoxide (e.g., (R)-styrene oxide from (R)-2-Bromo-1-phenylethanol).[16][17]
Key reaction pathways of (R)-(-)-2-Bromo-1-phenylethanol.
Experimental Protocol 3: Synthesis of a Chiral β-Amino Alcohol
This protocol details the synthesis of (S)-2-(benzylamino)-1-phenylethanol from the (R)-bromohydrin via an Sɴ2 reaction.[15]
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) dissolved in anhydrous acetonitrile.[15]
-
Reagent Addition: Add benzylamine (B48309) (1.2 eq) and triethylamine (B128534) (1.5 eq). Triethylamine acts as a base to neutralize the HBr byproduct.[15]
-
Heating: Attach a reflux condenser and heat the mixture to 60-70 °C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[15]
-
Work-up: After cooling, partition the residue between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[15]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure (S)-2-(benzylamino)-1-phenylethanol.[15]
Application in the Synthesis of β2-Adrenoceptor Agonists
The phenylethanolamine scaffold, readily accessible from this compound, is a core structural motif in many β2-adrenoceptor agonists used as bronchodilators in the treatment of asthma and COPD.[11] The specific stereochemistry of this scaffold is critical for potent and selective interaction with the β2-adrenoceptor.[11] These agonists activate a G-protein coupled receptor (GPCR) signaling cascade, leading to bronchodilation.[11]
β2-Adrenergic receptor signaling pathway.
References
- 1. This compound | 199343-14-1 | Benchchem [benchchem.com]
- 2. This compound (2425-28-7) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 2425-28-7 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. alpha-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 102812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 2425-28-7 | Benchchem [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of (R)-(-)-2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Bromo-1-phenylethanol is a crucial chiral building block in the synthesis of numerous pharmaceutically active compounds.[1][2] Its specific stereochemistry is often essential for the biological activity and selectivity of the final drug substance.[1] A thorough understanding of its physical properties is fundamental for its handling, purification, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the key physical properties of (R)-(-)-2-Bromo-1-phenylethanol, detailed experimental protocols for their determination, and logical workflows to guide laboratory practice.
Core Physical and Chemical Properties
(R)-(-)-2-Bromo-1-phenylethanol is a chiral alcohol that features a phenyl group, a hydroxyl group, and a bromine atom.[3] The carbon atom attached to the hydroxyl and phenyl groups is a stereogenic center, leading to the existence of two enantiomers: (R) and (S).[4][5] While enantiomers share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a property known as optical activity.[4][6][7] The (-) designation indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction.[4][6]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical data for (R)-(-)-2-Bromo-1-phenylethanol.
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₉BrO | [6][8][9][10] |
| Molecular Weight | 201.06 g/mol | [6][8][10][11] |
| Appearance | Colorless to pale yellow liquid | [6][7][12] |
| Melting Point | 54-56 °C | [9] |
| Boiling Point | 261.6 °C at 760 mmHg110 °C at 2 mmHg | For racemic mixture.[5][7][12] Enantiomers have identical boiling points.[4][6][7] |
| Density | 1.503 g/cm³ | For racemic mixture.[5][6][7] Enantiomers have identical densities.[4][6][7] |
| Specific Rotation ([α]D) | -39.0° (c=8.00 g/100 mL, Chloroform) | [4] |
| Solubility | Limited solubility in water; Soluble in organic solvents such as methanol, ethanol, acetone, and chloroform (B151607). | [6][7][13] |
Experimental Protocols
Accurate determination of physical properties is critical for compound verification and quality control. The following sections detail the standard methodologies for measuring the key physical properties of (R)-(-)-2-Bromo-1-phenylethanol.
Determination of Melting Point (Capillary Method)
The melting point is a key indicator of purity for a solid compound.[14] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[14]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]
-
Thermometer (calibrated)[14]
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[15] Place a small amount of (R)-(-)-2-Bromo-1-phenylethanol onto a clean, dry surface. Tap the open end of a capillary tube into the solid to collect a small amount of the sample.[15][16]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly.[15][16] The packed sample height should be 2-3 mm.[15]
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.[14][15]
-
Initial Determination: Heat the sample rapidly to get an approximate melting point.[14]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[14][15]
-
Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[14]
Determination of Boiling Point (Capillary Method)
This micro method is suitable for determining the boiling point of small quantities of liquid.[6][17] The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[17][18]
Apparatus:
-
Small test tube (fusion tube)[17]
-
Heating source (e.g., Bunsen burner or heating mantle)[6]
-
Liquid paraffin (B1166041) or high-boiling silicone oil[6]
Procedure:
-
Setup: Place a few drops of (R)-(-)-2-Bromo-1-phenylethanol into the small test tube.[6] Place the capillary tube, sealed end up, into the liquid.[18]
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][18]
-
Heating: Place the assembly in the Thiele tube or oil bath.[6] Heat the apparatus gently.[6][17] As the temperature increases, a stream of air bubbles will emerge from the open end of the capillary tube.[6][18]
-
Observation: Continue heating until a continuous and rapid stream of bubbles is observed.[6]
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[6][18][19] Record this temperature.
Determination of Optical Rotation (Polarimetry)
Optical rotation is the most critical measurement for characterizing a specific enantiomer and determining its purity.[6] The specific rotation is a standardized measure of a compound's optical activity.[20][21]
Apparatus:
-
Sodium lamp (D-line, 589 nm) or other monochromatic light source[4][6]
-
Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm)[4][6]
-
Volumetric flask and analytical balance[6]
Procedure:
-
Solution Preparation: Accurately prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol of a known concentration (c) in g/mL.[4][6] For example, weigh 0.800 g of the compound and dissolve it in chloroform in a 10.0 mL volumetric flask.
-
Calibration: Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument.[6][22] Set the reading to zero.[6]
-
Sample Measurement: Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are trapped in the light path.[6][23] Place the filled cell in the polarimeter.
-
Reading: Measure the observed angle of rotation (α). A negative value indicates levorotation.[6]
-
Calculation: Calculate the specific rotation ([α]) using Biot's law:[6] [α]Tλ = α / (l * c) Where:
-
T is the temperature in °C.
-
λ is the wavelength of light (e.g., D for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Mandatory Visualizations
Workflow for Physical Property Characterization
The following diagram outlines the logical workflow for the comprehensive characterization of the physical properties of a synthesized or acquired sample of (R)-(-)-2-Bromo-1-phenylethanol.
Caption: Workflow for the physical characterization of (R)-(-)-2-Bromo-1-phenylethanol.
Principle of Optical Rotation Measurement
This diagram illustrates the fundamental principle of polarimetry used to measure the optical rotation of a chiral compound like (R)-(-)-2-Bromo-1-phenylethanol.
Caption: Diagram illustrating the principle of polarimetry for optical rotation measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromo-1-phenylethanol (2425-28-7) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 199343-14-1 | Benchchem [benchchem.com]
- 8. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. scbt.com [scbt.com]
- 11. Buy this compound | 2425-28-7 [smolecule.com]
- 12. 2-Bromo-1-phenylethan-1-ol | 2425-28-7 | TCI AMERICA [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 21. digicollections.net [digicollections.net]
- 22. benchchem.com [benchchem.com]
- 23. rudolphresearch.com [rudolphresearch.com]
2-Bromo-1-phenylethanol molecular weight and formula
An In-depth Technical Guide to 2-Bromo-1-phenylethanol
This technical guide provides a comprehensive overview of this compound, a significant chiral building block in pharmaceutical and organic synthesis. The document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and derivatization, and illustrates a representative synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Core Properties of this compound
This compound is an organic compound featuring a phenyl ring and a hydroxyl group on the first carbon of a two-carbon chain, with a bromine atom on the second carbon.[1] Its structure contains a stereogenic center at the carbon bearing the hydroxyl and phenyl groups, making it a chiral molecule.[1][2] This chirality is crucial for its application in the asymmetric synthesis of enantiomerically pure pharmaceuticals.[3][4]
The quantitative physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉BrO[1][2][4][5][6][7][8] |
| Molecular Weight | 201.06 g/mol [1][4][6][8][9] |
| CAS Number | 2425-28-7 (for racemic)[1][5] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.503 g/cm³[1][5] |
| Boiling Point | 261.6°C at 760 mmHg[1][5] |
| Flash Point | 135.6°C[1][5] |
Synthetic and Experimental Protocols
This compound is a versatile intermediate. The enantiomerically pure forms are particularly valuable and can be synthesized through methods such as asymmetric reduction or kinetic resolution.[4] The compound's bromo and hydroxyl groups serve as reactive centers for various transformations, including nucleophilic substitution and intramolecular cyclization to form epoxides.[3]
Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone (B140003)
This protocol describes the synthesis of (R)-(-)-2-Bromo-1-phenylethanol using an alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone.[4]
Methodology:
-
Enzyme Preparation : A suitable ADH, often from a microbial source, is prepared. This may involve the expression and purification of a recombinant enzyme.[4]
-
Reaction Setup : A reaction mixture is prepared containing 2-bromoacetophenone (e.g., 10-50 mM), a cofactor such as NADPH or NADH, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is conducted in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).[4]
-
Initiation and Monitoring : The reaction is initiated by adding the alcohol dehydrogenase. The progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee).[4]
-
Workup and Purification : Upon completion, the product is extracted from the aqueous phase with an organic solvent like ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[4]
Protocol 2: Synthesis of (S)-Styrene Oxide via Intramolecular Cyclization
This protocol details the synthesis of (S)-styrene oxide from (R)-(-)-2-Bromo-1-phenylethanol through a base-mediated intramolecular reaction.[3]
Methodology:
-
Reaction Setup : Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in methanol (B129727) and cool the solution to 0 °C in an ice bath.[3]
-
Base Addition : Slowly add a solution of sodium hydroxide (B78521) (1.1 eq) in water dropwise with vigorous stirring.[3]
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[3]
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Purification : The crude product can be purified by vacuum distillation to yield (S)-styrene oxide as a colorless oil.[3]
Protocol 3: Reaction with Nucleophiles - Synthesis of (S)-2-azido-1-phenylethanol
This protocol outlines the stereospecific synthesis of an azido (B1232118) alcohol, a key intermediate for amino alcohol synthesis, from (R)-(-)-2-Bromo-1-phenylethanol.[3]
Methodology:
-
Reaction Setup : To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a 1:1 mixture of water and acetone (B3395972), add sodium azide (B81097) (1.5 eq).[3]
-
Reaction Conditions : Heat the reaction mixture to reflux (approx. 60-70 °C) and stir for 12-24 hours.[3]
-
Monitoring : Monitor the reaction by TLC.[3]
-
Workup : After completion, cool the mixture and remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.[3]
-
Purification : Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica (B1680970) gel to obtain (S)-2-azido-1-phenylethanol.[3]
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol, as detailed in Protocol 2.
Caption: Experimental workflow for the synthesis of (S)-Styrene Oxide.[3]
References
- 1. This compound | 199343-14-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 2425-28-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Racemic 2-Bromo-1-phenylethanol from Styrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of racemic 2-bromo-1-phenylethanol from styrene (B11656), a critical intermediate in the pharmaceutical and fine chemical industries.[1] The document details the core reaction mechanism, provides a detailed experimental protocol, and summarizes relevant quantitative data.
Core Synthesis Mechanism: Halohydrin Formation
The most direct and widely employed method for synthesizing racemic this compound from styrene is the formation of a bromohydrin.[1][2] This reaction is typically performed using N-bromosuccinimide (NBS) as a bromine source in an aqueous solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water.[1][3]
The mechanism proceeds through a two-step electrophilic addition:[1][4]
-
Formation of a Cyclic Bromonium Ion: The alkene of the styrene molecule acts as a nucleophile, attacking the electrophilic bromine of the NBS. This results in the formation of a three-membered cyclic bromonium ion intermediate.[1][4] The formation of this ion can occur with equal probability on either face of the planar styrene molecule.[1]
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion.[1][5] This attack follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon, which is the benzylic carbon in this case, due to its ability to better stabilize the partial positive charge.[2] The attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition.[4]
This sequence of events leads to the formation of a racemic mixture of (1R,2S)- and (1S,2R)-2-bromo-1-phenylethanol.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from styrene via halohydrin formation.
| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Styrene, NBS | 50% aqueous DMSO | 0 °C to room temp. | Not Specified | 70% | [2] |
| (E)-Stilbene, NBS | DMSO/Water | Room Temperature | 25 minutes | 84-85% (of erythro-2-bromo-1,2-diphenylethanol) | [6] |
Note: The data for (E)-stilbene is included to provide context for a similar reaction, as detailed quantitative data for the styrene reaction can be limited.
Experimental Protocol
This protocol details the synthesis of racemic this compound from styrene using N-bromosuccinimide in aqueous DMSO.
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS), freshly recrystallized[3]
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in a 1:1 mixture of DMSO and water.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring vigorously, add N-bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of racemic this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of racemic this compound.
References
A Technical Guide to the Enantioselective Synthesis of 2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core methodologies for the enantioselective synthesis of 2-Bromo-1-phenylethanol, a critical chiral building block in the pharmaceutical industry. The document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and a summary of quantitative data to inform research and development.
Introduction
Chiral this compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals, where stereochemistry plays a crucial role in determining biological activity and pharmacological profile. The efficient and stereoselective production of this compound is therefore of significant interest. The primary strategies for its enantioselective synthesis involve the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003), and the kinetic resolution of racemic this compound.
Asymmetric Reduction of 2-Bromoacetophenone
The most common approach to enantiomerically pure this compound is the asymmetric reduction of 2-bromoacetophenone. This can be achieved through two main catalytic systems: chemical catalysis, most notably the Corey-Bakshi-Shibata (CBS) reduction, and biocatalysis using enzymes or whole-cell systems.
Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3] It employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF.[1] The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either (R)- or (S)-2-Bromo-1-phenylethanol. High enantiomeric excesses, often exceeding 95%, are achievable with this method.[4]
Mechanism of the Corey-Bakshi-Shibata Reduction
The enantioselectivity of the CBS reduction is attributed to a well-defined transition state. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone, with the sterically larger phenyl group of the ketone orienting away from the bulky substituent on the catalyst. This preferential orientation directs the hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess.
Quantitative Data for CBS Reduction
| Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS | BH₃·SMe₂ | THF | -20 to 0 | 98 | 95 (for S-enantiomer) | [5] |
| (R)-Me-CBS | BH₃·SMe₂ | THF | -78 | High | >95 | [4] |
| Spiroaminoborate catalyst | BH₃·SMe₂ | Not specified | Not specified | Good | 97-99 (for S-enantiomer) | [5] |
Biocatalysis
Biocatalytic reduction of 2-bromoacetophenone offers a green and highly selective alternative to chemical methods.[6] This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), or whole microbial cells (e.g., yeast, bacteria) to catalyze the asymmetric reduction.[7] Biocatalysis is often performed under mild reaction conditions in aqueous media, minimizing the use of hazardous organic solvents.
Isolated Enzymes (Alcohol Dehydrogenases)
A variety of ADHs have been successfully employed for the reduction of 2-bromoacetophenone and its analogs.[8] These enzymes often exhibit excellent enantioselectivity, producing the desired alcohol with high optical purity. The use of a co-factor regeneration system, such as glucose and glucose dehydrogenase, is typically required for the economic viability of the process.
Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes and co-factors for the reduction.[7] This approach can be more cost-effective as it eliminates the need for enzyme purification. Various microorganisms, including Rhodotorula rubra and recombinant Escherichia coli expressing specific ketoreductases, have been shown to be effective for the enantioselective reduction of 2-bromoacetophenone.[4][7]
Quantitative Data for Biocatalytic Reduction
| Biocatalyst | Co-substrate/Reducing Agent | Yield (%) | ee (%) | Product Enantiomer | Reference |
| Rhodotorula rubra (Whole cells) | Glucose | 98 (for 4-bromoacetophenone) | >98 | S | [4][7] |
| Carrot and Celeriac Roots (Whole cells) | Endogenous | Not specified | Not specified | S | [9] |
| Recombinant E. coli expressing ketoreductase | Isopropanol | High | >99 | R | [4] |
| ADH from Lactobacillus brevis | Isopropanol | Not specified | Not specified | R | [10] |
| ADH from Thermoanaerobacter sp. | Isopropanol | Not specified | Not specified | S | [10] |
Kinetic Resolution of Racemic this compound
Kinetic resolution is an alternative strategy for obtaining enantiomerically enriched this compound. This method involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used biocatalysts for the kinetic resolution of alcohols via enantioselective acylation.[9][11][12]
In a typical procedure, racemic this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) (e.g., Novozym 435).[9] The lipase selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by chromatography. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Quantitative Data for Kinetic Resolution
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee of remaining alcohol (%) | Reference |
| Novozym 435 | Vinyl Acetate | n-Hexane | ~50 | >99 | [9] (analogous substrate) |
| Steapsin lipase | Vinyl Acetate | Hexane | Not specified | Not specified | [9] (analogous substrate) |
| Burkholderia cepacia lipase | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | 40.1 | 98.9 (of product) | [11] (analogous substrate) |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-bromoacetophenone using (R)-Methyl-CBS-oxazaborolidine
Materials:
-
2-bromoacetophenone
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether or ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoacetophenone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add (R)-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.
-
After stirring for 10 minutes, add BH₃·SMe₂ (0.6 eq) dropwise over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-2-Bromo-1-phenylethanol.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Whole-Cell Biocatalytic Reduction using Rhodotorula rubra
Materials:
-
Rhodotorula rubra culture
-
Growth medium (e.g., YPD: Yeast extract, Peptone, Dextrose)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Glucose
-
2-bromoacetophenone
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cultivate Rhodotorula rubra in a suitable growth medium until a sufficient cell density is reached.
-
Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Resuspend the cells in the phosphate buffer containing glucose (as a co-substrate for cofactor regeneration).
-
Add 2-bromoacetophenone to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by extracting aliquots with ethyl acetate and analyzing by Gas Chromatography (GC) or TLC.
-
Upon completion, separate the yeast cells by centrifugation.
-
Extract the supernatant with ethyl acetate (3 times the volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantioenriched this compound.
-
Determine the yield and enantiomeric excess by GC or chiral HPLC.[4]
Protocol 3: Kinetic Resolution of Racemic this compound using Lipase
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Vinyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve racemic this compound (1.0 eq) in n-hexane in a flask.
-
Add the immobilized lipase (e.g., Novozym 435).
-
Add vinyl acetate (e.g., 2.0 eq) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 42 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion.
-
Once the desired conversion is reached, remove the lipase by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-2-Bromo-1-phenylethanol from the acylated (R)-enantiomer by flash column chromatography on silica gel.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several methodologies. The Corey-Bakshi-Shibata reduction offers a reliable and high-yielding chemical route with excellent enantioselectivity. Biocatalytic reductions, using either isolated enzymes or whole-cell systems, provide a green and highly selective alternative, often operating under mild conditions. Kinetic resolution using lipases presents another viable option, particularly when a racemic mixture of the alcohol is readily available. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, required scale, cost of reagents and catalysts, and environmental considerations. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 199343-14-1 | Benchchem [benchchem.com]
- 6. Frontiers | Reductions and Oxidations Catalyzed by Alcohol Dehydrogenases: Useful Biocatalytic Reactions in Organic Synthesis [frontiersin.org]
- 7. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-1-phenylethanol: Chemical Structure and Chirality
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the pharmaceutical and fine chemical industries.[1] The document details its chemical structure, explores the critical aspects of its chirality, and presents relevant physicochemical data and established experimental protocols.
Chemical Structure
This compound is an organic compound with the molecular formula C₈H₉BrO.[2][3] Its structure consists of a two-carbon ethanol (B145695) backbone. A phenyl group and a hydroxyl (-OH) group are attached to the first carbon (C1), while a bromine atom is bonded to the second carbon (C2).[2][3] This arrangement of functional groups dictates its chemical reactivity, making it a valuable precursor in various synthetic applications.[2][3][4] The presence of the hydroxyl group allows for hydrogen bonding, influencing its physical properties, while the bromine atom serves as an effective leaving group in nucleophilic substitution reactions.[2][4]
Chirality and Enantiomers
A key feature of this compound is its chirality. The carbon atom bonded to the hydroxyl group, the phenyl group, and the bromomethyl group is a stereogenic center.[2][3][5][6] This gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-bromo-1-phenylethanol and (S)-2-bromo-1-phenylethanol.[5][6]
These enantiomers possess identical physical properties, such as boiling point and density.[2][5] However, they differ in their interaction with plane-polarized light, a property known as optical activity.[2][5] One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, designated as (+)), while the other rotates it in a counter-clockwise direction (levorotatory, designated as (-)).[5] This stereoisomerism is particularly important in pharmaceutical synthesis, as the biological activity of the two enantiomers can vary significantly.[2][5]
References
An In-depth Technical Guide on the Solubility of 2-Bromo-1-phenylethanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-phenylethanol, a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining precise solubility parameters.
Core Concepts in Solubility
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarity are more likely to be soluble in one another. This compound possesses a dual chemical nature; the hydroxyl (-OH) group imparts polarity and hydrogen bonding capability, while the phenyl ring and brominated alkyl chain contribute to its non-polar, hydrophobic character[1][2][3]. This structure suggests that it will be soluble in many common organic solvents but will have limited solubility in water[2][4].
Data Presentation: Solubility of this compound
Table 1: Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility (mg/L) |
| Water | H₂O | Polar Protic | Not Specified | 728.59 (for (S)-enantiomer)[1][5] |
Table 2: Qualitative Solubility Assessment in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Type | Expected Solubility |
| Methanol | CH₃OH | Polar Protic | Highly Soluble / Miscible[1] |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble / Miscible[1] |
| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble / Miscible[1] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[4] |
| Hexane | C₆H₁₄ | Non-polar | Partially Soluble to Insoluble |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble |
Experimental Protocols
Protocol 1: Quantitative Determination of Equilibrium Solubility (Shake-Flask Method)
This method is a standard approach to determine the thermodynamic (equilibrium) solubility of a compound in a specific solvent[6][7].
Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (HPLC-grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved liquid droplets after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the controlled temperature for several hours to permit phase separation.
-
Carefully withdraw a sample from the upper, clear supernatant layer using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microdroplets[1].
-
-
Quantitative Analysis (via HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve[1].
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Protocol 2: Qualitative Solubility Assessment
This rapid method is suitable for initial screening and characterization[4][8].
Objective: To quickly classify the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer or stirring rod
-
Pipettes
Methodology:
-
Place approximately 0.1 mL of this compound into a small test tube[4].
-
Add 1 mL of the chosen solvent to the test tube[4].
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer[4].
-
Visually observe the mixture against a contrasting background.
-
Classify the solubility based on the following criteria[4]:
-
Soluble/Miscible: A clear, single-phase, homogeneous solution is formed.
-
Partially Soluble: The mixture appears cloudy, or two distinct liquid phases are present, but the volume of the solute phase has noticeably decreased.
-
Insoluble/Immiscible: The compound does not appear to dissolve, and two clear, distinct phases remain.
-
-
Repeat the procedure for each solvent to be tested.
Mandatory Visualization
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like this compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 199343-14-1 | Benchchem [benchchem.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-2-bromo-1-phenylethanol (2425-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectral Data of 2-Bromo-1-phenylethanol
This technical guide provides a comprehensive overview of the spectral data for the compound this compound, a key intermediate in the synthesis of various pharmaceuticals. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉BrO[1] |
| Molecular Weight | 201.06 g/mol [1][2] |
| CAS Number | 199343-14-1[2] |
| Appearance | Not specified, likely a solid or oil |
| Chirality | Contains a chiral center at the carbon bearing the hydroxyl group, leading to (R) and (S) enantiomers.[2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 - 7.29 | m | 5H | C₆H ₅ |
| 4.96 - 4.94 | m | 1H | H -C(OH) |
| 3.76 - 3.71 | m | 1H | H -C(Br) |
| 3.59 | m | 1H | H -C(Br) |
| 2.5 (broad s) | s | 1H | OH |
¹³C NMR Spectral Data (100 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Assignment |
| 143.7 | C-Ar (quaternary) |
| 128.7 | C-Ar |
| 127.9 | C-Ar |
| 125.8 | C-Ar |
| 71.3 | C -OH |
| 41.7, 41.5 | C -Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and aromatic groups.
IR Spectral Data (Thin Film) [2][3]
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3398 (broad) | O-H Stretch (hydrogen-bonded)[2] |
| ~3030 | C-H Stretch (aromatic)[2] |
| 2954, 2926 | C-H Stretch (aliphatic)[2] |
| 1494, 1454 | C=C Stretch (aromatic)[2] |
| 1068 | C-O Stretch[2] |
| ~700 | C-Br Stretch[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine results in a characteristic isotopic pattern.
Mass Spectrometry Data
| m/z | Interpretation |
| 200/202 | Molecular ion peak (M⁺) with a characteristic ~1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes. |
| 107 | [M - CH₂Br]⁺, loss of the bromomethyl group. |
| 77 | [C₆H₅]⁺, phenyl group fragment. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 0 to 200 ppm
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
IR Spectroscopy
Sample Preparation:
-
A small drop of the neat liquid (if applicable) or a concentrated solution in a volatile solvent is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
Mass Spectrometry
Sample Introduction:
-
Direct infusion or via Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 50 - 300 m/z
Synthetic Workflow and Signaling Pathway
This compound is a valuable building block. One common synthesis method is the halohydrin formation from styrene.[4] This compound is also a precursor to β2-adrenoceptor agonists used in treating respiratory diseases.[5]
Caption: Synthesis of this compound and its role as a precursor in drug development.
This guide provides foundational spectral data and methodologies for this compound, which are essential for its identification, characterization, and application in synthetic and medicinal chemistry.
References
Safety and Handling of 2-Bromo-1-phenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-1-phenylethanol. Due to its hazardous properties, it is imperative that this chemical be handled with strict adherence to safety guidelines to minimize risk to personnel and the environment. This document outlines the known hazards, recommended personal protective equipment (PPE), proper storage and handling procedures, and emergency measures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Direct contact can cause skin and eye irritation, and inhalation of its vapors may lead to respiratory irritation.[1][2] It is also harmful if swallowed.[3][4]
GHS Hazard Statements:
-
GHS07: Harmful/Irritant
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C8H9BrO | [1][3][7] |
| Molecular Weight | 201.06 g/mol | [2][7][8] |
| Appearance | Colorless to light yellow clear liquid or solid | [9] |
| Melting Point | 39 °C | [3][10] |
| Boiling Point | 261.6 °C at 760 mmHg | [1][3][10] |
| Density | 1.504 g/cm³ | [1] |
| Flash Point | 135.6 °C | [3][10] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure to vapors.[1][11]
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[1][11]
-
In situations with a risk of significant vapor exposure, a properly fitted respirator with organic vapor cartridges should be used.[11]
-
Avoid all direct contact with skin and eyes.[1]
-
Use sealed containers and ensure all equipment is clean and dry before use to prevent contamination.[11]
-
Wash hands thoroughly after handling the chemical.[1]
Storage
-
Store in a cool, dry, and dark place.[12] Some suppliers recommend refrigeration at 2-8°C.[10][12]
-
Keep the container tightly closed and store in a well-ventilated area.[1][12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with this compound.
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Accidental Release Measures
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for proper disposal.
Experimental Protocols
This compound is a versatile chiral building block in organic synthesis.[12] Below are example protocols for its use.
Synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol[12]
This protocol describes the base-mediated intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol.
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The crude (S)-styrene oxide can be purified by vacuum distillation.
Synthesis of (S)-2-azido-1-phenylethanol from (R)-(-)-2-Bromo-1-phenylethanol[12]
This protocol details a stereospecific nucleophilic substitution reaction.
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Sodium azide (B81097) (NaN₃)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 equivalent) in a 1:1 mixture of water and acetone, add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 times).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Stability and Degradation
This compound is a stable compound when stored under the recommended conditions.[13] Potential degradation pathways include hydrolysis to form styrene (B11656) oxide and subsequent diol, and thermal decomposition to yield styrene.[13] Forced degradation studies under acidic, basic, and oxidative conditions can be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways. Waste material should be handled as hazardous waste and disposed of at an approved waste disposal facility.[8]
This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety program. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (1S)-2-bromo-1-phenyl-ethanol - Safety Data Sheet [chemicalbook.com]
- 4. osha.gov [osha.gov]
- 5. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 102812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 199343-14-1 | Benchchem [benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-phenylethanol. Due to the limited availability of specific, long-term stability studies on this compound, this document synthesizes information from safety data sheets (SDS), chemical supplier recommendations, and scientific literature on analogous compounds to provide a thorough understanding of its handling, storage, and potential degradation pathways.
Core Properties and Importance
This compound is a chiral organic compound featuring a phenyl group, a hydroxyl group, and a bromine atom.[1] This combination of functional groups makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] Its chirality is particularly significant in the development of enantiomerically pure active pharmaceutical ingredients.[3] Given its role as a key building block, maintaining its purity and stability through appropriate storage and handling is of paramount importance.
Recommended Storage Conditions
Proper storage is essential to preserve the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers and safety data sheets.
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place. Refrigeration at 2-8°C is recommended by some suppliers. | [4][5] |
| Atmosphere | Store in a dry and well-ventilated area. | [4][6] |
| Container | Keep container tightly closed. | [4][6] |
| Light | Protect from light by storing in a dark place. | [4] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [4] |
Stability Profile and Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively documented in peer-reviewed literature, its chemical structure allows for the inference of potential degradation pathways. The primary routes of degradation are likely hydrolysis and thermal decomposition.[4]
3.1. Hydrolysis: Under basic conditions (pH > 7), this compound is susceptible to an intramolecular SN2 reaction. The adjacent hydroxyl group can act as an internal nucleophile, displacing the bromide to form styrene (B11656) oxide.[7] This epoxide can then undergo further hydrolysis to yield 1-phenyl-1,2-ethanediol (B126754) (styrene glycol).[4] Acidic conditions (pH < 7) can also promote degradation through the formation of carbocation intermediates, potentially leading to rearrangements or elimination reactions.[7]
3.2. Thermal Decomposition: Exposure to elevated temperatures can lead to the elimination of hydrogen bromide (HBr) and water, resulting in the formation of styrene. This is a common thermal degradation pathway for similar 2-bromoethanol (B42945) compounds.[4]
Below is a diagram illustrating the potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound can be conducted through forced degradation studies. These studies help to identify potential degradation products and establish a stability-indicating analytical method.
4.1. Forced Degradation Study Protocol
This protocol is based on general guidelines for pharmaceutical stability testing.
Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[4]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[4]
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature.[4]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent such as 3% H₂O₂ at room temperature.[4]
-
Thermal Degradation: Expose both the solid sample and a solution to elevated temperatures (e.g., 60°C and 80°C).[4]
-
Photostability: Expose the solid sample and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.[4]
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
The following diagram illustrates the workflow for a typical forced degradation study.
4.2. Stability-Indicating HPLC Method
A crucial component of a stability study is a validated stability-indicating analytical method that can separate the parent compound from any degradation products. Chiral HPLC methods have been reported for the analysis of this compound and can be adapted for stability studies.[4]
Illustrative HPLC Parameters:
-
Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled column temperature.
These parameters should be optimized to achieve adequate resolution between the this compound peak and any peaks corresponding to degradation products.
Synthesis and Purification Considerations for Stability
The stability of this compound can be influenced by impurities introduced during its synthesis and purification. Common synthetic routes include the asymmetric reduction of 2-bromoacetophenone (B140003) or the kinetic resolution of racemic this compound.[2]
5.1. Synthesis via Asymmetric Reduction
This method often employs a biocatalyst, such as an alcohol dehydrogenase, to achieve high enantioselectivity.[2]
Protocol Outline:
-
Enzyme Preparation: Prepare a suitable alcohol dehydrogenase.
-
Reaction Setup: Combine 2-bromoacetophenone, a cofactor (e.g., NADPH), and a cofactor regeneration system in a buffered solution.[2]
-
Reaction Initiation and Monitoring: Add the enzyme to initiate the reaction and monitor its progress using chiral HPLC or GC.[2]
-
Workup and Purification: Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.[2] Further purification can be achieved through column chromatography.[2]
5.2. Workup Procedures to Minimize Decomposition
During the workup of the synthesis, it is critical to maintain a neutral pH and low temperature to prevent degradation.[7]
-
Quenching: Use a neutral or weakly acidic solution, such as saturated ammonium (B1175870) chloride, to quench the reaction. Avoid strong bases.[7]
-
Extraction: Perform extractions quickly at low temperatures with a non-polar organic solvent.[7]
-
Washing: Wash the organic layer with a neutral brine solution. If acidic or basic washes are necessary, use dilute solutions and minimize contact time, followed immediately by a brine wash.[7]
The following diagram outlines a logical workflow for the synthesis and purification of this compound, emphasizing steps to ensure stability.
Summary and Conclusions
This compound is a stable compound when stored under the recommended cool, dry, dark, and well-ventilated conditions in a tightly sealed container.[4] The primary potential degradation pathways are hydrolysis to form styrene oxide and subsequently the diol, and thermal decomposition to yield styrene.[4] Researchers and drug development professionals should be aware of these potential instabilities, particularly during synthesis workup and long-term storage. For critical applications, it is advisable to perform forced degradation studies to understand the specific stability profile of the material and to employ a validated stability-indicating analytical method for quality control.
References
- 1. This compound (2425-28-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 2425-28-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (1S)-2-bromo-1-phenyl-ethanol - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Potential Degradation Pathways of 2-Bromo-1-phenylethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of 2-Bromo-1-phenylethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding the stability of this compound is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the primary chemical, thermal, and enzymatic degradation routes, supported by available data and detailed experimental protocols for stability assessment.
Chemical Degradation Pathways
This compound is susceptible to degradation under various chemical conditions, primarily through hydrolysis and oxidation. The presence of both a hydroxyl group and a labile bromine atom on adjacent carbons dictates its reactivity.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, proceeding via different mechanisms under basic and acidic conditions.
1.1.1. Base-Catalyzed Hydrolysis (Intramolecular Nucleophilic Substitution)
Under basic conditions (pH > 7), the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromide in an intramolecular SN2 reaction. This process, common for halohydrins, results in the formation of styrene (B11656) oxide.[1][2] The styrene oxide can subsequently undergo further hydrolysis to yield 1-phenyl-1,2-ethanediol (B126754) (styrene glycol).[1] This pathway is often a significant cause of product loss during workup if the pH is not controlled.[2]
1.1.2. Acid-Catalyzed Hydrolysis
In acidic environments (pH < 7), the degradation can be more complex. The acidic conditions can promote the formation of a carbocation intermediate at the benzylic position, which can lead to a variety of side products through rearrangement or elimination reactions.[2] Intermolecular condensation reactions can also be catalyzed by acids.[2]
Oxidative Degradation
The secondary alcohol group in this compound can be oxidized to a ketone. Common oxidizing agents such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC) can convert this compound to 2-bromoacetophenone.[3][4] In the context of stability studies, oxidative degradation is typically investigated using hydrogen peroxide.
Thermal Degradation
Exposure to elevated temperatures can induce the degradation of this compound. Based on studies of similar compounds like 2-bromoethanol, a likely thermal degradation pathway is the elimination of hydrogen bromide (HBr) and water to form styrene.[1]
Enzymatic Degradation
Halohydrin dehalogenases are enzymes found in some bacteria that catalyze the dehalogenation of halohydrins to form the corresponding epoxides.[5] this compound can serve as a substrate for these enzymes. For instance, the enzyme HheC from Agrobacterium radiobacter exhibits high activity towards aromatic halohydrins.[5] This enzymatic conversion also leads to the formation of styrene oxide.
Data Presentation
While specific kinetic data for the degradation of this compound is limited in the public domain, the following table summarizes kinetic data for related nucleophilic substitution reactions, which represent a form of degradation.
Table 1: Kinetic Data for Nucleophilic Substitution Reactions of this compound [3]
| Nucleophile/Conditions | Mechanism | Rate Constant (k, M⁻¹s⁻¹) | Stereochemical Outcome |
| NaOH (H₂O, 25°C) | SN2 | 1.2 x 10⁻³ | Inversion |
| NaCN (DMSO, 50°C) | SN2 | 3.8 x 10⁻⁴ | Inversion |
| NH₃ (EtOH, 0°C) | SN1 | 4.5 x 10⁻⁵ | Racemization |
The following table provides a qualitative summary of the expected stability of this compound under various forced degradation conditions, as inferred from the reactivity of halohydrins.
Table 2: Qualitative Stability of this compound Under Forced Degradation Conditions [2]
| Stress Condition | Expected Stability | Potential Degradation Products |
| 0.1 M HCl (Room Temp to 60°C) | Labile | Rearrangement and elimination products |
| 0.1 M NaOH (Room Temp) | Very Labile | Styrene oxide, 1-phenyl-1,2-ethanediol |
| 3% H₂O₂ (Room Temp) | Labile | 2-Bromoacetophenone |
| Heat (60°C - 80°C) | Labile | Styrene |
| Light (ICH Q1B) | Potentially Labile | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature and at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Expose the solid sample and the stock solution to elevated temperatures (e.g., 60°C and 80°C) in a calibrated oven.
-
Photostability: Expose the solid sample and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.
4. Sample Analysis:
-
For acidic and basic samples, neutralize before analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical chiral HPLC method that can be validated for stability-indicating studies.
1. Chromatographic Conditions:
-
Column: Daicel CHIRALCEL® OD (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v).
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
3. Method Validation:
-
The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The method must be able to separate the main peak of this compound from all degradation product peaks.
Mandatory Visualization
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-Bromo-1-phenylethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-phenylethanol is a pivotal chiral building block and synthetic intermediate in the fields of organic and medicinal chemistry.[1][2][3] Its bifunctional nature, possessing both a hydroxyl group and a bromine atom on a phenylethanol scaffold, allows for a diverse range of stereospecific transformations.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable organic compounds, including chiral epoxides, β-amino alcohols, and natural products. Its significance extends to the development of pharmaceuticals, serving as a precursor to bioactive molecules like the antibiotic chloramphenicol (B1208) and various β-adrenergic blockers.[2][4]
Core Applications
The primary utility of this compound in organic synthesis stems from two main reaction pathways:
-
Intramolecular Nucleophilic Substitution: In the presence of a base, the hydroxyl group is deprotonated, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromine atom to yield a stereochemically defined epoxide.[4]
-
Direct Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, facilitating S_N2 reactions with a variety of nucleophiles, such as amines and azides. This allows for the introduction of nitrogen-containing functional groups with an inversion of stereochemistry.[1]
These reaction pathways make this compound a valuable precursor for a range of molecular architectures, particularly in asymmetric synthesis where stereochemical control is paramount.[4][5]
Data Presentation: Synthesis of Key Intermediates
The following tables summarize quantitative data for representative synthetic transformations starting from this compound.
Table 1: Synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| (R)-(-)-2-Bromo-1-phenylethanol | Sodium Hydroxide (1.1 eq) | Methanol/Water | 0°C to RT | 2-4 hours | High (not specified) |
Table 2: Synthesis of a Chiral 1,2-Amino Alcohol
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| (R)-(-)-2-Bromo-1-phenylethanol | Benzylamine (B48309) (2.5 eq) | Acetonitrile | 80°C | 24-48 hours | High (not specified) |
Table 3: Representative Nucleophilic Substitution Reactions [3]
| Nucleophile | Reagent | Solvent | Temperature | Product | Reaction Type | Yield (%) |
| Hydroxide | NaOH | H₂O | 25°C | 1-Phenylethane-1,2-diol | S_N2 | ~90 |
| Cyanide | NaCN | DMSO | 50°C | 2-Cyano-1-phenylethanol | S_N2 | ~85 |
| Amine | NH₃ | EtOH | 0°C | β-Amino alcohol derivatives | S_N1/S_N2 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of (R)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol[1]
This protocol details the intramolecular cyclization of the chiral bromohydrin to the corresponding epoxide.
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol (1.0 eq)
-
Potassium hydride (KH), 30% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Brine
Procedure:
-
Cool a solution of (R)-(-)-2-Bromo-1-phenylethanol in anhydrous THF to 0°C under an inert atmosphere.
-
Add potassium hydride portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield (R)-styrene oxide as a colorless oil. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of (1R,2S)-(-)-Norephedrine from (R)-Styrene Oxide[1]
This protocol describes the regioselective ring-opening of the chiral epoxide with ammonia (B1221849).
Materials:
-
(R)-Styrene oxide (from Protocol 1)
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
Procedure:
-
In a sealed pressure vessel, dissolve the crude (R)-styrene oxide in ethanol.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the mixture to 100°C for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting material.
-
Saturate the aqueous layer with sodium chloride and extract with dichloromethane (5 x 50 mL).
-
Dry the combined dichloromethane extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to afford (1R,2S)-(-)-Norephedrine as a white solid.
Protocol 3: Synthesis of a Chiral 1,2-Amino Alcohol via Direct S_N2 Displacement[4]
This protocol outlines the synthesis of a chiral 1,2-amino alcohol through the reaction of (R)-(-)-2-Bromo-1-phenylethanol with benzylamine.
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol (1.0 eq)
-
Benzylamine (2.5 eq)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, dissolve (R)-(-)-2-Bromo-1-phenyletanol in acetonitrile.
-
Add benzylamine to the solution.
-
Heat the reaction mixture to 80°C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification may be performed by column chromatography if necessary.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for the synthesis of (R)-Styrene Oxide.
Caption: β2-Adrenergic receptor signaling pathway.[6]
References
Application Notes and Protocols: Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-2-Bromo-1-phenylethanol is a valuable and versatile chiral building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring a hydroxyl group and a bromine atom on adjacent carbons with a defined (R) configuration, allows for a variety of stereospecific transformations. These reactions are fundamental in the synthesis of enantiomerically pure pharmaceuticals, where the chirality of a molecule can significantly influence its pharmacological and toxicological profile.[3]
The primary reaction pathways involving this chiral bromohydrin are nucleophilic substitution at the bromine-bearing carbon and intramolecular cyclization to form an epoxide.[3] These transformations typically proceed with a high degree of stereochemical control, making (R)-(-)-2-bromo-1-phenylethanol a key precursor for the synthesis of important intermediates such as (S)-styrene oxide and chiral 1,2-amino alcohols. These intermediates are integral to the production of various bioactive molecules, including beta-blockers and other therapeutics.[1][3]
Reaction Pathways and Mechanisms
The reactions of (R)-(-)-2-Bromo-1-phenylethanol with nucleophiles predominantly follow two main pathways, largely dictated by the reaction conditions and the nature of the nucleophile.
-
Intramolecular Nucleophilic Substitution (SNi-type): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromine atom. This results in the displacement of the bromide ion and the formation of an epoxide, (S)-styrene oxide. This reaction proceeds with an inversion of configuration at the carbon atom where the substitution occurs.[3]
-
Bimolecular Nucleophilic Substitution (SN2): External nucleophiles can directly attack the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. This reaction also proceeds with an inversion of stereochemistry at the chiral center, a characteristic feature of the SN2 mechanism.[4]
Applications in Drug Development
The chiral products derived from (R)-(-)-2-Bromo-1-phenylethanol are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.
-
(S)-Styrene Oxide: This epoxide is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including certain beta-blockers and antihistamines.[3] The reactive epoxide ring allows for regioselective opening by various nucleophiles to introduce diverse functionalities.
-
Chiral 1,2-Amino Alcohols: This structural motif is present in numerous drugs. For instance, (S)-2-amino-1-phenylethanol and its derivatives are core components of beta-adrenergic receptor agonists and antagonists used to treat cardiovascular and respiratory diseases.[3]
-
Chiral Azido Alcohols: These are versatile intermediates that can be readily converted to primary amines or used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. Triazole-containing compounds exhibit a broad spectrum of biological activities and are found in several marketed drugs.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the reaction of (R)-(-)-2-Bromo-1-phenylethanol with various nucleophiles under different conditions.
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| NaOH | (S)-Styrene Oxide | Methanol/Water | 0 to RT | 2-4 | >90 | >98 | [3] |
| KH | (R)-Styrene Oxide | THF | 0 to RT | 2 | ~95 | >99 | [5] |
| NaN₃ | (S)-2-Azido-1-phenylethanol | Water/Acetone (B3395972) (1:1) | Reflux (60-70) | 12-24 | High | High | [3] |
| Benzylamine (B48309) | (S)-2-(Benzylamino)-1-phenylethanol | Acetonitrile | 80 | 24-48 | High | High | [3] |
| Benzylamine / Et₃N | (S)-2-(Benzylamino)-1-phenylethanol | Acetonitrile | 60-70 | 12-24 | High | High | [4] |
| Isopropylamine (from (S)-Styrene Oxide) | (S)-N-Isopropyl-2-amino-1-phenylethanol | Methanol | 60 | 12-18 | High | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Styrene Oxide via Intramolecular Cyclization
This protocol describes the synthesis of (S)-styrene oxide through the base-mediated intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol.[3]
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford (S)-styrene oxide as a colorless oil.
Protocol 2: Synthesis of (S)-2-Azido-1-phenylethanol via SN2 Reaction
This protocol details the stereospecific synthesis of (S)-2-azido-1-phenylethanol from (R)-(-)-2-Bromo-1-phenylethanol and sodium azide (B81097).[3] A similar procedure has been reported for the synthesis of 2-azidoethanol (B47996) from 2-bromoethanol.[6]
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a 1:1 mixture of water and acetone, add sodium azide (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain (S)-2-azido-1-phenylethanol.
Protocol 3: Synthesis of (S)-2-(Benzylamino)-1-phenylethanol
This protocol outlines the synthesis of a chiral 1,2-amino alcohol through the reaction of (R)-(-)-2-Bromo-1-phenylethanol with benzylamine.[3][4]
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Benzylamine
-
Triethylamine (B128534) (optional, as a base)[4]
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask or sealed tube under an inert atmosphere, dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in anhydrous acetonitrile.
-
Add benzylamine (1.2-2.5 eq) and, optionally, triethylamine (1.5 eq) to the solution.[3][4]
-
Heat the reaction mixture to 60-80 °C for 12-48 hours.[3][4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol or hexanes/ethyl acetate) to afford (S)-2-(benzylamino)-1-phenylethanol.[3][4]
Conclusion
(R)-(-)-2-Bromo-1-phenylethanol is a highly effective chiral synthon for the stereospecific synthesis of valuable intermediates in drug development. The protocols provided herein demonstrate reliable and high-yielding methods for the preparation of (S)-styrene oxide, (S)-2-azido-1-phenylethanol, and (S)-2-(benzylamino)-1-phenylethanol with excellent enantiomeric purity. These products serve as key building blocks for a variety of pharmaceuticals, underscoring the importance of (R)-(-)-2-Bromo-1-phenylethanol in medicinal chemistry and organic synthesis.
References
The Versatile Precursor: Harnessing 2-Bromo-1-phenylethanol for Pharmaceutical Synthesis
Application Note AP2025-12
Introduction
2-Bromo-1-phenylethanol, particularly its chiral enantiomers, serves as a pivotal building block in the asymmetric synthesis of a wide array of pharmaceuticals. Its bifunctional nature, featuring a reactive bromine atom and a hydroxyl group on a chiral backbone, allows for stereospecific transformations that are crucial for the biological activity of many drug substances. This document provides detailed application notes and experimental protocols for the use of (R)-(-)-2-Bromo-1-phenylethanol as a precursor in the synthesis of adrenergic receptor modulators, including β-blocker analogs and other key pharmaceutical intermediates. The protocols outlined herein offer robust methodologies for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
(R)-(-)-2-Bromo-1-phenylethanol is a valuable starting material for the synthesis of:
-
Chiral β-Amino Alcohols: This structural motif is central to many β-adrenergic receptor agonists and antagonists. The synthesis typically proceeds via nucleophilic substitution of the bromide with an amine, leading to an inversion of stereochemistry.
-
Chiral Epoxides: Intramolecular cyclization of this compound derivatives yields chiral styrene (B11656) oxides, which are versatile intermediates for introducing 1,2-difunctionalized moieties.
-
Adrenergic Drugs: The phenylethanolamine skeleton is a common feature in drugs that interact with adrenergic receptors. (R)-(-)-2-Bromo-1-phenylethanol provides a stereochemically defined starting point for the synthesis of drugs like β-blockers and pressor agents.
Synthesis of the Chiral Precursor: (R)-(-)-2-Bromo-1-phenylethanol
The enantiopurity of the final pharmaceutical product is critically dependent on the stereochemical integrity of the starting materials. Two primary strategies for obtaining enantiomerically pure (R)-(-)-2-Bromo-1-phenylethanol are the asymmetric reduction of 2-bromoacetophenone (B140003) and the kinetic resolution of racemic this compound.
Asymmetric Reduction of 2-Bromoacetophenone
A highly effective method for producing (R)-(-)-2-Bromo-1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. This can be accomplished using either chemical catalysts or biocatalysts.
Experimental Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone
This protocol utilizes an alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone.
Materials:
-
2-Bromoacetophenone
-
Alcohol Dehydrogenase (ADH) from a microbial source
-
NADPH or NADH (cofactor)
-
Glucose
-
Glucose Dehydrogenase (for cofactor regeneration)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
Procedure:
-
Enzyme Preparation: Prepare a solution of the alcohol dehydrogenase in potassium phosphate buffer.
-
Reaction Setup: In a reaction vessel, combine 2-bromoacetophenone (e.g., 10-50 mM), NADPH or NADH, glucose, and glucose dehydrogenase in the buffered solution.
-
Initiation and Monitoring: Initiate the reaction by adding the alcohol dehydrogenase solution. Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee) of the product.
-
Work-up and Purification: Once the reaction is complete, extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Kinetic Resolution of Racemic this compound
An alternative approach involves the enzymatic kinetic resolution of a racemic mixture of this compound. This method typically employs a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.
Experimental Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Bromo-1-phenylethanol
This protocol uses a lipase to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Materials:
-
Racemic this compound
-
Vinyl acetate (acyl donor)
-
Immobilized Lipase (e.g., Novozym 435)
-
n-Hexane (solvent)
Procedure:
-
Reaction Setup: Dissolve racemic this compound in n-hexane in a reaction vessel.
-
Enzyme and Acyl Donor Addition: Add the immobilized lipase and vinyl acetate to the solution.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 75 minutes).
-
Monitoring and Separation: Monitor the enantiomeric excess of the remaining alcohol by chiral HPLC. Once the desired resolution is achieved, remove the enzyme by filtration.
-
Purification: Separate the unreacted (R)-(-)-2-Bromo-1-phenylethanol from the acylated product by column chromatography.
Table 1: Quantitative Data for the Synthesis of (R)-(-)-2-Bromo-1-phenylethanol
| Method | Starting Material | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Biocatalytic Reduction | 2-Bromoacetophenone | Alcohol Dehydrogenase | (R)-(-)-2-Bromo-1-phenylethanol | High | >99 |
| Kinetic Resolution | (±)-2-Bromo-1-phenylethanol | Lipase (Novozym 435) | (R)-(-)-2-Bromo-1-phenylethanol | ~50 | >99 |
Note: Yields and ee% are representative and can vary based on specific reaction conditions.
Synthetic pathways to (R)-(-)-2-Bromo-1-phenylethanol.
Application in the Synthesis of a β-Blocker Analog
(R)-(-)-2-Bromo-1-phenylethanol is an excellent precursor for the asymmetric synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases. The therapeutic activity of β-blockers is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form.
The synthesis of a model (S)-β-blocker, (S)-N-Isopropyl-2-amino-1-phenylethanol, from (R)-(-)-2-Bromo-1-phenylethanol proceeds through a two-step sequence involving the formation of a chiral epoxide intermediate, (S)-styrene oxide, followed by nucleophilic ring-opening.
Experimental Protocol 3: Synthesis of (S)-Styrene Oxide
This protocol describes the intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol.
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Brine
Procedure:
-
Reaction Setup: Prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol in a biphasic solvent system of dichloromethane and water (1:1 v/v). Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Base Addition: Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to yield crude (S)-styrene oxide, which can be purified by vacuum distillation.[1]
Experimental Protocol 4: Synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol
This protocol details the nucleophilic ring-opening of (S)-styrene oxide.
Materials:
-
(S)-Styrene oxide
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Dissolve (S)-styrene oxide (1.0 eq) in methanol in a sealed pressure vessel.
-
Amine Addition: Add isopropylamine (3.0 eq) to the solution at room temperature.
-
Reaction: Seal the vessel and heat the mixture to 60°C for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure. Purify the resulting crude residue by column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate/hexanes) to afford the pure (S)-N-Isopropyl-2-amino-1-phenylethanol.[1]
Table 2: Quantitative Data for the Synthesis of a Model β-Blocker Analog
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-(-)-2-Bromo-1-phenylethanol | (S)-Styrene Oxide | NaOH, DCM/H₂O, 0°C to rt | ~95 | >99 |
| 2 | (S)-Styrene Oxide | (S)-N-Isopropyl-2-amino-1-phenylethanol | Isopropylamine, Methanol, 60°C | ~80-90 | >99 |
Note: Yields and ee% are based on literature precedents for analogous reactions and can vary.[1]
Two-step synthesis of a model β-blocker from a chiral bromohydrin.
Mechanism of Action: β-Adrenergic Blockade
β-blockers exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors.[2] These G-protein coupled receptors (GPCRs), upon activation, initiate a downstream signaling cascade. In cardiac tissue, for instance, stimulation of β1-receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA), resulting in increased heart rate and contractility. By blocking this pathway, β-blockers reduce cardiac workload, making them effective in the treatment of hypertension, angina, and arrhythmias.[2]
Mechanism of β-blocker action on the adrenergic signaling cascade.
Application in the Synthesis of (-)-Norephedrine
(R)-(-)-2-Bromo-1-phenylethanol is also a valuable precursor for the synthesis of natural products, such as the sympathomimetic amine (-)-Norephedrine. The synthesis proceeds via the corresponding (R)-styrene oxide, which undergoes regioselective ring-opening with ammonia (B1221849).
Experimental Protocol 5: Synthesis of (R)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol
This protocol describes the intramolecular cyclization to the corresponding epoxide.
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Potassium hydride (KH), 30% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Cool a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in anhydrous THF to 0°C under an inert atmosphere.
-
Base Addition: Add potassium hydride (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure to yield (R)-styrene oxide as a colorless oil. The product is typically used in the next step without further purification.[3]
Experimental Protocol 6: Synthesis of (1R,2S)-(-)-Norephedrine
This protocol details the ring-opening of (R)-styrene oxide with ammonia.
Materials:
-
(R)-Styrene oxide
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of (R)-styrene oxide (1.0 eq) in ethanol, add concentrated aqueous ammonia (10 eq) at room temperature.
-
Reaction: Stir the reaction mixture in a sealed vessel for 24 hours.
-
Work-up: Remove the solvent and excess ammonia under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material. Saturate the aqueous layer with sodium chloride and extract with dichloromethane.
-
Purification: Dry the combined dichloromethane extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to afford (1R,2S)-(-)-Norephedrine as a white solid.[3]
Table 3: Quantitative Data for the Synthesis of (-)-Norephedrine
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-(-)-2-Bromo-1-phenylethanol | (R)-Styrene oxide | KH, THF, 0°C to rt | ~95 | >99 |
| 2 | (R)-Styrene oxide | (1R,2S)-(-)-Norephedrine | NH₃ (aq.), EtOH, rt | ~85 | >98 |
Note: Yields and ee% are representative and can vary based on specific reaction conditions.[3]
Synthetic workflow for (-)-Norephedrine.
This compound, particularly in its enantiomerically pure form, is a highly valuable and versatile precursor in the synthesis of pharmaceuticals. The protocols provided in this document demonstrate its utility in constructing chiral β-amino alcohols and epoxides, which are key intermediates in the preparation of β-blockers and other adrenergic agents. The stereospecific nature of the reactions involving this precursor allows for the efficient production of enantiomerically pure drug candidates, which is a critical aspect of modern drug development.
References
Large-Scale Synthesis of (R)-(-)-2-Bromo-1-phenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (R)-(-)-2-bromo-1-phenylethanol, a critical chiral building block in the pharmaceutical industry. The stereochemistry of this compound is often essential for the biological activity and selectivity of the final active pharmaceutical ingredient. The methodologies discussed focus on scalability, high yield, and high enantiomeric purity.
Introduction
(R)-(-)-2-Bromo-1-phenylethanol is a versatile intermediate used in the asymmetric synthesis of more complex molecules, including certain natural products and β2-adrenoceptor agonists.[1][2] The most common and effective route for its production is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003).[3] This can be accomplished through two primary approaches: chemocatalytic asymmetric reduction and biocatalytic asymmetric reduction.[3][4] A third, less direct method involves the kinetic resolution of racemic styrene (B11656) oxide followed by reaction with HBr.[4]
Synthetic Pathways Overview
The primary strategies for synthesizing (R)-(-)-2-Bromo-1-phenylethanol are illustrated below. The choice of route often depends on factors like cost, scalability, desired enantiopurity, and environmental impact.[4]
Caption: Overview of synthetic pathways to (R)-(-)-2-Bromo-1-phenylethanol.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different synthetic protocols for preparing chiral 2-bromo-1-phenylethanol, providing a basis for comparison.
| Method | Catalyst/Enzyme | Reducing Agent/Reagent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Chemocatalytic Reduction | |||||
| Asymmetric Transfer Hydrogenation | Ru(II) complex | Formic acid/triethylamine | High | >99 | [4] |
| CBS Reduction | (R)-CBS Catalyst | BH₃-DMS | High | >95 | [3] |
| Biocatalytic Reduction | |||||
| Whole-Cell Biocatalysis | Candida pini IFO 1327 | Glucose | High | >99 | [5] |
| Isolated Enzyme | Ketoreductase (KRED) | Isopropanol (B130326) | >99 | >99 | [4] |
| Kinetic Resolution | |||||
| Asymmetric Ring Opening | (R,R)-Salen-Co(III)OAc | H₂O | ~50 (theoretical max) | >99 (for recovered epoxide) | [4] |
Experimental Protocols
Protocol 1: Chemocatalytic Asymmetric Transfer Hydrogenation
This protocol is a representative example of an asymmetric transfer hydrogenation reaction, which is a practical and powerful alternative to asymmetric hydrogenation for producing chiral alcohols.[6][7]
Materials:
-
2-Bromoacetophenone
-
Chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) (0.1-1 mol%)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 2-bromoacetophenone in dichloromethane, add the chiral Ru(II) catalyst.[4]
-
Add the formic acid/triethylamine mixture.[4]
-
Stir the reaction at a specific temperature (e.g., 40 °C) for 4-12 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Upon completion, quench the reaction with water and extract with dichloromethane.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography to afford (R)-(-)-2-Bromo-1-phenylethanol.[4]
Caption: Workflow for Chemocatalytic Asymmetric Transfer Hydrogenation.
Protocol 2: Biocatalytic Asymmetric Reduction using Whole Cells
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols.[5] This protocol utilizes whole microbial cells which contain the necessary ketoreductase enzymes.
Materials:
-
Culture of a suitable microorganism (e.g., Candida pini)
-
Growth medium
-
Phosphate (B84403) buffer
-
Glucose (as co-factor regeneration source)
-
2-Bromoacetophenone
-
Isopropanol or DMSO (as a co-solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cultivate the selected microorganism in a suitable growth medium.
-
Harvest the cells by centrifugation and resuspend them in a phosphate buffer containing glucose.[4]
-
Dissolve 2-bromoacetophenone in a minimal amount of isopropanol and add it to the cell suspension.[4]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.[4]
-
Monitor the reaction progress and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[4]
-
Upon completion, extract the mixture with ethyl acetate.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(-)-2-Bromo-1-phenylethanol.[4]
Caption: Workflow for Biocatalytic Asymmetric Reduction.
Safety Precautions
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For biocatalytic methods, aseptic techniques should be used during cell culture to prevent contamination.[3]
Conclusion
Both chemocatalytic and biocatalytic methods provide effective and scalable routes for the synthesis of (R)-(-)-2-bromo-1-phenylethanol.[3] The choice between these methods will depend on specific project requirements, including cost, available equipment, and desired scale of production. Biocatalysis, in particular, stands out as an environmentally friendly approach with exceptional enantioselectivity, making it a strong candidate for sustainable, large-scale manufacturing.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 2425-28-7 [smolecule.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Reduction of 2-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the asymmetric reduction of 2-bromoacetophenone (B140003) to produce chiral 2-bromo-1-phenylethanol, a valuable intermediate in pharmaceutical synthesis.[1][2][3] The protocols outlined below focus on two highly effective methods: chemocatalytic reduction using a Corey-Bakshi-Shibata (CBS) catalyst and biocatalytic reduction employing a ketoreductase (KRED) enzyme.
Introduction
The enantioselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, enabling access to enantiomerically pure secondary alcohols. This compound, with its chiral center and versatile functional groups, serves as a key building block for various biologically active molecules.[2][3] The primary strategies for its synthesis involve the asymmetric reduction of 2-bromoacetophenone.[1][2] This can be achieved through chemocatalysis, often employing chiral metal catalysts, or biocatalysis, which utilizes enzymes for high enantioselectivity under mild conditions.[1][2]
Data Presentation: Comparison of Asymmetric Reduction Methods
The following table summarizes quantitative data for different methods used in the asymmetric reduction of 2-bromoacetophenone, allowing for a clear comparison of their efficacy.
| Method | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) |
| Chemocatalytic | ||||||
| CBS Reduction | (S)-2-methyl-CBS-oxazaborolidine / Borane-tetrahydrofuran complex | THF | -78 to RT | Several hours | High | >95 |
| Transfer Hydrogenation | Chiral Ru(II) catalyst / Formic acid:triethylamine | Dichloromethane | Not specified | Not specified | Good | Not specified |
| MSPV Reduction | (S)-BINOL / Trimethylaluminum | Not specified | Not specified | Not specified | 93 | 79[4] |
| Biocatalytic | ||||||
| Ketoreductase (KRED) | KRED expressed in E. coli / Glucose (cofactor regeneration) | Phosphate (B84403) buffer/Isopropanol (B130326) | 30 | 12-24 h | High | >99 |
| Alcohol Dehydrogenase (ADH) | ADH / NADPH or NADH (cofactor) | Buffered aqueous solution | Not specified | Not specified | High | High |
| Rhodotorula rubra (Whole Cells) | Whole-cell biocatalyst | Not specified | Not specified | Not specified | ~98 (for 4-bromoacetophenone) | >98 |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Bromoacetophenone via CBS Reduction
This protocol describes a standard laboratory procedure for the enantioselective reduction of 2-bromoacetophenone using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[5][6][7] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[5][7]
Materials:
-
2-bromoacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)[8]
-
Borane-dimethyl sulfide (B99878) complex (BH₃·DMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)[8]
-
Methanol[5]
-
1N Hydrochloric acid (HCl)[8]
-
Ethyl acetate[8]
-
Brine (saturated aqueous sodium chloride solution)[8]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[8]
-
Flame-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet[8]
-
Syringes and needles
-
Ice bath and dry ice/acetone bath[5]
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (10 mol%).[8]
-
Catalyst Preparation: Dilute the catalyst with anhydrous THF and cool the mixture to 0°C in an ice bath.[8] For enhanced selectivity, cooling to -78°C with a dry ice/acetone bath can be employed.[5]
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (approximately 1.0-1.5 equivalents) to the catalyst solution and stir for 15 minutes.[5]
-
Substrate Addition: In a separate flask, dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 1 hour while maintaining the temperature at 0°C (or -78°C).[8]
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (B129727) at the reaction temperature.[5][8]
-
Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes.[8] Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] The crude product can be further purified by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to yield pure (R)-(-)-2-bromo-1-phenylethanol.[8]
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[9]
Protocol 2: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone using a Ketoreductase (KRED)
This protocol provides a general method for the enzymatic reduction of 2-bromoacetophenone using a ketoreductase expressed in E. coli.[1] This approach offers excellent enantioselectivity and operates under mild, environmentally benign conditions.[1]
Materials:
-
2-bromoacetophenone
-
E. coli cells expressing the desired ketoreductase[1]
-
Luria-Bertani (LB) medium[1]
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.0)[9]
-
Glucose[1]
-
Isopropanol[1]
-
Ethyl acetate[1]
-
Anhydrous sodium sulfate[1]
-
Incubator shaker
-
Centrifuge
Procedure:
-
Enzyme Preparation: Grow the E. coli expressing the ketoreductase in a suitable medium (e.g., LB medium) to an appropriate cell density. Harvest the cells by centrifugation and resuspend them in a phosphate buffer.[1]
-
Reaction Setup: To the cell suspension, add glucose, which serves as a co-factor regeneration source.[1]
-
Substrate Addition: Dissolve the 2-bromoacetophenone in a minimal amount of isopropanol and add it to the cell suspension.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress and enantiomeric excess by taking samples at regular intervals and analyzing them by chiral HPLC.[1]
-
Work-up: Once the reaction is complete, extract the product from the mixture with ethyl acetate.[1]
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral this compound.[1] If necessary, the product can be purified by column chromatography.
-
Analysis: Determine the final yield and enantiomeric excess of the purified product.
Mandatory Visualization
The following diagrams illustrate the general workflow for the asymmetric reduction of 2-bromoacetophenone and a logical flow for troubleshooting low enantiomeric excess.
Caption: General experimental workflow for the asymmetric reduction of 2-bromoacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 2425-28-7 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of 2-Bromo-1-phenylethanol in Natural Product Synthesis: A Detailed Guide for Researchers
Introduction
(R)-(-)-2-Bromo-1-phenylethanol has emerged as a pivotal chiral building block in the asymmetric synthesis of a variety of natural products and pharmaceutically active compounds.[1] Its bifunctional nature, featuring a hydroxyl group and a bromine atom on a stereodefined scaffold, facilitates highly specific transformations, rendering it an invaluable starting material for the construction of complex molecular architectures with high enantiomeric purity.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of 2-bromo-1-phenylethanol in the synthesis of key natural product classes, including alkaloids and β-amino alcohols.
The primary synthetic strategies involving (R)-(-)-2-bromo-1-phenylethanol include its conversion to the versatile intermediate (R)-styrene oxide and its use in nucleophilic substitution reactions.[1] These pathways offer reliable and stereocontrolled routes to essential structural motifs found in numerous bioactive molecules.
Key Applications in Natural Product Synthesis
The strategic application of this compound allows for the efficient and stereoselective synthesis of several classes of natural products and their analogs.
Synthesis of Chiral Alkaloids: (-)-Norephedrine
(R)-(-)-2-Bromo-1-phenylethanol is an excellent precursor for the synthesis of sympathomimetic amines like (-)-Norephedrine, an alkaloid found in plants of the Ephedra genus.[1] The synthesis proceeds through the formation of a chiral epoxide intermediate, (R)-styrene oxide, followed by regioselective ring-opening with an amine source.
Experimental Protocol: Synthesis of (-)-Norephedrine
Step 1: Synthesis of (R)-Styrene Oxide
-
A solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Potassium hydride (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1]
-
The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution.[1]
-
The mixture is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.[1]
-
The solvent is removed under reduced pressure to yield (R)-styrene oxide as a colorless oil, which is typically used in the next step without further purification.[1]
Step 2: Synthesis of (1R,2S)-(-)-Norephedrine
-
To a solution of (R)-styrene oxide (1.0 eq) in ethanol, concentrated aqueous ammonia (B1221849) (10 eq) is added at room temperature.[1]
-
The reaction mixture is stirred in a sealed vessel for 24 hours.[1]
-
The solvent and excess ammonia are removed under reduced pressure.[1]
-
The residue is dissolved in water and extracted with diethyl ether (3 x 50 mL) to remove any unreacted starting material.[1]
-
The aqueous layer is then saturated with sodium chloride and extracted with dichloromethane (5 x 50 mL).[1]
-
The combined dichloromethane extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to afford (1R,2S)-(-)-Norephedrine as a white solid.[1]
Quantitative Data for (-)-Norephedrine Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (R)-Styrene Oxide | (R)-(-)-2-Bromo-1-phenylethanol | Potassium Hydride, THF | High (typically >90%) | >99% |
| 2 | (-)-Norephedrine | (R)-Styrene Oxide | Aqueous Ammonia, Ethanol | Good | >98% |
Synthetic Workflow for (-)-Norephedrine
Caption: Synthesis of (-)-Norephedrine from this compound.
Synthesis of Chiral β-Blocker Analogs
Chiral β-amino alcohols are crucial structural motifs in many pharmaceutical agents, including β-blockers. (R)-(-)-2-Bromo-1-phenylethanol serves as a key starting material for the enantioselective synthesis of these compounds. The synthesis of a model (S)-β-blocker, (S)-N-Isopropyl-2-amino-1-phenylethanol, demonstrates this application.
Experimental Protocol: Synthesis of a Model (S)-β-Blocker Analog
Step 1: Synthesis of (S)-Styrene Oxide
-
A solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) is prepared in a biphasic solvent system of dichloromethane (DCM) and water (1:1 v/v).
-
The solution is cooled to 0 °C in an ice bath with vigorous stirring.
-
A solution of sodium hydroxide (B78521) (1.2 eq) in water is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield crude (S)-styrene oxide.
Step 2: Synthesis of (S)-N-Isopropyl-2-amino-1-phenylethanol
-
(S)-Styrene oxide (1.0 eq) is dissolved in methanol (B129727) in a sealed pressure vessel.
-
Isopropylamine (3.0 eq) is added to the solution at room temperature.
-
The vessel is sealed, and the mixture is heated to 60 °C for 12-18 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent and excess amine are removed under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica (B1680970) gel to afford the pure (S)-N-Isopropyl-2-amino-1-phenylethanol.
Quantitative Data for Model β-Blocker Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (S)-Styrene Oxide | (R)-(-)-2-Bromo-1-phenylethanol | NaOH, DCM/H₂O | High | >98% |
| 2 | (S)-N-Isopropyl-2-amino-1-phenylethanol | (S)-Styrene Oxide | Isopropylamine, Methanol | Good | >98% |
Synthetic Pathway for a Model β-Blocker
Caption: Two-step synthesis of a model β-blocker.
Synthesis of Denopamine (B1670247)
(R)-(-)-Denopamine, a selective β1-adrenergic receptor agonist, can be synthesized stereoselectively from (R)-(-)-2-bromo-1-phenylethanol. This synthesis involves the protection of the hydroxyl group, followed by N-alkylation and subsequent deprotection.
Experimental Protocol: Synthesis of (R)-(-)-Denopamine
Step 1: Protection of the Hydroxyl Group
-
To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain TBDMS-protected (R)-(-)-2-Bromo-1-phenylethanol.
Step 2: N-Alkylation
-
In a sealed reaction vessel, combine the TBDMS-protected (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq), 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous acetonitrile.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
After cooling, filter off the K₂CO₃ and dilute the mixture with ethyl acetate.
-
Wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from the previous step in THF at 0 °C.
-
Add TBAF solution (1.2 eq) dropwise and stir at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude (R)-(-)-Denopamine by recrystallization or column chromatography.
Logical Flow of Denopamine Synthesis
Caption: Key stages in the synthesis of Denopamine.
Conclusion
This compound is a highly effective and versatile chiral synthon in the field of natural product synthesis. Its ability to be readily converted into other key chiral intermediates, such as styrene (B11656) oxide, and its predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for the stereoselective synthesis of complex molecules. The protocols detailed in this document for the synthesis of (-)-norephedrine, a model β-blocker analog, and denopamine exemplify the broad applicability of this compound in the development of pharmaceutically relevant natural products and their derivatives. For researchers in drug discovery and development, a thorough understanding of the reaction pathways involving this compound is essential for the design of efficient and stereocontrolled synthetic routes.
References
Application Notes and Protocols for the Synthesis of Chiral Epoxides from 2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a stereocontrolled route to a wide range of functionalized chiral molecules. 2-Bromo-1-phenylethanol serves as a versatile and readily available precursor for the synthesis of chiral styrene (B11656) oxide, a key intermediate in the production of various bioactive compounds. This document provides detailed application notes and experimental protocols for the synthesis of chiral epoxides from this compound, covering both classical chemical methods and modern biocatalytic approaches.
Chemical Synthesis: Base-Mediated Intramolecular Cyclization
The most direct method for synthesizing chiral styrene oxide from this compound is through a base-mediated intramolecular SN2 reaction. The choice of base, solvent, and reaction conditions can influence the yield and enantiomeric purity of the resulting epoxide.
Reaction Pathway
The reaction proceeds via deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon bearing the bromine atom, leading to the formation of the epoxide ring with inversion of stereochemistry at the benzylic carbon.
Caption: General pathway for base-mediated synthesis of chiral styrene oxide.
Quantitative Data for Chemical Synthesis
| Starting Material | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-(-)-2-Bromo-1-phenylethanol | NaOH | Dichloromethane (B109758)/Water | 0 - 5 | 0.5 | High (qualitative) | High (qualitative) | [1] |
| (R)-(-)-2-Bromo-1-phenylethanol | Potassium Hydride (KH) | Anhydrous THF | 0 - RT | 2 | Not specified | Not specified | [2] |
Note: Quantitative data for direct comparisons of different bases under identical conditions is limited in the provided search results. The "High (qualitative)" entries indicate that the source mentions a good yield and preservation of stereochemistry without providing specific numerical data.
Experimental Protocol: Synthesis of (S)-Styrene Oxide
This protocol describes the intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol to form (S)-styrene oxide.[1]
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Hydroxide (B78521) (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a biphasic solvent system of dichloromethane and water (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium hydroxide (1.2 eq) in water.
-
Add the NaOH solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for another 1-2 hours, monitoring the reaction progress by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude (S)-styrene oxide.
-
The crude product can be purified by vacuum distillation if necessary.
Caption: Workflow for the chemical synthesis of (S)-Styrene Oxide.
Biocatalytic Synthesis of Chiral Epoxides
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral epoxides. Enzymes such as halohydrin dehalogenases and styrene monooxygenases can be employed to produce enantiopure epoxides.
Halohydrin Dehalogenase (HHDH)
Halohydrin dehalogenases catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides.[3] This enzymatic approach can provide high enantioselectivity.
Caption: HHDH-catalyzed synthesis of chiral styrene oxide.
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| HheC from Agrobacterium radiobacter AD1 | (R,S)-2-bromo-1-phenylethanol | (R)-styrene oxide | - | High (E > 200) | [4] |
| HheG from Gammaproteobacterium strain IMCC3088 | Racemic styrene oxide (ring opening) | β-azido alcohol | - | 68% (of remaining epoxide) | [5] |
Note: The enantioselectivity of HHDHs can be very high, as indicated by the E-value. The data for HheG is for the reverse reaction (epoxide ring-opening), but it demonstrates the enzyme's interaction with styrene oxide.
This protocol is a general guideline for the kinetic resolution of racemic this compound using a halohydrin dehalogenase.
Materials:
-
Racemic this compound
-
Halohydrin dehalogenase (e.g., HheC)
-
Buffer solution (e.g., Tris-SO₄, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of racemic this compound in a suitable buffer.
-
Add the halohydrin dehalogenase enzyme to the solution. The enzyme can be in the form of a purified enzyme, cell-free extract, or whole cells.
-
Incubate the reaction mixture at a controlled temperature (e.g., 22 °C) with gentle agitation.
-
Monitor the reaction progress and enantiomeric excess of the remaining substrate and product by chiral HPLC or GC.
-
Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of the unreacted enantiomer of this compound and the chiral styrene oxide can be separated by chromatography.
Styrene Monooxygenase (SMO)
Styrene monooxygenases are enzymes that can directly catalyze the asymmetric epoxidation of styrene and its derivatives to produce chiral epoxides with high enantioselectivity.[6] While this method starts from styrene, it is a relevant biocatalytic route to chiral styrene oxide.
Caption: SMO-catalyzed synthesis of chiral styrene oxide from styrene.
| Enzyme System | Substrate | Product | Conversion (%) | ee (%) | Reference |
| SfStyA / BNAH | Styrene | (S)-Styrene Oxide | >99 | >99 | [5] |
| Engineered P450 peroxygenase | Styrene | (R)-Styrene Oxide | up to 96 | up to 99 | [7] |
| Chimeric SMO (Fus-SMO) | Styrene derivatives | Chiral Epoxides | >99 | >98 | [2] |
Note: BNAH (1-benzyl-1,4-dihydronicotinamide) is a biomimetic of the NADH cofactor.
Conclusion
The synthesis of chiral epoxides from this compound can be effectively achieved through both chemical and biocatalytic methods. The choice of method will depend on factors such as the desired enantiomer, required purity, scalability, and cost considerations. Base-mediated intramolecular cyclization is a straightforward chemical approach. Biocatalytic methods, utilizing enzymes like halohydrin dehalogenases or styrene monooxygenases, offer the potential for higher enantioselectivity and more environmentally friendly processes. The detailed protocols and comparative data provided in this document are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes: Synthesis of Chiral Beta-Blockers from 2-Bromo-1-phenylethanol and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs pivotal in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The therapeutic efficacy of many beta-blockers is stereospecific, with the (S)-enantiomer often exhibiting significantly higher pharmacological activity. This document provides detailed protocols for the synthesis of key chiral beta-blockers, including (S)-Propranolol, (S)-Atenolol, and (S)-Metoprolol, utilizing a common synthetic strategy starting from substituted phenols and a chiral epoxide precursor, conceptually derived from a 2-bromo-1-phenylethanol synthon.
The synthesis of these aryloxypropanolamine-based beta-blockers generally proceeds through a two-step sequence:
-
Epoxidation: Formation of a chiral glycidyl (B131873) ether intermediate by the reaction of a substituted phenol (B47542) with a chiral epihalohydrin (e.g., (R)-epichlorohydrin). This step is analogous to the intramolecular cyclization of a halohydrin like this compound.
-
Amination: Nucleophilic ring-opening of the chiral epoxide with an appropriate amine (e.g., isopropylamine) to yield the target (S)-beta-blocker.
This methodology allows for the preparation of enantiomerically pure beta-blockers, which is crucial for their therapeutic application.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the target (S)-beta-blockers.
| Beta-Blocker | Starting Phenol | Chiral Epoxide Precursor | Amine | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Purity (%) |
| (S)-Propranolol | 1-Naphthol (B170400) | (R)-Epichlorohydrin | Isopropylamine (B41738) | 84 | 89 | >99 |
| (S)-Atenolol | 2-(4-Hydroxyphenyl)acetamide | (R)-Epichlorohydrin | Isopropylamine | 9.9 | >99 | 99 |
| (S)-Metoprolol | 4-(2-Methoxyethyl)phenol (B22458) | (R)-Epichlorohydrin | Isopropylamine | 53.9 | >99 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of (S)-Propranolol
This protocol describes the synthesis of (S)-Propranolol from 1-naphthol and (R)-epichlorohydrin.
Step 1: Synthesis of (R)-1-(1-Naphthyloxy)-2,3-epoxypropane
-
To a stirred solution of 1-naphthol (1.59 mol) in epichlorohydrin (B41342) (6.65 mol), add triethylamine (B128534) (8 mL).
-
Heat the mixture to 65°C and maintain for 8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, distill off the excess epichlorohydrin under reduced pressure at 100°C to obtain the crude epoxide intermediate.[1]
Step 2: Synthesis of (S)-Propranolol
-
Dissolve the crude (R)-1-(1-Naphthyloxy)-2,3-epoxypropane in a suitable solvent and add isopropylamine.
-
The reaction is carried out to facilitate the ring-opening of the epoxide.
-
Upon completion, the crude (S)-Propranolol is obtained and can be purified by recrystallization.[1][2]
Protocol 2: Synthesis of (S)-Atenolol
This protocol details the synthesis of (S)-Atenolol from 2-(4-hydroxyphenyl)acetamide and (R)-epichlorohydrin.[3][4]
Step 1: Synthesis of (R)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide
-
Cool a mixture of (R)-epichlorohydrin (1.3 mol) and water (80 ml) to -7°C.[5]
-
To this, add a solution of 2-(4-hydroxyphenyl)acetamide (1 mol) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 1.0 g) in aqueous sodium hydroxide (B78521) (1 mol in 670 ml water) with stirring over 3 hours.[5]
-
Maintain the reaction at a low temperature and monitor by TLC.
-
After the reaction is complete, extract the product with a suitable organic solvent.
Step 2: Synthesis of (S)-Atenolol
-
React the intermediate epoxide with isopropylamine in water at room temperature for 48 hours.[3]
-
The resulting (S)-Atenolol can be isolated and purified. A 60% yield for this step has been reported.[3][4]
Protocol 3: Synthesis of (S)-Metoprolol
This protocol outlines the synthesis of (S)-Metoprolol from 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin.
Step 1: Synthesis of (R)-2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
-
React 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin in the presence of a base like potassium hydroxide.[6]
-
The reaction can be carried out in an aqueous medium or in a solvent like DMF.[6]
-
Maintain the temperature and stir for several hours until the reaction is complete, as monitored by TLC.[6]
-
Isolate the crude epoxide intermediate. A yield of 51% has been reported for a similar racemic synthesis.[7]
Step 2: Synthesis of (S)-Metoprolol
-
React the epoxide intermediate with isopropylamine.[8]
-
The reaction can be performed in a solvent such as methanol.[6]
-
Heat the reaction mixture to drive the ring-opening reaction to completion.
-
After workup and purification, (S)-Metoprolol is obtained with an overall yield of 53.9%.[8]
Mandatory Visualizations
Signaling Pathway of Beta-Blockers
References
- 1. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
Application Notes and Protocols: The Role of 2-Bromo-1-phenylethanol as a Chiral Synthon
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chirality is a fundamental principle in drug design and development, as the enantiomers of a therapeutic agent often exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of enantiomerically pure compounds is therefore a critical objective in medicinal chemistry. (R)-(-)-2-Bromo-1-phenylethanol and its (S)-enantiomer are highly valuable chiral building blocks in organic synthesis.[1][2] Featuring a defined stereocenter with vicinal bromo and hydroxyl functionalities, this synthon provides two reactive sites for a multitude of stereospecific transformations.[1][2] Its utility is most prominent in the synthesis of chiral epoxides and β-amino alcohols, which are key intermediates for a range of pharmaceuticals, including β-adrenergic blockers.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis and application of 2-Bromo-1-phenylethanol as a chiral synthon in asymmetric synthesis.
Core Synthetic Transformations and Applications
(R)-(-)-2-Bromo-1-phenylethanol's versatility stems from two primary reaction pathways that proceed with a high degree of stereochemical control:
-
Intramolecular Nucleophilic Substitution (SNi-type): In the presence of a base, the hydroxyl group is deprotonated to an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromine atom to form a chiral epoxide, such as (S)-styrene oxide. This reaction proceeds with inversion of configuration at the bromine-bearing carbon.[1]
-
Nucleophilic Substitution (SN2): The bromine atom serves as an effective leaving group, facilitating direct substitution by a variety of nucleophiles, including azides and amines.[2] This reaction also proceeds with inversion of stereochemistry, providing a direct route to chiral β-substituted alcohols.
These transformations make it a cornerstone for synthesizing key pharmaceutical intermediates.[1] (S)-Styrene oxide, for instance, is a precursor for certain beta-blockers and antihistamines.[1] The resulting chiral 1,2-amino alcohols are core structures in bioactive molecules like the natural product (-)-Norephedrine and β2-adrenoceptor agonists.[2][4]
Protocols for Synthesis of Chiral Intermediates
The following protocols detail the synthesis of key chiral intermediates starting from (R)-(-)-2-Bromo-1-phenylethanol.
Protocol 1: Synthesis of (S)-Styrene Oxide
This protocol describes the base-mediated intramolecular cyclization to form the corresponding epoxide.[1]
Methodology:
-
Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (B78521) (1.1 eq) in water dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mixture and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude (S)-styrene oxide.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Synthesis of (S)-2-Azido-1-phenylethanol
This protocol details the stereospecific synthesis via nucleophilic substitution with sodium azide (B81097).[1]
Methodology:
-
To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a 1:1 mixture of water and acetone (B3395972), add sodium azide (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 60-70 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain (S)-2-azido-1-phenylethanol.
Protocol 3: Synthesis of (S)-2-(Benzylamino)-1-phenylethanol
This protocol outlines the synthesis of a chiral 1,2-amino alcohol using benzylamine (B48309) as the nucleophile.[1]
Methodology:
-
In a sealed tube, dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in acetonitrile.
-
Add benzylamine (2.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the chiral amino alcohol.
Table 1: Summary of Synthetic Transformations
| Product | Nucleophile/Reagent | Key Conditions | Typical Yield | Enantiomeric Purity | Reference |
|---|---|---|---|---|---|
| (S)-Styrene Oxide | Sodium Hydroxide | Methanol/Water, 0°C to RT | High | >98% ee | [1] |
| (S)-2-Azido-1-phenylethanol | Sodium Azide | Acetone/Water, Reflux | High | >98% ee | [1] |
| (S)-2-(Benzylamino)-1-phenylethanol | Benzylamine | Acetonitrile, 80°C | Good to High | >98% ee |[1] |
Protocols for Enantioselective Synthesis of (R)-(-)-2-Bromo-1-phenylethanol
The enantiomerically pure synthon itself is typically prepared by the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003).[5][6]
Protocol 4: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This chemical method uses a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[5]
Methodology:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromoacetophenone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in oven-dried glassware.
-
Cool the solution to 0 °C in an ice bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.
-
After stirring for 10 minutes, add borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.[5]
Protocol 5: Biocatalytic Asymmetric Reduction
This method utilizes an alcohol dehydrogenase (ADH) for a highly selective reduction.[4]
Methodology:
-
In a temperature-controlled vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 7.0).
-
Add the alcohol dehydrogenase (ADH), the cofactor (NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Dissolve 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Add the substrate solution to the enzyme solution to the desired final concentration (e.g., 10-50 mM).
-
Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).
-
Monitor the conversion and enantiomeric excess by chiral HPLC or GC.
-
Once the reaction reaches the desired conversion, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).
-
Extract the product into the organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography if necessary.
Table 2: Comparison of Asymmetric Synthesis Methods for (R)-(-)-2-Bromo-1-phenylethanol
| Method | Catalyst/Enzyme | Reducing Agent | Key Conditions | Typical Yield | Typical ee% | Reference |
|---|---|---|---|---|---|---|
| CBS Reduction | (R)-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | Anhydrous THF, 0 °C | Good | >95% | [5] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | NADPH/NADH (with regeneration) | Aqueous Buffer, pH 7.0, 30 °C | Good to High | >99% |[4] |
Application in Pharmaceutical Synthesis: β-Blockers
Chiral synthons derived from this compound are instrumental in synthesizing β-adrenergic receptor blockers (β-blockers). The stereochemistry of these drugs is critical, as the desired therapeutic activity often resides in a single enantiomer.[3] For example, the cardiac β-blocking activity of propranolol (B1214883) is primarily associated with the (S)-enantiomer.[3]
The synthesis of (S)-propranolol can be achieved from (R)-(-)-2-Bromo-1-phenylethanol. The process typically involves the conversion of the bromohydrin to (R)-styrene oxide, followed by ring-opening with 1-naphthol (B170400) and subsequent reaction with isopropylamine. This route is often compared with other strategies, such as those starting from resolved chlorohydrins or glycidyl (B131873) ethers.[3]
β-blockers and β2-agonists exert their effects by modulating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).[4]
Conclusion
(R)-(-)-2-Bromo-1-phenylethanol is a highly effective and versatile chiral synthon for the stereospecific synthesis of valuable intermediates in drug development.[1] The protocols provided demonstrate reliable methods for preparing chiral epoxides and amino alcohols with high yields and excellent enantiomeric purity.[1] While alternative chiral synthons and methodologies are continually emerging, this compound remains a reliable and well-characterized building block, offering a robust platform for the construction of complex, enantiomerically pure pharmaceuticals.[3]
References
Application Notes: General Principles in the Asymmetric Synthesis of Phenylpropanolamines
I am unable to provide a detailed protocol for the synthesis of (-)-Norephedrine. The creation and dissemination of instructions for the synthesis of controlled substance precursors are restricted. This policy is in place to prevent the misuse of chemical information and to ensure public safety.
For educational purposes, I can offer a generalized overview of the chemical principles and a conceptual workflow relevant to this type of synthesis, without providing specific, actionable instructions. This information is intended for academic understanding within a professional research context and is not a guide for synthesis.
The synthesis of specific stereoisomers of phenylpropanolamines, such as (-)-norephedrine, is a common objective in medicinal and organic chemistry. The primary challenge lies in controlling the stereochemistry at the two chiral centers. A prevalent and effective strategy is the stereoselective reductive amination of a prochiral ketone.
Key Concepts:
-
Prochiral Ketones: A common starting point is a phenylpropanedione derivative (e.g., 1-phenylpropane-1,2-dione). The carbonyl groups in such molecules are prochiral, meaning the addition of a new group can create a chiral center.
-
Stereoselective Reduction: To create the desired alcohol stereocenter, an asymmetric reduction is employed. This can be achieved using chiral reducing agents or, more commonly, a catalyst system composed of a metal and a chiral ligand.
-
Stereoselective Amination: The introduction of the amine group to form the second chiral center must also be controlled. Biocatalysis, using enzymes like transaminases, is a highly effective modern method that can provide excellent enantiomeric and diastereomeric purity in a single step from a ketone.
-
Purification and Analysis: After the reaction, the target compound must be isolated from the reaction mixture, byproducts, and any other stereoisomers. This is typically achieved through techniques like crystallization or chiral chromatography. The stereochemical purity of the final product is then confirmed using analytical methods such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conceptual Experimental Workflow
The following diagram outlines a generalized, high-level workflow for a chemical synthesis. It is an abstract representation of the logical steps in a research process and does not depict a specific, validated protocol for any particular compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Bromo-1-phenylethanol, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that can lead to low yields and the formation of impurities during the synthesis of this compound via various common methods.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors depending on your synthetic route. Here are some of the most common culprits:
-
Reagent Quality: The purity of your starting materials is crucial. Impurities in 2-bromoacetophenone (B140003) can interfere with catalysts, and the use of anhydrous solvents is critical as water can react with and decompose borane (B79455) reducing agents.[1]
-
Catalyst Activity: Chiral catalysts like (R)-Me-CBS are sensitive to air and moisture. Ensure your catalyst is fresh or has been stored correctly under an inert atmosphere.[1] Catalyst loading is also a critical parameter; too little can lead to an incomplete reaction.[1]
-
Reducing Agent Decomposition: Borane complexes, such as BH₃·DMS, are prone to degradation. It is advisable to use a fresh bottle or titrate it to determine the active concentration.[1]
-
Reaction Temperature: For many protocols, especially those aiming for high enantioselectivity, lower temperatures are preferable to control reactivity and minimize side reactions.[1]
-
Incomplete Reaction: If a significant amount of starting material remains, consider extending the reaction time or reassessing the stoichiometry and activity of your reagents.[1]
Q2: I'm observing significant side products. What are they and how can I minimize them?
The formation of side products is a common issue. The identity of these byproducts is often specific to the synthetic method used:
-
From 2-Bromoacetophenone Reduction: The most common side products are acetophenone (B1666503) (resulting from de-bromination) and the racemic alcohol.[1] To minimize these, strictly control the reaction temperature, maintain an inert atmosphere to protect the catalyst and reagents, and use the correct stoichiometry of the reducing agent.[1]
-
From Styrene (B11656) Bromination: In the synthesis from styrene using N-bromosuccinimide (NBS), side reactions can lead to the formation of α-bromoketones and dibromo compounds.[2] Using freshly recrystallized NBS can help minimize these impurities.[2]
Q3: My enantiomeric excess (ee) is poor. How can I improve stereoselectivity?
Achieving a high enantiomeric excess is often a primary goal. Poor stereoselectivity can be caused by:
-
Presence of Water: The CBS catalyst is sensitive to moisture. Ensure all glassware is oven-dried and that the reaction is run under an inert atmosphere with anhydrous solvents.[3]
-
Improper Temperature Control: The enantioselectivity of the CBS reduction is often dependent on temperature, with lower temperatures generally leading to higher ee.[3]
-
Catalyst Degradation: An old or improperly stored oxazaborolidine catalyst can lead to diminished enantioselectivity.[3]
-
Incorrect Enzyme Selection (for enzymatic reductions): Different alcohol dehydrogenases (ADHs) have different stereoselectivities. Ensure you are using an enzyme known to produce the desired (R)- or (S)-enantiomer.[3]
Data Presentation
The following tables summarize quantitative data for different synthetic routes to this compound, providing a comparison of their effectiveness.
Table 1: Comparison of Synthetic Routes for (R)-(-)-2-Bromo-1-phenylethanol [4]
| Parameter | Biocatalytic Reduction of 2-Bromoacetophenone | Chemocatalytic Reduction of 2-Bromoacetophenone | Asymmetric Ring Opening of Styrene Oxide |
| Starting Material | 2-Bromoacetophenone | 2-Bromoacetophenone | (rac)-Styrene Oxide |
| Typical Catalyst | Ketoreductase (KRED) | Ru- or Rh-based | Chiral Salen complexes |
| Yield | >95% | 90-98% | ~50% (theoretical max) |
| Enantiomeric Excess | >99% e.e. | 95-99% e.e. | >98% e.e. |
| Key Advantage | High selectivity, mild conditions | High yield and ee | Access from different starting material |
| Key Disadvantage | Enzyme cost and availability | Cost of precious metal catalyst | Lower theoretical yield |
Experimental Protocols
Here are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Asymmetric Reduction of 2-Bromoacetophenone using a CBS Catalyst [1][5]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (10 mol%).
-
Substrate Addition: Dilute the catalyst with anhydrous tetrahydrofuran (B95107) (THF) and cool the mixture to 0°C in an ice bath.
-
Reducing Agent: Slowly add a 1.0 M solution of borane-dimethyl sulfide (B99878) complex (BH₃·DMS) in THF (1.0 - 1.2 equivalents) to the catalyst solution over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: To this mixture, add a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF dropwise over 1 hour. Stir the reaction mixture at 0°C and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), slowly and carefully quench the reaction by the dropwise addition of methanol (B129727) at 0°C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.
Protocol 2: Halohydrin Formation from Styrene using NBS [6]
-
Reaction Setup: In a round-bottom flask, dissolve styrene in a mixture of an organic solvent (like DMSO) and water.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution. The alkene in styrene acts as a nucleophile, attacking the electrophilic bromine from NBS. This leads to the formation of a cyclic bromonium ion intermediate.
-
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking one of the carbons of the bromonium ion. This ring-opening step is regioselective, with the water attacking the more substituted carbon, leading to the formation of this compound.
-
Work-up and Purification: The reaction mixture is typically worked up by extraction and purified using techniques like column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in the troubleshooting process.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Common synthetic pathways to this compound.
References
Technical Support Center: Improving Enantiomeric Excess in CBS Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enantiomeric excess (ee) in Corey-Bakshi-Shibata (CBS) reductions.
Troubleshooting Guides
Issue: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common issue in CBS reductions. The following guide provides a systematic approach to diagnosing and resolving the problem.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Presence of Moisture | Verification: Even trace amounts of water can significantly decrease enantioselectivity.[1][2][3] Solution: • Use oven-dried or flame-dried glassware assembled under an inert atmosphere (Nitrogen or Argon). • Use anhydrous solvents. Consider distilling solvents from an appropriate drying agent. • Ensure the ketone substrate is anhydrous, for example, by azeotropic drying with toluene.[1] • Handle all reagents under strictly anhydrous and inert conditions. |
| Suboptimal Reaction Temperature | Verification: Temperature is a critical parameter for stereoselectivity.[2] Generally, lower temperatures favor higher ee, but an optimal temperature may exist for a specific substrate and catalyst combination.[4] Solution: • Perform the reaction at a lower temperature (e.g., -20°C, -40°C, or -78°C).[1][4] • Conduct a temperature screening experiment to identify the optimal temperature for your specific substrate. Note that for some systems, increasing the temperature to a certain point can maximize the ee.[2] |
| Aged or Decomposed Catalyst | Verification: The oxazaborolidine catalyst can degrade over time, especially if not stored properly, leading to diminished enantioselectivity.[4] Solution: • Use a fresh bottle of the CBS catalyst or a recently prepared solution. • If preparing the catalyst in situ, ensure the precursor amino alcohol is pure and the preparation is performed under anhydrous conditions.[5] • Consider synthesizing and isolating a stable, solid B-methylated oxazaborolidine catalyst for better storage and handling.[6] |
| Impure Borane (B79455) Reagent | Verification: Commercially available borane-THF (BH₃•THF) solutions can contain trace amounts of borohydride (B1222165) species that catalyze a non-selective reduction, lowering the overall ee.[2] Solution: • Use a high-purity borane source. Freshly opened bottles of BH₃•THF are recommended. • Consider using other borane sources like borane-dimethyl sulfide (B99878) (BH₃•SMe₂) or catecholborane, which may offer improved stability and selectivity in some cases.[1][2][7] |
| Incorrect Catalyst Loading | Verification: The ratio of catalyst to substrate can influence the enantioselectivity. While a catalytic amount is sufficient, too low a concentration might allow the uncatalyzed background reaction to become more significant. Solution: • Typically, 2-10 mol% of the catalyst is used.[8] • If low ee is observed, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Suboptimal Solvent | Verification: The choice of solvent can have a dramatic effect on both reactivity and enantioselectivity.[9] Solution: • Tetrahydrofuran (THF) is a common solvent for CBS reductions. • Toluene can be a good alternative and may offer higher yields in some cases.[4] • For specific substrates like allenyl ketones, nitroethane has been shown to be highly effective.[9] • Avoid highly polar solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) which have been shown to decrease enantioselectivity.[4] |
Troubleshooting Workflow for Low Enantiomeric Excess
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess is low. What is the most likely cause?
A1: The most common culprit for low enantiomeric excess in a CBS reduction is the presence of water.[1][2][3] The reaction is highly sensitive to moisture, which can hydrolyze the catalyst and the borane reagent, leading to a non-selective reduction pathway. Ensure all glassware is rigorously dried, use anhydrous solvents, and dry your substrate before starting the reaction.
Q2: How does temperature affect the enantioselectivity of the CBS reduction?
A2: Temperature plays a crucial role in the stereoselectivity of the CBS reduction.[2] In most cases, conducting the reaction at lower temperatures (e.g., -20°C to -78°C) increases the enantiomeric excess.[4] However, for some catalyst-substrate combinations, there is an optimal temperature, and further cooling can lead to a decrease in ee.[4] It is often beneficial to perform a small-scale temperature optimization study for your specific reaction.
Q3: Can the source of borane impact the reaction outcome?
A3: Yes, the purity of the borane source is critical. Commercial solutions of borane-THF complex (BH₃•THF) can contain trace amounts of borohydride species, which can cause a non-enantioselective background reduction, thereby lowering the ee of your product.[2] Using a fresh bottle of a reputable grade of BH₃•THF or considering alternative borane sources like borane-dimethyl sulfide (BH₃•SMe₂) or catecholborane may improve your results.[1][7]
Q4: My reaction yield is low, although the ee is acceptable. What could be the problem?
A4: Low yields can result from several factors:
-
Incomplete Reaction: Monitor the reaction by TLC or GC to ensure it has gone to completion. If not, consider extending the reaction time or slightly increasing the temperature.
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the borane reagent (typically 1.5-2.0 equivalents).
-
Product Loss During Work-up: The work-up procedure, especially the quenching step, should be performed carefully. Quenching with methanol (B129727) is a common and effective method.[10] Ensure efficient extraction of the product from the aqueous layer.
-
Catalyst Inactivity: An aged or improperly prepared catalyst can lead to a sluggish or incomplete reaction.
Q5: How do I prepare the CBS catalyst for the reduction?
A5: The CBS catalyst can be generated in situ or prepared and isolated as a stable solid.
-
In situ generation: This involves reacting the corresponding chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) with a borane source in an anhydrous solvent immediately before the addition of the ketone substrate.[4][5]
-
Isolated Catalyst: A more stable B-methylated oxazaborolidine can be synthesized by reacting the chiral amino alcohol with methylboronic acid, often with azeotropic removal of water using a Dean-Stark trap.[6] This solid catalyst is easier to handle and store.[6]
Q6: How do I determine the enantiomeric excess of my chiral alcohol product?
A6: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[11][12] This typically involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.[11] Alternatively, the alcohol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[11][12]
Data Presentation
Table 1: Effect of Solvent and Temperature on the CBS Reduction of Benzalacetone
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | THF | 0 | 48 | 73 |
| 2 | Toluene | 0 | 61 | 73 |
| 3 | CH₂Cl₂ | 0 | 13 | 56 |
| 4 | CHCl₃ | 0 | 43 | 66 |
| 5 | Toluene | -20 | - | 80 |
| 6 | Toluene | -40 | - | 84 |
| 7 | Toluene | -60 | - | 63 |
Data adapted from a study using an in situ generated p-I-PhO-oxazaborolidine catalyst.[4]
Table 2: Enantioselective Reduction of Various Ketones with an In Situ Generated CBS Catalyst
| Ketone Substrate | Product | Yield (%) | ee (%) |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | - | 85 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 |
Data compiled from studies using oxazaborolidine catalysts derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol and chiral lactam alcohols.[4][6]
Experimental Protocols
Protocol 1: General Procedure for CBS Reduction of a Ketone (e.g., Acetophenone)
This protocol describes a typical experimental setup for the enantioselective reduction of acetophenone using a commercially available (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.2 equivalents).
-
Cool the flask to the desired temperature (e.g., -40 °C) in a suitable cooling bath.
-
Slowly add the BH₃•THF solution (e.g., 1.5 equivalents) dropwise via syringe while maintaining the internal temperature. Stir the mixture for 15 minutes.
-
In a separate flame-dried flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over an extended period (e.g., 1 hour) using a syringe pump to ensure a slow addition rate.
-
Stir the reaction mixture at the same temperature for the required time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NH₄Cl solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Preparation of Anhydrous Solvents
Strictly anhydrous conditions are paramount for achieving high enantioselectivity.
Procedure for THF:
-
Pre-dry THF over potassium hydroxide (B78521) (KOH) pellets for 24 hours.
-
Decant the THF into a distillation apparatus containing sodium metal and benzophenone (B1666685) as an indicator.
-
Reflux the THF under a nitrogen atmosphere until a persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Distill the THF directly into the reaction flask or a storage flask under an inert atmosphere.
Anhydrous Solvent Preparation Workflow
CBS Reduction Mechanism
The enantioselectivity of the CBS reduction is governed by a well-defined transition state.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 9. Enantioselective synthesis of allenyl carbinols by the CBS reduction in nitroethane: dramatic solvent effect for reactivity and enantioselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-1-phenylethanol by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 2-Bromo-1-phenylethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors, including issues with reagent quality, reaction conditions, or product degradation during workup.[1][2]
-
Reagent Quality: Ensure the starting material, 2-bromoacetophenone, is pure, as impurities can interfere with catalysts. Solvents must be anhydrous, especially when using water-sensitive reagents like borane (B79455) complexes.[1]
-
Catalyst Activity: Chiral catalysts can be sensitive to air and moisture. It is crucial to use a fresh catalyst or one that has been stored properly under an inert atmosphere.[1]
-
Reaction Temperature: Higher temperatures can lead to side reactions and reduced yield. Lower temperatures are generally favored to enhance selectivity and control reactivity.[1]
-
Product Decomposition: this compound is susceptible to decomposition under both acidic and basic conditions, which can occur during the workup phase.[2] The most common decomposition pathway involves an intramolecular reaction to form styrene (B11656) oxide, especially under basic conditions.[2]
Q2: I'm observing significant side products. What are they and how can I minimize them?
Common side products include acetophenone (B1666503) (from de-bromination) and the racemic version of the alcohol.[1]
-
Minimizing Side Products: To reduce their formation, strictly control the reaction temperature, maintain an inert atmosphere to protect reagents, and use the correct stoichiometry of the reducing agent.[1]
Q3: I am struggling with the purification of the final product. What are the best practices for flash chromatography?
Flash column chromatography using silica (B1680970) gel is an effective method for purifying the crude product.[1]
-
Solvent System: A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (B92381).[1] The ideal solvent system should provide a good separation of the desired product from impurities on a Thin-Layer Chromatography (TLC) plate.
-
Work-up: Before chromatography, ensure a thorough workup. After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1] To prevent decomposition, it is critical to maintain a neutral pH and low temperature throughout the workup.[2] Quenching with a saturated ammonium (B1175870) chloride (NH₄Cl) solution is often recommended.[2]
Q4: Why am I observing poor or no separation between the (R) and (S) enantiomers during chiral HPLC?
Poor enantiomeric separation can result from several factors related to the chromatographic setup.[3]
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as Daicel Chiralcel OD, are often effective for separating this compound enantiomers.[3][4]
-
Suboptimal Mobile Phase: The mobile phase composition, particularly the ratio of the polar modifier (e.g., 2-propanol) to the non-polar solvent (e.g., n-hexane), is a key parameter. A typical starting point is a 98:2 (v/v) mixture of n-hexane and 2-propanol.[3]
-
Inappropriate Flow Rate: A lower flow rate generally improves resolution but increases analysis time. If separation is poor, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[3]
-
Temperature Effects: Column temperature can influence enantioselectivity. Using a column oven to maintain a constant temperature is recommended.[3][4]
Q5: What is causing significant peak tailing in my chromatogram?
Peak tailing can be caused by both chemical and physical factors within the system.[3]
-
Secondary Interactions: The hydroxyl group in this compound can interact with active sites on the silica support of the stationary phase.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try reducing the sample concentration or the injection volume.[3]
-
Column Contamination or Degradation: Columns can become contaminated over time. Flushing the column with a strong solvent may help. If the problem persists, the column may need replacement.[3][4]
Q6: My retention times are drifting. What could be the cause?
Drifting retention times suggest instability in the chromatographic system.[3]
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile component. Ensure the mobile phase reservoir is well-sealed and prepare fresh mobile phase daily.[3]
-
Column Temperature Fluctuations: Unstable column temperatures can cause retention times to vary. A column oven is essential for maintaining a constant temperature.[3][4]
-
Pump Issues: Inconsistent flow from the HPLC pump will lead to variable retention times. Purging the pump to remove air bubbles and ensuring the pump seals are in good condition can resolve this.[3][4]
Data Presentation
Table 1: Typical Flash Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity. |
| Monitoring | Thin-Layer Chromatography (TLC) |
Table 2: Recommended Chiral HPLC Method Parameters[5]
| Parameter | Condition |
| Column | Daicel CHIRALCEL® OD |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Table 3: Chiral HPLC Performance Data[3][5]
| Enantiomer | Typical Retention Time (min) |
| (R)-(-)-2-Bromo-1-phenylethanol | ~26.0 - 27.1 |
| (S)-(+)-2-Bromo-1-phenylethanol | ~22.1 |
| Note: The elution order and retention times can vary depending on the specific column and conditions used.[3] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent. Use a capillary tube to spot the solution onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the starting line.[5]
-
Visualize: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an appropriate stain.
-
Analyze: The ideal solvent system for column chromatography will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4.[5]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Plug the bottom of a glass column with cotton or glass wool and add a layer of sand.[6] Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. This solution can be carefully added to the top of the column (wet loading).[7] Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column (dry loading).[7]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it as needed.[1][8] Apply gentle air pressure to increase the flow rate.[7]
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.[6]
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
-
System Preparation: Use an HPLC system equipped with a suitable chiral column (e.g., Daicel Chiralcel OD-H), a pump, an injector, a column oven, and a UV detector.[3]
-
Mobile Phase: Prepare the mobile phase (e.g., n-hexane/2-propanol, 98:2 v/v), filter, and degas it before use.[3]
-
Sample Preparation: Dissolve the purified sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.[3]
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomers.
-
Use the following formula to calculate the ee: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100[3]
-
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromoacetophenone Reduction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reduction of 2-bromoacetophenone (B140003) to 2-bromo-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-bromoacetophenone?
A1: The most common methods involve the reduction of the carbonyl group to a secondary alcohol.[1] Standard laboratory procedures include the use of sodium borohydride (B1222165) (NaBH₄) for a racemic product and catalytic hydrogenation.[1] For enantiomerically pure products, asymmetric reduction methods using chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, or biocatalytic approaches with enzymes like alcohol dehydrogenases are employed.[2][3][4]
Q2: What is the typical reducing agent for a standard, non-chiral reduction?
A2: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[5] It effectively reduces aldehydes and ketones and is known for its ease of handling and high yields.[4][6][7]
Q3: What are the potential side reactions during the reduction of 2-bromoacetophenone?
A3: Potential side reactions include over-reduction and dehalogenation, which can lead to the formation of acetophenone (B1666503) and phenylethanol as byproducts.[1] In some cases, particularly with stronger reducing agents or different reaction pathways, debrominated ketones may also be formed.[8]
Q4: How is the reaction typically quenched and worked up?
A4: After the reaction is complete, the excess reducing agent is quenched. For sodium borohydride reductions, this is often done by the slow addition of an acid, such as dilute hydrochloric acid (HCl).[4] The work-up procedure generally involves extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), followed by washing the combined organic layers with water and brine.[1][2][9]
Q5: What purification methods are used for the final product, this compound?
A5: The crude product is often purified by column chromatography on silica (B1680970) gel.[2][3][9] For some applications, vacuum distillation can also be used to obtain the purified product.[9]
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for various methods of reducing 2-bromoacetophenone.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) |
| Standard Reduction | Sodium Borohydride | Methanol (B129727) | 0 to RT | 1-2 h | >90 | N/A (racemic)[1] |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol (B145695) | RT | 2-4 h | Variable[1] | N/A (racemic)[1] |
| Enantioselective Reduction | BH₃·DMS / Chiral Spiroborate Ester | THF | RT | 0.5 h | Good | up to 99%[1] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Buffer | Controlled | Variable | High | >98%[3][4] |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol describes a standard method for the synthesis of racemic this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone in methanol.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.[4]
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the reaction mixture in small portions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add 3 M HCl to quench the excess NaBH₄.[4]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[4]
-
Extraction: To the remaining aqueous residue, add an organic solvent such as ethyl acetate or dichloromethane and transfer the mixture to a separatory funnel.[1][4] Separate the layers and extract the aqueous layer multiple times.[1]
-
Washing: Combine the organic extracts and wash with water and then brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][2][3]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Reduction via Catalytic Hydrogenation
This protocol provides a method for the reduction of 2-bromoacetophenone using hydrogen gas and a palladium catalyst.
-
Reaction Setup: Dissolve 2-bromoacetophenone in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically 1 atm) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst and wash the pad with ethanol.[1]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive reducing agent.- Insufficient amount of reducing agent.- Low reaction temperature. | - Use a fresh batch of the reducing agent.- Ensure the correct stoichiometry of the reducing agent is used.- Allow the reaction to warm to room temperature or gently heat if the protocol allows. |
| Incomplete Reaction | - Insufficient reaction time.- Poor solubility of starting material. | - Increase the reaction time and continue to monitor by TLC.- Ensure the 2-bromoacetophenone is fully dissolved in the solvent before adding the reducing agent. |
| Presence of Debrominated Byproduct (Acetophenone) | - Over-reduction or side reactions. | - Use a milder reducing agent.- Carefully control the reaction temperature, keeping it low.- Reduce the amount of reducing agent used. |
| Oily Product That is Difficult to Purify | - Presence of impurities or residual solvent. | - Ensure the work-up procedure is thorough to remove all water-soluble impurities.- Use high-vacuum to remove residual solvent.- If recrystallization fails, consider purification by column chromatography. |
| Low Yield After Work-up | - Product loss during extraction.- Incomplete precipitation of the product. | - Perform multiple extractions of the aqueous layer to maximize product recovery.- If precipitating the product, cool the solution in an ice bath to maximize precipitation and gently scratch the inside of the flask to induce crystallization.[10] |
Visualizations
Caption: General reaction scheme for the reduction of 2-bromoacetophenone.[1]
Caption: A typical workflow for the reduction and isolation of the product.
Caption: A decision tree for troubleshooting the reduction of 2-bromoacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. icheme.org [icheme.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-phenylethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via three primary methods: halohydrin formation from styrene (B11656), reduction of 2-bromoacetophenone (B140003), and ring-opening of styrene oxide.
Synthesis via Halohydrin Formation from Styrene
Q1: I am getting a significant amount of a dibrominated byproduct. How can I minimize it?
A1: The formation of 1,2-dibromo-1-phenylethane is a common side reaction when using a bromine source like N-bromosuccinimide (NBS). This occurs when the bromide ion competes with water as the nucleophile. To minimize this:
-
Ensure a high concentration of water: The reaction should be carried out in an aqueous solvent system (e.g., DMSO/water or acetone/water) to favor the attack of water on the bromonium ion intermediate.
-
Control the addition of NBS: Add NBS portion-wise to maintain a low concentration of bromine in the reaction mixture, which reduces the likelihood of dibromination.
-
Maintain a neutral to slightly acidic pH: In some cases, the presence of a mild acid scavenger can prevent the build-up of HBr, which can contribute to dibromide formation.
Q2: My reaction is producing a regioisomer, 1-bromo-1-phenylethanol. What determines the regioselectivity and how can I favor the desired product?
A2: The formation of this compound is generally favored due to the Markovnikov rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion, which can better stabilize a partial positive charge. However, the reaction conditions can influence the regioselectivity. To favor the formation of this compound:
-
Use a polar, protic solvent: Solvents like water are effective at stabilizing the developing positive charge on the benzylic carbon, promoting nucleophilic attack at that position.
-
Maintain a low temperature: Lower temperatures can enhance the selectivity of the reaction.
Q3: What are the expected yields for this method?
A3: The halohydrin formation from styrene using NBS can provide good yields of the desired product.
| Product | Typical Yield | Reference |
| This compound | ~70% | [1] |
| 1,2-dibromo-1-phenylethane | Variable, minimized with excess water | |
| 1-bromo-1-phenylethanol | Minor regioisomer |
Synthesis via Reduction of 2-Bromoacetophenone
Q1: My main side product is acetophenone (B1666503). What causes this and how can I prevent it?
A1: The formation of acetophenone is due to the reductive cleavage of the carbon-bromine bond (dehalogenation). This is more likely to occur under harsh reaction conditions. To minimize acetophenone formation:
-
Use a mild reducing agent: Sodium borohydride (B1222165) (NaBH₄) is generally preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄).
-
Control the reaction temperature: Perform the reduction at low temperatures (e.g., 0 °C) to increase selectivity for the carbonyl reduction over C-Br bond cleavage.[2]
-
Limit the reaction time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed to avoid over-reduction.
Q2: I am also observing the formation of 1-phenylethanol (B42297). How can this be avoided?
A2: The formation of 1-phenylethanol is a result of both reduction of the carbonyl group and the subsequent or concurrent reduction of the C-Br bond. The strategies to avoid acetophenone formation will also help in minimizing the formation of 1-phenylethanol.
Q3: In my asymmetric reduction, the enantiomeric excess (ee) is low. What are the common reasons for this?
A3: Low enantioselectivity in asymmetric reductions can be caused by several factors:
-
Catalyst deactivation: Ensure the chiral catalyst is fresh and handled under an inert atmosphere to prevent decomposition.
-
Presence of impurities: Impurities in the substrate or solvent can poison the catalyst.
-
Incorrect temperature: The optimal temperature for high enantioselectivity is catalyst-dependent and should be strictly controlled.
-
Non-catalyzed reduction: If the reducing agent is added too quickly, a non-catalyzed, non-selective reduction can occur in parallel.
| Product/Side Product | Reagent | Typical Yield | Notes |
| This compound | NaBH₄ | >90% | Racemic product.[2] |
| Acetophenone | NaBH₄ | Variable | Minimized at low temperatures. |
| 1-Phenylethanol | NaBH₄ | Variable | Result of over-reduction. |
| (R)- or (S)-2-Bromo-1-phenylethanol | Asymmetric Catalyst | Good to >99% | Yield and ee are catalyst and condition dependent. |
Synthesis via Ring-Opening of Styrene Oxide
Q1: I am getting a mixture of two regioisomers, this compound and 1-bromo-2-phenylethanol. How can I control the regioselectivity?
A1: The regioselectivity of the ring-opening of styrene oxide is highly dependent on the reaction conditions.
-
Acidic conditions: Under acidic conditions, the reaction proceeds through a carbocation-like transition state. The nucleophile (Br⁻) will preferentially attack the more substituted benzylic carbon, which can better stabilize the positive charge, leading to the formation of This compound as the major product.
-
Basic or neutral conditions: Under basic or neutral conditions, the reaction follows an Sₙ2 mechanism, and the nucleophile will attack the less sterically hindered carbon, leading to 1-bromo-2-phenylethanol as the major product.
Therefore, to favor the synthesis of this compound, the reaction should be carried out in the presence of an acid catalyst (e.g., HBr).
Q2: What are other potential side products in this reaction?
A2: Besides the regioisomeric bromohydrin, other potential side products can include:
-
Styrene glycol: If water is present in the reaction mixture, it can compete with the bromide ion as a nucleophile, leading to the formation of the diol.
-
Polymerization: Under strongly acidic conditions, styrene oxide can polymerize.
| Product | Conditions | Major/Minor |
| This compound | Acidic (e.g., HBr) | Major |
| 1-Bromo-2-phenylethanol | Acidic (e.g., HBr) | Minor |
| 1-Bromo-2-phenylethanol | Basic/Neutral | Major |
| This compound | Basic/Neutral | Minor |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halohydrin Formation
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve styrene (1.0 eq) in a 1:1 mixture of DMSO and water.
-
Cool the mixture in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) in small portions over 30 minutes, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Reduction of 2-Bromoacetophenone
Materials:
-
2-Bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-bromoacetophenone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[2]
-
Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes, maintaining the temperature at 0 °C.[2]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[2]
-
Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.[2]
-
The product can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound via Ring-Opening of Styrene Oxide
Materials:
-
Styrene oxide
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve styrene oxide (1.0 eq) in diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add hydrobromic acid (1.1 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Let the reaction warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Visualizations
References
preventing racemization of (R)-(-)-2-Bromo-1-phenylethanol
Welcome to the Technical Support Center for (R)-(-)-2-Bromo-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this valuable chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (R)-(-)-2-Bromo-1-phenylethanol?
The racemization of (R)-(-)-2-Bromo-1-phenylethanol typically proceeds through a unimolecular nucleophilic substitution (SN1) type mechanism.[1] This involves the formation of a planar carbocation intermediate, which is stabilized by the adjacent phenyl group. The planarity of this intermediate allows for nucleophilic attack from either face with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers.[1]
Q2: What are the key factors that promote the racemization of (R)-(-)-2-Bromo-1-phenylethanol?
The primary factors that accelerate racemization are:
-
Solvent Polarity: Polar protic solvents, such as water and alcohols, are highly effective at stabilizing the carbocation intermediate and the bromide leaving group through solvation.[1] This lowers the activation energy for carbocation formation and facilitates racemization.[1]
-
Temperature: Higher temperatures increase the rate of the SN1 reaction, leading to faster racemization.
-
pH: Both acidic and basic conditions can promote side reactions and may influence the rate of racemization. Acidic conditions can facilitate the formation of the carbocation, while basic conditions can lead to decomposition via intramolecular cyclization to form styrene (B11656) oxide.
Q3: How can I monitor the enantiomeric purity of my (R)-(-)-2-Bromo-1-phenylethanol sample?
The enantiomeric excess (% ee) of your sample can be accurately determined using the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[2] A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the % ee.
-
Polarimetry: As the enantiomerically pure compound racemizes, the observed optical rotation will decrease, eventually reaching zero for a racemic mixture.[1] This method can be used to monitor the progress of racemization over time.[1]
Q4: What are the ideal storage conditions to prevent racemization of (R)-(-)-2-Bromo-1-phenylethanol?
To maintain the enantiomeric integrity of (R)-(-)-2-Bromo-1-phenylethanol, it is recommended to store it in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C in a tightly sealed container under an inert atmosphere is advisable to minimize thermal decomposition and prevent hydrolysis.[3]
Troubleshooting Guide: Loss of Enantiomeric Purity
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of enantiomeric excess (% ee) after aqueous workup. | The workup conditions were not pH neutral. Acidic or basic traces can catalyze racemization. | Quench the reaction with a neutral or weakly acidic solution like saturated ammonium (B1175870) chloride (NH₄Cl). Wash organic layers with a neutral brine solution. Ensure all extractions are performed at low temperatures (e.g., in an ice bath). |
| Gradual decrease in % ee during storage at room temperature. | The storage temperature is too high, and/or the sample is exposed to light and moisture. Polar protic solvent residues from purification may be present. | Store the purified compound at low temperatures (-20°C is preferable).[4] Ensure the container is tightly sealed and protected from light. Remove all traces of protic solvents under high vacuum before storage. |
| Racemization observed during a subsequent reaction. | The reaction conditions (e.g., solvent, temperature, reagents) are promoting the formation of the benzylic carbocation. | If possible, switch to a less polar, aprotic solvent. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid strongly acidic or basic reagents if they are not essential for the desired transformation. |
| Inconsistent or lower-than-expected initial % ee. | The starting material was not enantiomerically pure. The chiral HPLC method is not optimized, leading to inaccurate % ee determination. | Verify the enantiomeric purity of the starting material before use.[1] Optimize the chiral HPLC method, including the mobile phase composition and flow rate, to ensure baseline separation of the enantiomers. |
Quantitative Data
While specific kinetic data for the racemization of (R)-(-)-2-Bromo-1-phenylethanol is not extensively published, the following table provides a template for experimentally determining the impact of solvent and temperature. The rate of racemization is expected to increase with both increasing solvent polarity and temperature.
| Solvent System (v/v) | Temperature (°C) | Half-life of Racemization (t½) (hours) | Rate Constant (k) (s⁻¹) |
| 90:10 Hexane:Isopropanol | 25 | To be determined | To be determined |
| 50:50 Hexane:Isopropanol | 25 | To be determined | To be determined |
| 100% Isopropanol | 25 | To be determined | To be determined |
| 50:50 Ethanol:Water | 25 | To be determined | To be determined |
| 50:50 Ethanol:Water | 40 | To be determined | To be determined |
Note: This table is a template. The actual values will need to be determined experimentally.
Experimental Protocols
Protocol 1: Monitoring Racemization by Chiral HPLC
Objective: To quantify the change in enantiomeric excess of (R)-(-)-2-Bromo-1-phenylethanol over time under specific solvent and temperature conditions.
Materials:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Volumetric flasks
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Daicel CHIRALCEL® OD)[2]
-
Thermostatted column compartment and autosampler
Procedure:
-
Solution Preparation: Prepare a stock solution of (R)-(-)-2-Bromo-1-phenylethanol in the desired solvent system at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the solution into the chiral HPLC system to determine the initial enantiomeric excess.
-
Incubation: Place the stock solution in a thermostatted environment at the desired temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the chiral HPLC system.
-
Data Analysis: For each time point, integrate the peak areas of the (R) and (S) enantiomers. Calculate the % ee using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
-
Kinetic Analysis: Plot the natural logarithm of the % ee versus time. The slope of this plot will be related to the rate constant of racemization.
HPLC Method Parameters:
-
Column: Daicel CHIRALCEL® OD
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)[2]
-
Flow Rate: 0.6 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Column Temperature: 25°C[2]
Visualizations
Caption: SN1 mechanism for the racemization of (R)-(-)-2-Bromo-1-phenylethanol.
Caption: Experimental workflow for monitoring racemization kinetics using chiral HPLC.
Caption: Troubleshooting decision tree for unexpected racemization.
References
Technical Support Center: Work-up of 2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the work-up and purification of 2-Bromo-1-phenylethanol. Proper work-up is critical to remove impurities and isolate the desired product with high purity and yield.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is a standard work-up procedure following the synthesis of this compound?
A typical work-up procedure involves several key steps: quenching the reaction to stop it and neutralize reactive reagents, extracting the product into an organic solvent, washing the organic layer to remove water-soluble impurities, drying the organic layer to remove residual water, and finally, removing the solvent to isolate the crude product.[1][2] The specific details depend on the synthetic method used. For instance, reactions involving borane (B79455) reagents require a quenching step with methanol (B129727) before aqueous work-up.[1]
Q2: I'm experiencing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
Emulsion is a common issue where the aqueous and organic layers fail to separate cleanly. Here are several techniques to break an emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[3]
-
Gentle Agitation: In future experiments, gently swirl or invert the separatory funnel instead of shaking it vigorously to prevent emulsion formation.[3]
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to layer separation.[4]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite.[5]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]
Q3: My product yield is significantly lower than expected after the work-up. What are the potential causes?
Low yield can be attributed to issues in both the reaction and the work-up phase. During work-up, common causes include:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Perform multiple extractions (at least 3x) with the organic solvent to ensure maximum recovery.[2]
-
Product Loss During Washing: Aggressive or excessive washing can remove the product if it has partial solubility in the wash solution.
-
Product Decomposition: this compound can be unstable. Avoid harsh work-up conditions, such as strong bases or high temperatures, which could lead to degradation.[6]
-
Volatility: If the product is volatile, it may be lost during solvent removal under high vacuum or elevated temperatures.
Q4: My TLC plate shows multiple spots after the work-up. What are the common impurities and how can they be removed?
Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Material: 2-bromoacetophenone (B140003) or styrene (B11656).[1]
-
Side Products: Acetophenone (from de-bromination) or the racemic version of the alcohol.[1] In halohydrin formation, dibromide can be a side product if there is insufficient water.[7]
-
Reagent Residues: Such as succinimide (B58015) if N-bromosuccinimide (NBS) was used.[7]
These impurities are typically removed by flash column chromatography on silica (B1680970) gel.[1][8]
Q5: How should I choose the best purification method for my crude product?
The choice between column chromatography, distillation, or recrystallization depends on the physical properties of your product and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and common method for purifying this compound, as it can separate a wide range of impurities from the product.[1]
-
Vacuum Distillation: This method is suitable if the product is a thermally stable liquid with a significantly different boiling point from the impurities.
-
Recrystallization: This is effective if the product is a solid and a suitable solvent system can be found where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble.
Data Presentation
Table 1: Troubleshooting Common Work-up and Purification Issues
| Symptom | Possible Cause | Recommended Solution |
| Low Yield | Incomplete extraction. | Perform at least three extractions with the appropriate organic solvent.[2] |
| Product decomposition during work-up. | Use mild acidic or neutral work-up conditions; avoid strong bases.[6] | |
| Emulsion Formation | Vigorous shaking during extraction. | Add saturated brine (NaCl solution) to the separatory funnel.[3] In the future, swirl gently instead of shaking.[3] |
| Multiple Spots on TLC | Incomplete reaction or side reactions. | Purify the crude product using flash column chromatography. Common eluents include hexane/ethyl acetate (B1210297) gradients.[1] |
| Co-elution of impurities. | Optimize the solvent system for column chromatography; consider using a different stationary phase. | |
| Poor Enantiomeric Excess (ee) | Racemization during work-up. | Ensure work-up conditions are not harsh (e.g., avoid prolonged exposure to acid or base).[6] |
| Ineffective chiral catalyst. | This is a reaction issue. Ensure the catalyst is fresh and active, and the reaction is run under anhydrous conditions at the optimal temperature.[1] |
Table 2: Comparison of Purification Methods
| Method | Best For | Advantages | Disadvantages |
| Flash Column Chromatography | Complex mixtures with multiple components. | High resolution, applicable to a wide range of compounds.[1] | Can be time-consuming and uses large volumes of solvent. |
| Vacuum Distillation | Thermally stable liquids with different boiling points. | Effective for large quantities, can yield very pure product. | Not suitable for thermally sensitive compounds; may not separate isomers. |
| Recrystallization | Crystalline solids. | Can provide very high purity in a single step; cost-effective. | Finding a suitable solvent can be challenging; yield can be lower. |
Experimental Protocols
Protocol 1: Work-up for Asymmetric Reduction of 2-Bromoacetophenone
This protocol is standard for reactions using a CBS catalyst and a borane reagent.[1][6]
-
Quenching: After TLC indicates consumption of the starting material, cool the reaction flask to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane reagent.
-
Acidification: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[1]
Protocol 2: Work-up for Halohydrin Formation from Styrene
This procedure is used when synthesizing the bromohydrin from styrene using NBS in an aqueous solvent like DMSO.[7]
-
Quenching: Pour the reaction mixture into a beaker containing a large volume of ice water. The product may precipitate as a solid or an oil.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the mixture with diethyl ether (at least 3 times).
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and salts.[7]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter the solution and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography.[7]
Mandatory Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Decision tree for troubleshooting common issues during the work-up procedure.
References
Navigating the Chiral Separation of 2-Bromo-1-phenylethanol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, achieving efficient and reliable chiral separation of 2-Bromo-1-phenylethanol is a critical step in many synthetic and analytical workflows. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the enantioseparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chiral stationary phase (CSP) for separating this compound?
A1: Polysaccharide-based chiral stationary phases are the most frequently and successfully used for the separation of this compound enantiomers.[1][2] Columns such as the Daicel CHIRALCEL® OD, which is based on cellulose (B213188) carbamate (B1207046) derivatives, have demonstrated effective separation for this and structurally similar compounds.[1][2]
Q2: What is a typical mobile phase for the chiral HPLC separation of this compound?
A2: A normal-phase mobile system is commonly employed, consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as 2-propanol (isopropanol).[1][2] A common starting composition is a high percentage of n-hexane with a small percentage of 2-propanol (e.g., 98:2 v/v).[1][2]
Q3: Can I use reversed-phase chromatography for this separation?
A3: While normal-phase chromatography is more common for this specific separation, reversed-phase chiral columns are available. However, the selectivity for this compound may differ, and significant method development would be necessary to achieve a successful separation.
Q4: What is the expected elution order of the (R) and (S) enantiomers?
A4: The elution order of enantiomers is dependent on the specific chiral stationary phase and the exact mobile phase composition used. For a Daicel CHIRALCEL® OD column with an n-hexane/2-propanol mobile phase, there are reports of the (S)-enantiomer eluting before the (R)-enantiomer.[2] However, it is crucial to confirm the elution order for your specific method by injecting a standard of a single, known enantiomer if available.[2]
Q5: Are there alternative chromatographic techniques for this chiral separation?
A5: Yes, besides HPLC, chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can be used.[3] Chiral GC, often employing cyclodextrin-based capillary columns, is a high-resolution technique suitable for volatile and thermally stable compounds.[3] SFC is a powerful alternative that offers faster separations and reduced organic solvent consumption.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution of Enantiomers | Incorrect chiral stationary phase (CSP). | Verify that the chosen CSP is appropriate for this compound. Polysaccharide-based columns are a good starting point.[2] |
| Suboptimal mobile phase composition. | Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. Small changes can significantly impact resolution.[4] | |
| Inappropriate flow rate. | A lower flow rate generally improves resolution by allowing more time for interaction with the CSP, but it will increase the analysis time. Try reducing the flow rate to see if separation improves.[4] | |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. Both sub-ambient and elevated temperatures can affect enantioselectivity.[4] | |
| Significant Peak Tailing | Secondary interactions with the stationary phase. | The hydroxyl group of this compound can interact with active sites on the silica (B1680970) support. The addition of a small amount of a modifier to the mobile phase, such as an acid or base, can sometimes mitigate these interactions. |
| Column contamination or degradation. | Flush the column with a strong, compatible solvent. If performance does not improve, the column may be degraded and require replacement.[4] | |
| Inconsistent Retention Times | Mobile phase composition drift. | Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for accuracy.[4] |
| Inadequate column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before injecting your sample. A stable baseline is a good indicator of equilibration.[4] | |
| Pump issues. | Check for leaks in the HPLC pump and ensure the check valves are functioning correctly. A fluctuating backpressure can be a sign of pump problems.[4] |
Quantitative Data Summary
The following table summarizes typical experimental conditions for the chiral separation of this compound using different chromatographic techniques.
| Parameter | HPLC | GC | SFC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Daicel CHIRALCEL® OD)[1][2] | Cyclodextrin derivatives (e.g., β-dex 225)[3] | Polysaccharide-based |
| Mobile Phase/Carrier Gas | n-Hexane / 2-Propanol (e.g., 98:2 v/v)[1][2] | Helium or Hydrogen[3] | Supercritical CO2 with an alcohol modifier |
| Flow Rate/Oven Program | 0.6 - 1.0 mL/min[1][2] | Initial temp: 100°C (hold 6 min), Ramp: 10°C/min to 170°C, Final hold: 170°C for 15 min[3] | - |
| Column Temperature | 25°C[1] | See Oven Program[3] | - |
| Detection | UV at 210 nm or 254 nm[1][2] | Flame Ionization Detector (FID) or Mass Spectrometer (MS)[3] | UV |
| Injection Volume | 10 µL[1] | Split injection[3] | - |
| (R)-Enantiomer Retention Time (min) | ~27.12[1] | Varies | Varies |
| (S)-Enantiomer Retention Time (min) | Varies, can be ~22.13[2] | Varies | Varies |
Detailed Experimental Protocols
HPLC Method for Chiral Separation
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and UV detector.
-
Chiral Column: Daicel CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based chiral column.
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Analysis:
Visualization of the CSP Selection Workflow
The following diagram illustrates the logical workflow for selecting a suitable chiral stationary phase and developing a separation method for this compound.
Caption: Workflow for Chiral Stationary Phase Selection and Method Development.
References
addressing peak tailing in HPLC analysis of 2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromo-1-phenylethanol, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it problematic in HPLC analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1][2] This distortion is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the overall reliability and reproducibility of the analytical method.[1][2][3] For quantitative analysis, a USP Tailing Factor (Tf) close to 1.0 is ideal, while values exceeding 2.0 are often considered unacceptable for methods requiring high precision.[2]
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: Peak tailing for this compound, like many other compounds, can stem from multiple chemical and physical factors. The most common causes include:
-
Secondary Interactions: The hydroxyl group in this compound can form secondary, unwanted interactions with active silanol (B1196071) groups on the surface of silica-based stationary phases.[4] This is a primary cause of peak tailing, particularly for polar compounds.[3][5][6]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to peak distortion.[3][7][8][9]
-
Column Degradation: Over time, columns can degrade, leading to the formation of voids in the packing bed or contamination of the inlet frit, which disrupts the sample flow path and causes tailing.[7][10][11]
-
Inappropriate Mobile Phase: An incorrect mobile phase pH or insufficient buffer capacity can lead to undesirable interactions between the analyte and the stationary phase.[2][12][13]
-
Extra-Column Effects: Dead volume within the HPLC system, such as in long or wide-bore tubing and fittings, can cause the separated peak to broaden before it reaches the detector.[14][15]
Q3: My peak for this compound is tailing. Where should I begin troubleshooting?
A3: A systematic approach is the most effective way to diagnose the root cause of peak tailing. Start with the simplest and most common issues before moving to more complex possibilities. The workflow diagram below outlines a logical troubleshooting sequence. Begin by checking for column overload, as it is easy to diagnose by simply diluting your sample.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Q4: How does the mobile phase composition affect peak tailing for this compound?
A4: Mobile phase composition is critical. For silica-based columns, residual silanol groups can be acidic and become ionized at mid-range pH, leading to strong interactions with polar analytes.[5][6] Although this compound is not strongly acidic or basic, its hydroxyl group can still interact with these sites.[4]
-
pH Adjustment: Using a low-pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[1][9] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used.[9][16]
-
Buffer Concentration: Using a buffer (e.g., phosphate, acetate) at an appropriate concentration (typically 10-50 mM) helps maintain a stable pH and can mask residual silanol activity.[2][6]
-
Modifiers: Historically, tail-suppressing additives like triethylamine (B128534) (TEA) were used to compete with basic analytes for active silanol sites.[1][15] While less common with modern high-purity silica (B1680970) columns, this can still be an effective strategy if secondary interactions are suspected.
Q5: Could I be overloading the column? How can I check this?
A5: Yes, column overload is a frequent cause of peak tailing and is often mistaken for other issues.[17] There are two types:
-
Mass Overload: The injected sample mass is too high for the column's capacity.[8]
-
Volume Overload: The injected sample volume is too large, often when the sample solvent is stronger than the mobile phase.[8][18]
The easiest way to check for mass overload is to dilute the sample by a factor of 10 and reinject it.[17] If the peak shape improves and becomes more symmetrical, overload is confirmed.[17][19] To address this, reduce the sample concentration or the injection volume.[9][15]
Q6: How do I know if my column is the problem?
A6: Column performance naturally degrades with use.[7][11] Signs of a deteriorating column include persistent peak tailing (for all peaks), split peaks, loss of resolution, and increased backpressure.[10][11] A common cause is a partially blocked inlet frit from sample particulates or a void at the column inlet.[13][19] You can try to resolve this by back-flushing the column (disconnect it from the detector first) or by replacing the inlet frit.[9][13] If you use a guard column, try removing it to see if the tailing resolves; a blocked guard column can cause peak distortion.[9] If these steps fail, the column may need to be replaced.[12]
Q7: What are extra-column effects and how can I minimize them?
A7: Extra-column effects refer to any peak broadening or tailing that occurs outside of the analytical column itself.[15] This is often caused by "dead volume" in the system's flow path. To minimize these effects, you should:
-
Use tubing with a narrow internal diameter (e.g., 0.005").[14]
-
Keep the tubing length between the injector, column, and detector as short as possible.[12][15]
-
Ensure all fittings and connections are properly made to avoid small voids.[20]
Troubleshooting Guides & Protocols
Data Presentation
Table 1: Summary of Potential Causes and Solutions for Peak Tailing
| Potential Cause | Common Symptoms | Recommended Solution(s) |
| Secondary Interactions | Tailing specific to polar analytes like this compound. | Lower mobile phase pH to < 3 using an additive (e.g., 0.1% Formic Acid). Use a well-end-capped or hybrid stationary phase column.[1][14] |
| Mass Overload | Peak shape improves significantly upon sample dilution. Retention time may slightly increase with dilution.[13][17] | Reduce sample concentration or injection volume. Use a column with a higher capacity (larger diameter or particle size).[6][9] |
| Column Contamination / Blockage | All peaks in the chromatogram show tailing. Backpressure may be elevated.[13] | Use an in-line filter and guard column.[9] Flush the column with a strong solvent; backflush the column (disconnected from detector).[9] |
| Column Void | Sudden appearance of peak splitting or tailing. | Replace the column. Voids are typically not repairable.[19][21] |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing. | Minimize tubing length and internal diameter. Ensure proper ferrule depth and connections.[8][14][20] |
| Sample Solvent Effects | Peak distortion or splitting, especially for early peaks. | Dissolve the sample in the mobile phase whenever possible. If not, use a solvent weaker than the mobile phase.[20] |
Table 2: Example Data for Diagnosing Mass Overload
| Sample Concentration (mg/mL) | Injection Volume (µL) | Peak Asymmetry Factor (As) | Observation |
| 1.0 | 10 | 2.15 | Severe Tailing |
| 0.5 | 10 | 1.78 | Moderate Tailing |
| 0.1 | 10 | 1.31 | Acceptable Peak Shape |
| 0.05 | 10 | 1.15 | Good Peak Shape |
Note: Asymmetry Factor (As) is calculated as B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the midpoint, measured at 10% of the peak height.[5]
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Secondary Silanol Interactions
This protocol aims to improve peak shape by modifying the mobile phase to reduce unwanted interactions between this compound and the stationary phase.
Methodology:
-
Baseline Establishment: Prepare your standard mobile phase (e.g., n-Hexane / 2-Propanol for a chiral separation) and inject your sample of this compound. Record the chromatogram and calculate the peak asymmetry factor.[22]
-
Mobile Phase pH Modification:
-
Prepare a new aqueous portion of the mobile phase (if applicable for reversed-phase) containing a pH modifier. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to bring the pH below 3.[9]
-
If using a buffer, ensure its concentration is sufficient (e.g., 20-25 mM) to control the pH effectively.[1][21]
-
-
System Equilibration: Flush the HPLC system and column thoroughly with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Re-analysis: Inject the same sample of this compound.
-
Evaluation: Compare the new chromatogram to the baseline. A significant reduction in the asymmetry factor indicates that secondary silanol interactions were a primary cause of the peak tailing.
Protocol 2: Systematic Column Cleaning and Regeneration
This protocol should be followed when column contamination or blockage is suspected to be the cause of peak tailing and increased system pressure.
Methodology:
-
Disconnect Column from Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet and direct the flow to a waste container.
-
Buffer Flush: Flush the column with 5-10 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water). This prevents buffer precipitation in high organic concentrations.
-
Strong Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. For a typical C18 reversed-phase column, a general sequence is:
-
10-20 column volumes of 100% Acetonitrile.
-
10-20 column volumes of 100% Isopropanol.
-
-
Backflush (Optional but Recommended): If the manufacturer's instructions permit, reverse the column's flow direction and repeat the strong solvent wash. This is highly effective for dislodging particulates from the inlet frit.[9][13]
-
Re-equilibration: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with the initial mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard of this compound to assess if peak shape and pressure have returned to normal. If the problem persists, the column may be permanently damaged and require replacement.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. labcompare.com [labcompare.com]
- 10. biorelevant.com [biorelevant.com]
- 11. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. silicycle.com [silicycle.com]
- 20. support.waters.com [support.waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of 2-Bromo-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Bromo-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure and studies of similar compounds, the primary degradation pathways for this compound are hydrolysis and thermal decomposition.[1] Under basic conditions, intramolecular displacement of the bromide by the hydroxyl group can form styrene (B11656) oxide, which can be further hydrolyzed to styrene glycol.[1][2] Thermal stress may lead to the elimination of hydrogen bromide (HBr) and water, resulting in the formation of styrene.[1]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies should be conducted under a variety of stress conditions to cover potential degradation routes. These typically include acidic, basic, oxidative, thermal, and photolytic stress, in line with ICH guidelines.[1][3]
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[1] Chiral HPLC methods can also be adapted for these studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4]
Q4: How can I minimize decomposition of this compound during experimental workup?
A4: To minimize decomposition during workup, it is critical to maintain a neutral pH and keep the temperature low.[2] When quenching a reaction, use a neutral or weakly acidic solution like saturated ammonium (B1175870) chloride, and avoid strong bases.[2] During extraction, use a non-polar organic solvent and perform the extractions quickly at a low temperature.[2] Wash the organic layer with a neutral brine solution.[2]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution between the parent compound and degradation products. | Incorrect mobile phase composition. | Prepare a fresh mobile phase, ensuring accurate solvent proportions.[4] |
| Inappropriate flow rate. | Optimize the flow rate; a lower flow rate often improves resolution.[4] | |
| Column degradation. | If the column has been used extensively, its performance may decline. Replace the column.[4] | |
| Peak tailing for the this compound peak. | Column contamination. | Bake out the column at the maximum recommended temperature.[4] |
| Incompatible mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Inconsistent retention times. | Mobile phase composition drift. | Ensure the mobile phase is well-mixed and degassed.[4] |
| Inadequate column equilibration. | Allow sufficient time for the column to equilibrate before analysis.[4] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[4] |
Sample Preparation and Handling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected yield of the parent compound after the experiment. | Decomposition during workup. | Maintain neutral pH and low temperatures throughout the workup process.[2] |
| Presence of a sweet, aromatic odor. | This may indicate the formation of styrene oxide, a common degradation product under basic conditions.[2] | |
| Formation of an oil instead of a solid for the isolated product. | Presence of liquid byproducts. | The presence of degradation products can prevent crystallization.[2] Purify the product using techniques like column chromatography. |
Experimental Protocols
Forced Degradation Study Protocol
A general protocol for conducting forced degradation studies on this compound is outlined below. The concentration of the stressor and the duration of exposure may need to be adjusted based on the stability of the molecule.
-
Sample Preparation : Prepare solutions of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[1]
-
Stress Conditions :
-
Acidic Hydrolysis : Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[1]
-
Basic Hydrolysis : Treat the sample solution with 0.1 M NaOH at room temperature.[1]
-
Oxidative Degradation : Treat the sample solution with 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation : Expose the solid sample and a solution to elevated temperatures (e.g., 60°C, 80°C).[1]
-
Photostability : Expose the solid sample and a solution to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[1]
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.[1]
-
Sample Analysis : Analyze the stressed samples using a validated stability-indicating HPLC method.[1]
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 48 | 60 | Data | Data |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 25 | Data | Styrene Oxide, Styrene Glycol |
| Oxidative | 3% H₂O₂ | 24 | 25 | Data | Data |
| Thermal (Solid) | N/A | 48 | 80 | Data | Styrene |
| Thermal (Solution) | N/A | 48 | 80 | Data | Styrene |
| Photolytic | 1.2 million lux hrs | N/A | 25 | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Caption: A typical workflow for a forced degradation study.[1]
Caption: Inferred degradation pathways for this compound.[1]
References
Technical Support Center: Monitoring Racemization of 2-Bromo-1-phenylethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the racemization of 2-Bromo-1-phenylethanol. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of racemization for this compound?
A1: The racemization of this compound typically proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism. This pathway is favored in polar protic solvents, which stabilize the formation of a planar carbocation intermediate. The achiral nature of this intermediate allows for nucleophilic attack from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers.[1] While neighboring group participation (NGP) is a possibility, it would result in retention of configuration, not racemization.[1]
Q2: What are the most common methods for monitoring this racemization?
A2: The progress of racemization can be effectively monitored using two primary techniques:
-
Polarimetry: This method measures the change in the optical rotation of a solution over time. As the enantiomerically pure sample racemizes, the observed optical rotation will decrease toward zero.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique that separates and quantifies the individual (R) and (S) enantiomers.[1][2] This allows for the precise calculation of enantiomeric excess (% ee) at different time points.[1]
Q3: Which factors have the most significant impact on the rate of racemization?
A3: The rate of racemization is highly dependent on the experimental conditions. Key factors include:
-
Solvent: Polar protic solvents like water, alcohols, or mixtures thereof are highly effective at stabilizing the carbocation intermediate, thereby accelerating the S(_N)1 reaction and racemization.[1] In less polar or aprotic solvents, this process is significantly slower.[1]
-
Temperature: Increasing the temperature will generally increase the rate of racemization.
-
pH: Extreme pH conditions (highly acidic or basic) can potentially lead to degradation of the molecule, for instance, by promoting the formation of styrene (B11656) oxide under basic conditions.[3]
Q4: How should this compound be stored to maintain its enantiomeric purity?
A4: To maintain the integrity and purity of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container.[4] Some suppliers recommend refrigeration at 2-8°C.[4][5] It is also advisable to avoid strong oxidizing agents and acids.[4]
Experimental Protocols
Protocol 1: Monitoring Racemization by Polarimetry
Objective: To monitor the rate of racemization of (R)-(-)-2-Bromo-1-phenylethanol by measuring the change in optical rotation over time.[1]
Materials & Equipment:
-
(R)-(-)-2-Bromo-1-phenylethanol
-
Polar protic solvent (e.g., 50:50 v/v ethanol/water)[1]
-
Polarimeter with a sodium D-line lamp (589 nm)[6]
-
Polarimeter cell (e.g., 1.00 dm path length)[6]
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Solution Preparation: Accurately prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol of known concentration in the chosen solvent system.
-
Instrument Calibration: Calibrate the polarimeter by filling the cell with the blank solvent and setting the reading to zero.[6]
-
Initial Reading: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.[1] Immediately record the initial optical rotation at time t=0.
-
Data Collection: Maintain the sample at a constant temperature (e.g., 25°C) and record the optical rotation at regular, predetermined intervals (e.g., every 15 minutes).[1]
-
Completion: Continue measurements until the optical rotation approaches zero or remains constant over several readings.[1]
-
Analysis: Plot the observed optical rotation versus time to determine the rate of racemization.[1]
Protocol 2: Monitoring Racemization by Chiral HPLC
Objective: To determine the enantiomeric excess (% ee) of this compound at various time points during racemization.[1]
Materials & Equipment:
-
Racemization reaction setup (as described above)
-
Chiral HPLC system with UV detector
-
Chiral HPLC column (e.g., Daicel CHIRALCEL® OD)[2]
-
HPLC grade solvents (e.g., n-hexane, 2-propanol)[2]
-
Syringes and 0.45 µm syringe filters
Procedure:
-
Method Setup: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.[2]
-
Reaction Sampling: At specified time intervals during the racemization experiment, carefully withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it significantly with the HPLC mobile phase to stop further racemization.
-
Sample Preparation: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Injection & Data Acquisition: Inject the prepared sample onto the column and record the chromatogram.[2]
-
Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Data Presentation
Quantitative data should be organized systematically to facilitate analysis and comparison.
Table 1: Recommended Chiral HPLC Method Parameters [2]
| Parameter | Condition |
|---|---|
| Column | Daicel CHIRALCEL® OD |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
Table 2: Template for Polarimetry Data Collection
| Time (minutes) | Temperature (°C) | Observed Rotation (α) |
|---|---|---|
| 0 | 25.0 | [Initial Value] |
| 15 | 25.0 | [Value] |
| 30 | 25.0 | [Value] |
| 45 | 25.0 | [Value] |
| 60 | 25.0 | [Value] |
| ... | 25.0 | [Value] |
Table 3: Template for Chiral HPLC Data Collection
| Time (minutes) | Peak Area (R) | Peak Area (S) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| 0 | [Initial Value] | [Initial Value] | [Initial Value] |
| 30 | [Value] | [Value] | [Calculated Value] |
| 60 | [Value] | [Value] | [Calculated Value] |
| 90 | [Value] | [Value] | [Calculated Value] |
| 120 | [Value] | [Value] | [Calculated Value] |
| ... | [Value] | [Value] | [Calculated Value] |
Troubleshooting Guides
General Issues
Q: The rate of racemization is significantly different than expected. A: This can be due to several factors:
-
Solvent Composition: The rate is highly sensitive to the polarity and protic nature of the solvent.[1] Ensure the solvent mixture is prepared accurately. The presence of trace amounts of water or other protic impurities in an aprotic solvent can increase the rate.
-
Temperature Control: Verify the accuracy of your temperature control system. Small deviations in temperature can have a large impact on the reaction rate.
-
Purity of Starting Material: Impurities in the this compound or solvent could catalyze or inhibit the reaction.
Polarimetry Issues
Q: My optical rotation readings are fluctuating or unstable. A: Common causes and solutions include:
-
Air Bubbles: Ensure there are no air bubbles in the polarimeter cell, as they will scatter light and cause erratic readings.[1]
-
Temperature Fluctuation: Make sure the sample cell is fully thermostatted and has reached thermal equilibrium.
-
Instrument Malfunction: Check the polarimeter's light source and detector.[7] If the issue persists, the instrument may require servicing.[7][8]
Q: The initial optical rotation is lower than expected for an enantiopure sample. A: This usually points to one of the following:
-
Starting Material Purity: The initial (R)-(-)-2-Bromo-1-phenylethanol may not be enantiomerically pure.[1] Verify its purity using chiral HPLC.
-
Incorrect Concentration: An error in weighing the sample or in the final volume of the solution will lead to an incorrect concentration and a proportionally incorrect optical rotation.[1]
-
Incorrect Path Length: Ensure you are using the correct path length for the polarimeter cell in any calculations.[1]
Q: The optical rotation does not decrease to zero. A: This could indicate:
-
Incomplete Reaction: The reaction may not have reached completion. Continue monitoring for a longer period.[1]
-
Optically Active Impurities: The starting material may contain stable, optically active impurities that do not racemize under the reaction conditions.[1]
Chiral HPLC Issues
Q: I am getting poor or no separation of enantiomers. A: Refer to the troubleshooting logic diagram above. Key steps include:
-
Verify CSP: Ensure you are using an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns are often effective for this compound.[9]
-
Optimize Mobile Phase: The separation is highly sensitive to the mobile phase composition. Systematically vary the ratio of the polar modifier (e.g., 2-propanol) in the non-polar solvent (e.g., n-hexane).[1][9]
-
Adjust Flow Rate & Temperature: A lower flow rate often improves resolution.[9] Temperature can also influence selectivity; try adjusting the column temperature if possible.[9][10]
Q: My chromatographic peaks are tailing or broad. A: This is often caused by:
-
Column Overload: The sample is too concentrated. Dilute the sample and inject a smaller volume.[1]
-
Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it if performance does not improve.[1]
-
Secondary Interactions: The analyte's hydroxyl group may be interacting with active sites on the silica (B1680970) support. Adding a modifier to the mobile phase can sometimes help, but for neutral compounds, ensuring high-purity solvents is most critical.[9]
Q: My retention times are inconsistent. A: This points to a system stability issue:
-
Leaks: Check the HPLC system for any leaks, particularly at fittings, the pump, and the injector.[1]
-
Mobile Phase Issues: Ensure the mobile phase is thoroughly mixed and degassed.[1][10] Inconsistent composition can cause retention time drift.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as retention is temperature-dependent.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. teknikservis.com [teknikservis.com]
- 8. Common faults and solutions of Polarimeter [en1.nbchao.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Determining the Enantiomeric Excess of 2-Bromo-1-phenylethanol by HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2-Bromo-1-phenylethanol, a key chiral intermediate in various pharmaceutical syntheses. This guide includes detailed experimental protocols, comparative data, and a workflow visualization to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1] The key to successful chiral separation by HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of this compound enantiomers.[1][2]
A well-established and effective method for the separation of (R)- and (S)-2-Bromo-1-phenylethanol utilizes a Daicel CHIRALCEL® OD column.[1][2] The differential interaction between the enantiomers and the chiral stationary phase allows for their separation and subsequent quantification.
Recommended HPLC Method Parameters
A reliable method for the enantiomeric separation of this compound is detailed below. This method has been shown to provide good resolution of the (R) and (S) enantiomers.
| Parameter | Condition |
| Column | Daicel CHIRALCEL® OD |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v)[1][2] |
| Flow Rate | 0.6 mL/min[1] |
| Detection | UV at 210 nm[1] or 254 nm[2] |
| Column Temperature | 25°C[1][2] |
| Injection Volume | 10 µL[1][2] |
Expected Performance Data
The following table summarizes the typical retention times observed for the enantiomers of this compound using the recommended HPLC method. It is important to note that the elution order of the enantiomers can depend on the specific column and conditions, and should be confirmed with a standard of a single enantiomer if available.[2]
| Enantiomer | Retention Time (min) |
| (R)-(-)-2-Bromo-1-phenylethanol | ~27.12[1] |
| (S)-(+)-2-Bromo-1-phenylethanol | ~22.13 (eluting before the (R)-enantiomer in one report)[2] |
Experimental Protocol: HPLC Analysis
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in a 98:2 volume ratio.[1][2]
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[1]
2. System Equilibration:
-
Equilibrate the Daicel CHIRALCEL® OD column with the mobile phase at a flow rate of 0.6 mL/min.[1]
-
Continue equilibration until a stable baseline is achieved, as observed on the detector output.[1]
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1][2]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][3]
4. Injection and Data Acquisition:
-
Record the chromatogram for a sufficient duration to ensure the elution of both enantiomers, typically at least 35 minutes.[1]
5. Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[2]
Workflow for Enantiomeric Excess Determination by HPLC
Caption: Experimental workflow for determining the enantiomeric excess of this compound by HPLC.
Comparison with Alternative Methods
While HPLC is the most common and robust method, other chromatographic techniques can also be employed for the chiral separation of this compound.[1]
| Technique | Principle | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase in the liquid phase.[1][4] | High resolution, wide applicability to a broad range of compounds, including non-volatile and thermally labile ones, and well-established methods.[1][4] | Higher cost of chiral columns.[1] |
| Chiral Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.[4] | High efficiency and sensitivity, particularly for volatile and thermally stable compounds.[1][4] | May require derivatization for less volatile compounds and is not suitable for thermally labile compounds.[1] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.[1][4] | Fast separations and lower consumption of organic solvents.[1] | Requires specialized equipment.[1] |
For the analysis of this compound, HPLC offers a reliable and versatile method without the need for derivatization, making it a preferred choice in many research and industrial settings.[1]
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Incorrect mobile phase composition. | Prepare a fresh mobile phase, ensuring accurate solvent proportions.[5] |
| Column contamination. | Flush the column with a stronger, compatible solvent like 100% isopropanol.[5] | |
| Inappropriate flow rate. | Try reducing the flow rate (e.g., to 0.5 mL/min) to improve resolution.[2] | |
| Peak Tailing | Secondary interactions with the stationary phase. | The addition of a small amount of a modifier to the mobile phase may be necessary.[2] |
| Inconsistent Retention Times | Mobile phase composition drift. | Ensure the mobile phase is well-mixed and degassed.[5] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[2][5] |
References
Chiral GC Analysis of (R)-(-)-2-Bromo-1-phenylethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral compounds is a critical aspect of synthesis, quality control, and pharmacological studies. (R)-(-)-2-Bromo-1-phenylethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides a comprehensive comparison of chiral Gas Chromatography (GC) methods for the analysis of (R)-(-)-2-Bromo-1-phenylethanol, alongside High-Performance Liquid Chromatography (HPLC) as a common alternative. The information presented is supported by experimental data to facilitate informed method selection and development.
Comparison of Analytical Techniques
The primary methods for the chiral separation of 2-Bromo-1-phenylethanol are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on several factors, including the analyte's volatility and thermal stability, the need for derivatization, and the desired analytical throughput.
Table 1: Comparison of Chiral GC and Chiral HPLC for the Analysis of this compound
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation in the liquid phase based on differential partitioning between a liquid mobile phase and a chiral stationary phase. |
| Typical Chiral Stationary Phase | Cyclodextrin derivatives (e.g., β-dex 225).[1] | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose). |
| Derivatization | May be required to improve volatility and peak shape. | Generally not required. |
| Key Advantages | High resolution, speed, and sensitivity for volatile and thermally stable compounds.[1] | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones. |
| Key Disadvantages | Limited to thermally stable and volatile compounds; potential need for derivatization. | Longer analysis times and higher solvent consumption compared to GC. |
Quantitative Performance Data
The following table summarizes the expected and reported performance data for the chiral separation of this compound enantiomers using GC and HPLC.
Table 2: Performance Data for Chiral Separation of this compound Enantiomers
| Parameter | Chiral GC (Estimated for underivatized)† | Chiral HPLC (Reported) |
| Chiral Stationary Phase | β-dex 225 | Daicel CHIRALCEL® OD |
| Retention Time (R-enantiomer) | ~15-20 min | Not explicitly stated |
| Retention Time (S-enantiomer) | ~15-20 min | Not explicitly stated |
| Resolution (Rs) | > 1.5 | Not explicitly stated |
| Separation Factor (α) | > 1.05 | Not explicitly stated |
†Note: Specific experimental data for the chiral GC separation of underivatized this compound is not widely published. The data presented is an estimation based on the analysis of the structurally similar compound, 1-phenylethanol, on a cyclodextrin-based column. Actual retention times and resolution may vary.
Experimental Protocols
Detailed methodologies for chiral GC (including derivatization) and chiral HPLC analysis are provided below.
Chiral Gas Chromatography (GC) Protocol (Underivatized)
This protocol is a suitable starting point for the direct analysis of this compound.
-
Column: Chiral capillary column, e.g., β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Oven Temperature Program: Initial temperature: 100°C (hold for 6 min), Ramp: 10°C/min to 170°C, Final hold: 170°C for 15 min.[1]
-
Injector Temperature: 250°C.[1]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 250°C (FID).[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Derivatization Protocols for Chiral GC Analysis
Derivatization can improve the chromatographic properties of this compound, leading to better peak shape and resolution. Two common methods are acetylation and silylation.
1. Acetylation Protocol
This procedure converts the hydroxyl group to an acetate (B1210297) ester.
-
Reagents: Acetic anhydride (B1165640), Pyridine (anhydrous).
-
Procedure:
-
Dissolve the this compound sample (1 equivalent) in anhydrous pyridine.
-
Add an excess of acetic anhydride (e.g., 2 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, quench with methanol.
-
Remove the solvents under reduced pressure. The residue can be dissolved in a suitable solvent for GC injection.
-
2. Silylation Protocol
This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Procedure:
-
Place the dried sample of this compound in a reaction vial.
-
Add a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Add an excess of BSTFA (with 1% TMCS).
-
Seal the vial and heat at 60-70°C for approximately 30-60 minutes.
-
Cool the vial to room temperature before injecting into the GC.
-
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method provides a reliable alternative for the enantiomeric separation of this compound without the need for derivatization.
-
Column: Daicel CHIRALCEL® OD (250 mm x 4.6 mm, 10 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for chiral GC and HPLC analysis.
Caption: Workflow for Chiral GC Analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Decision pathway for selecting an analytical method.
References
A Comparative Guide to Chiral Separation Techniques for 2-Bromo-1-phenylethanol
For researchers, scientists, and drug development professionals, the efficient and accurate separation of enantiomers is a critical step in the synthesis and analysis of chiral molecules. 2-Bromo-1-phenylethanol, a key chiral building block, presents a common challenge for enantiomeric resolution. This guide provides an objective comparison of various chiral separation techniques for this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Comparison of Key Performance Parameters
The selection of a chiral separation technique often depends on a balance of factors including resolution, speed, scalability, and the nature of the analyte. The following table summarizes the key quantitative performance indicators for the most common methods used for the enantiomeric separation of this compound.
| Technique | Chiral Stationary Phase (CSP) / Method | Mobile Phase / Solvent | Resolution (Rs) | Enantiomeric Excess (ee) (%) | Analysis Time / Reaction Time |
| Chiral HPLC | Polysaccharide-based (e.g., Daicel CHIRALCEL® OD) | n-Hexane / 2-Propanol (98:2, v/v) | > 2.0 | > 99% | < 30 min |
| Chiral GC | Cyclodextrin-based (e.g., β-dex 225) | - | Baseline separation | > 99% | < 30 min |
| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., Novozym 435) | n-Hexane | N/A | > 99% (for remaining alcohol) | 75 min |
| Chiral SFC | Polysaccharide-based | CO2 / Methanol | High | High | < 10 min |
Experimental Workflows and Logical Relationships
A generalized workflow for a typical chiral separation experiment is depicted below. The process begins with the preparation of the racemic sample, followed by the chosen separation technique, and concludes with the analysis of the separated enantiomers to determine their purity.
Caption: A logical workflow illustrating the key stages of a chiral separation experiment.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for the analytical and preparative separation of enantiomers.[1] For this compound, polysaccharide-based chiral stationary phases offer excellent enantioselectivity.[1]
Instrumentation and Conditions:
-
Flow Rate: 0.6 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Column Temperature: 25°C[1]
-
Injection Volume: 10 µL[1]
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.[1]
Expected Outcome: Under these conditions, baseline separation of the (R)- and (S)-enantiomers is typically achieved. The retention time for the (R)-(-)-2-Bromo-1-phenylethanol is approximately 27.12 minutes, while the (S)-(+)-enantiomer elutes earlier.[1]
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral GC offers high resolution and sensitivity.[3] Derivatized cyclodextrins are commonly used as the chiral stationary phase.[3]
Instrumentation and Conditions:
-
Column: Chiral capillary column, e.g., β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
-
Oven Temperature Program: Initial temperature of 100°C (hold for 6 min), ramp at 10°C/min to 170°C, and hold for 15 min.[3]
-
Injector Temperature: 250°C[3]
-
Detector: Flame Ionization Detector (FID)[3]
-
Detector Temperature: 250°C[3]
-
Carrier Gas: Helium or Hydrogen[3]
Expected Outcome: This method is expected to provide well-resolved peaks for the (R)- and (S)-enantiomers, allowing for accurate determination of the enantiomeric excess.[3] The elution order should be confirmed with an enantiomerically pure standard.[3]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers.[4] Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.[4]
Materials and Protocol:
-
Enzyme: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B)[4]
-
Substrate: Racemic this compound
-
Acyl Donor: Vinyl acetate[4]
-
Solvent: n-Hexane[4]
-
Procedure:
-
Dissolve racemic this compound in n-hexane.[4]
-
Add Novozym 435 and vinyl acetate (B1210297) to the solution.[4]
-
Stir the reaction mixture at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 75 minutes).[4]
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol.[4]
-
Once the desired resolution is achieved (typically around 50% conversion), the enzyme is removed by filtration.[4]
-
The unreacted (R)-(-)-2-Bromo-1-phenylethanol and the acylated (S)-enantiomer are then separated by standard column chromatography.[4]
-
Expected Outcome: This method can achieve high enantiomeric excess (>99%) for the remaining unreacted alcohol. The yield of the desired enantiomer is theoretically limited to 50% in a standard kinetic resolution.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a green chromatography technique that uses supercritical CO2 as the primary mobile phase, offering fast separations and reduced organic solvent consumption.[2] It is an excellent alternative to normal-phase HPLC for chiral separations.[2]
Instrumentation and Conditions (General Approach):
-
Column: A polysaccharide-based chiral stationary phase, similar to those used in HPLC.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent such as methanol.
-
Detection: UV or Mass Spectrometry (MS).
Expected Outcome: Chiral SFC is expected to provide rapid and efficient separation of the enantiomers of this compound, often with higher throughput compared to HPLC.[2] Method development would be required to optimize the specific conditions.
Concluding Remarks
The choice of the most suitable chiral separation technique for this compound depends on the specific requirements of the application.
-
Chiral HPLC is a versatile and well-established method that provides excellent resolution and is suitable for both analytical and preparative scale separations.
-
Chiral GC is a high-resolution technique ideal for the analysis of volatile and thermally stable compounds.
-
Enzymatic Kinetic Resolution offers very high enantioselectivity and is a valuable method for producing enantiomerically pure starting materials, though the theoretical yield is limited to 50%.
-
Chiral SFC presents a fast, efficient, and environmentally friendly alternative to HPLC, particularly for high-throughput screening applications.
By considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to select the optimal technique for their specific needs in the chiral separation of this compound.
References
Characterization of 2-Bromo-1-phenylethanol: A Comparative Guide to 1H and 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characterization of synthetic intermediates is paramount. This guide provides a detailed comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-Bromo-1-phenylethanol, a key building block in organic synthesis. This document outlines the expected spectral data, offers a comparison with alternative analytical techniques, and provides detailed experimental protocols.
¹H and ¹³C NMR Spectral Data of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of its structure by detailing the chemical environment of each proton and carbon atom. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).
| ¹H NMR (400 MHz, CDCl₃) | ||||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH-OH) | 4.91 | Quartet (q) | 6.5 | 1H |
| H-2 (CH₂-Br) | 3.55 - 3.65 | Multiplet (m) | - | 2H |
| Aromatic (C₆H₅) | 7.26 - 7.39 | Multiplet (m) | - | 5H |
| Hydroxyl (OH) | 2.01 | Singlet (s) | - | 1H |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH-OH) | 70.4 |
| C-2 (CH₂-Br) | 39.8 |
| C-ipso | 145.9 |
| C-ortho | 125.4 |
| C-meta | 128.5 |
| C-para | 127.4 |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a cornerstone of structural analysis, other techniques can provide complementary information or may be more suitable for specific analytical goals, such as purity assessment and enantiomeric excess determination.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, including connectivity and stereochemistry. | Lower sensitivity compared to mass spectrometry; not ideal for trace analysis. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for purity determination and separation of enantiomers (with a chiral column).[1][2] | Does not provide detailed structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio detection. | Highly sensitive for identifying and quantifying volatile impurities.[2] | Requires the analyte to be volatile and thermally stable. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present (e.g., O-H, C-Br). | Provides limited information about the overall molecular skeleton. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.2 s
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for determining the enantiomeric purity of this compound.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: n-Hexane/2-Propanol (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the retention times for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Workflow and Structural Relationships
The following diagrams illustrate the workflow for the characterization of this compound and the key structural features that give rise to the observed NMR signals.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the analysis of 2-Bromo-1-phenylethanol, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the performance of common analytical techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their specific needs.
Introduction to this compound Analysis
This compound (C8H9BrO) is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its accurate identification and quantification are crucial for ensuring the quality and purity of intermediates and final drug products. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for the sensitive and specific analysis of this compound. This guide will focus on the two most prevalent mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Volatility Requirement | High (analyte must be volatile and thermally stable). | Not required. Suitable for a wider range of compounds. |
| Derivatization | May be required to increase volatility and thermal stability. | Generally not required for this compound. |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | Extensive fragmentation with EI, providing rich structural information. | Softer ionization with ESI, often preserving the molecular ion. |
| Sensitivity | Generally provides good sensitivity for volatile compounds. | Can offer higher sensitivity, especially for non-volatile or thermally labile compounds. |
| Typical Applications | Impurity profiling, analysis of volatile organic compounds. | Quantification in biological matrices, analysis of polar and non-polar compounds. |
Quantitative Data Presentation
GC-MS Fragmentation of this compound
Electron Ionization (EI) is a common ionization technique used in GC-MS that results in characteristic fragmentation patterns, providing a "fingerprint" for compound identification. The mass spectrum of this compound is characterized by several key fragment ions.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 51 | C4H3+ | ~30 |
| 77 | C6H5+ (Phenyl cation) | ~40 |
| 79/81 | Br+ | ~10 |
| 107 | [C6H5CH(OH)]+ | ~100 (Base Peak) |
| 121 | [C6H5CH(OH)CH2]+ | ~5 |
| 200/202 | [M-H]+ (Molecular ion region) | Low |
Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions.
Experimental Protocols
GC-MS Analysis of this compound
This protocol is suitable for the identification and quantification of this compound in a relatively clean matrix.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1-10 µg/mL.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
For quantitative analysis, add a suitable internal standard.
2. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
3. Data Analysis:
-
Identify this compound based on its retention time and the characteristic fragmentation pattern.
-
For quantification, generate a calibration curve using standards of known concentrations.
LC-MS Analysis of this compound
This protocol is suitable for the quantification of this compound in more complex matrices, such as biological fluids.
1. Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a threefold volume of cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Add a suitable internal standard for quantitative analysis.
2. LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
Start with 95% A, hold for 1 minute
-
Linearly decrease to 5% A over 5 minutes
-
Hold at 5% A for 2 minutes
-
Return to 95% A and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: Precursor ion (m/z 201/203) -> Product ion (m/z 107)
-
Internal Standard: (select appropriate transitions)
-
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
3. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
β2-Adrenergic Receptor Signaling Pathway
This compound is a precursor in the synthesis of β2-adrenoceptor agonists. These agonists play a crucial role in the relaxation of bronchial smooth muscle, making them vital in the treatment of asthma and other respiratory diseases.
Caption: Simplified β2-Adrenergic receptor signaling pathway.
A Comparative Guide to the Synthetic Routes of (S)-Propranolol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral drugs is a critical aspect of pharmaceutical manufacturing. (S)-propranolol, the active enantiomer of the widely used beta-blocker, is a prime example where the synthesis of a single stereoisomer is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of various synthetic strategies to obtain (S)-propranolol, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for several prominent synthetic routes to (S)-propranolol, allowing for a direct comparison of their effectiveness.
| Synthetic Route | Key Reagents/Catalysts | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |
| Kinetic Resolution of Racemic Epoxide | Zn(NO₃)₂ / (+)-Tartaric Acid | ~55-60[1][2] | ~89-90[1][2] | Simple, inexpensive reagents; short reaction time.[1][2] | Theoretical maximum yield is 50%; moderate enantioselectivity. |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex (Jacobsen's catalyst) | >99 (for recovered epoxide) | >99 (for recovered epoxide) | High enantioselectivity for a broad range of substrates.[3] | Catalyst can be expensive; requires separation of the diol byproduct. |
| Chemoenzymatic Resolution | Lipase (B570770) (e.g., Amano PS-IM) | High | >99 | High enantioselectivity; mild reaction conditions.[4] | Can require specific substrates and conditions; enzyme cost and stability. |
| Asymmetric Synthesis from D-Mannitol | D-Mannitol | Up to 97[5] | Up to 99[5] | Utilizes a cheap and abundant chiral starting material.[5] | Multi-step synthesis can be lengthy. |
| Glycerol Desymmetrization | Camphorsulfonamide, Mitsunobu reagents | Good[6][7] | >98[7] | Good overall yield and high optical purity.[6][7] | Involves multiple steps and potentially hazardous reagents (e.g., DEAD).[7] |
| Asymmetric Hydrogenation | Chiral metal complexes (e.g., Rh, Ir) | High | High | Highly efficient and can be performed on a large scale.[8][9] | Requires specialized catalysts and high-pressure equipment. |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, Diethyl Tartrate (DET), t-BuOOH | Good | High | A reliable and well-established method for creating chiral epoxides.[10][11][12] | Requires an allylic alcohol precursor, adding steps to the overall synthesis.[10] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether
This protocol is adapted from a method utilizing a chiral zinc complex to achieve kinetic resolution.[1][2]
Materials:
-
Racemic α-naphthyl glycidyl ether
-
L-(+)-Tartaric acid
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Isopropylamine
Procedure:
-
A solution of glycidyl-α-naphthyl ether (10 mmol, 2g), L-(+)-tartaric acid (10 mmol, 1.5g), and Zn(NO₃)₂·6H₂O (5 mmol, 2.96 g) in 2-butanone is stirred for 15 minutes.[13]
-
Isopropylamine (20 mmol, 1.5 mL) is added to the mixture, and it is stirred at ambient temperature for 1 hour.[13]
-
The reaction mixture is then cooled and filtered.[13]
-
The collected solid is washed with dichloromethane, treated with a sodium hydroxide (B78521) solution, and then extracted with dichloromethane.[13]
-
The combined organic layers are washed with water and dried over sodium sulfate.[13]
-
The solvent is removed under reduced pressure to yield (S)-propranolol.
Hydrolytic Kinetic Resolution (HKR) of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane
This protocol is a general procedure for the synthesis of (S)-propranolol glycol, a precursor to (S)-propranolol, using a chiral (salen)Co(III) catalyst.[3]
Materials:
-
Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
Chiral (salen)Co(III) complex (Jacobsen's catalyst)
-
Water
-
Solvent (e.g., THF)
Procedure:
-
The racemic epoxide is dissolved in a suitable solvent.
-
The chiral (salen)Co(III) catalyst is added (typically 0.5-2 mol%).
-
Water (0.5-1.0 equivalents) is added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC until approximately 50% conversion is reached.
-
The reaction mixture is worked up to separate the unreacted, enantioenriched (S)-epoxide from the diol product. The (S)-epoxide can then be reacted with isopropylamine to yield (S)-propranolol.
Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution
This method involves the resolution of a chlorohydrin precursor to (S)-propranolol.[4]
Materials:
-
Racemic 1-chloro-3-(1-naphthyloxy)-2-propanol
-
Immobilized Lipase (e.g., Amano PS-IM)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
The racemic chlorohydrin is dissolved in an organic solvent.
-
The immobilized lipase and the acylating agent are added to the solution.
-
The mixture is agitated at a controlled temperature until approximately 50% conversion is achieved.
-
The enzyme is filtered off, and the acylated (R)-enantiomer is separated from the unreacted (S)-chlorohydrin by chromatography.
-
The (S)-chlorohydrin is then converted to (S)-propranolol.
Conclusion
The choice of a synthetic route for (S)-propranolol depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the required enantiomeric purity. Kinetic resolution methods offer simpler procedures but are limited by a theoretical maximum yield of 50%. Asymmetric synthesis from chiral pool starting materials or through catalytic asymmetric reactions can provide higher yields and excellent enantioselectivity, though often at the cost of more complex multi-step procedures or expensive catalysts. For industrial-scale production, factors such as atom economy, process safety, and catalyst recyclability become increasingly important considerations. This guide provides a foundational comparison to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 12. Sharpless Epoxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Navigating Chiral Synthesis: A Comparative Guide to Alternatives for 2-Bromo-1-phenylethanol
For researchers, scientists, and drug development professionals, the precise construction of chiral molecules is a cornerstone of modern organic synthesis. (R)-(-)-2-Bromo-1-phenylethanol has traditionally served as a reliable chiral building block, prized for its bifunctional nature that allows for diverse synthetic transformations. However, the continuous evolution of asymmetric synthesis has introduced a host of alternative strategies that can offer significant advantages in enantioselectivity, yield, and process efficiency. This guide provides an objective, data-driven comparison of 2-Bromo-1-phenylethanol with prominent alternatives, supported by experimental data and detailed methodologies to inform the selection of the most suitable approach for specific synthetic challenges.
The utility of (R)-(-)-2-Bromo-1-phenylethanol often lies in its conversion to (R)-styrene oxide, a versatile electrophile for the introduction of a stereocenter. Therefore, this comparison will focus on alternative methods that provide access to either (R)-styrene oxide or functionally equivalent chiral synthons. The benchmark for comparison will be the widely used Corey-Bakshi-Shibata (CBS) reduction of 2-bromoacetophenone (B140003) to produce (R)-2-Bromo-1-phenylethanol.[1][2][3]
Performance Comparison of Synthetic Strategies
The following table summarizes the key performance indicators for the asymmetric synthesis of (R)-2-Bromo-1-phenylethanol and its strategic alternatives.
| Method | Substrate | Catalyst/Enzyme | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Benchmark: CBS Reduction | 2-Bromoacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) | THF | 0 to RT | 1-2 | ~95 | >95 | [4][5] |
| Biocatalytic Epoxidation | Styrene (B11656) | Engineered P450 Peroxygenase (F87A/T268I/L181Q) | Phosphate (B84403) Buffer | 0 | - | Moderate | 99 (R) | [6][7] |
| Biocatalytic Epoxidation | Styrene | Styrene Monooxygenase (SMO) | Biphasic system | 30 | 24 | >99 | >99 (S) | [8][9] |
| Asymmetric Epoxidation | Styrene | Chiral Dioxirane (from Ketone 3) | CH3CN/H2O | -10 | - | 100 | 90 (R) | [10] |
| Hydrolytic Kinetic Resolution | (rac)-Styrene oxide | (R,R)-(salen)Co(III)OAc (0.2-2.0 mol%) | MTBE/H2O | RT | - | ~45 | >99 (R) | [11][12] |
| Chemoenzymatic Synthesis | Racemic Chlorohydrin | Lipase (Amano PS-IM) | Acetonitrile | - | - | High | >99 | [13] |
| Kinetic Resolution of Epoxide | α-Naphthyl glycidyl (B131873) ether | Zn(NO3)2/(+)-tartaric acid | 2-Butanone | 75 | - | 60 | 90 (S) | [14] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below to allow for a thorough evaluation of each alternative.
Protocol 1: Asymmetric Reduction of 2-Bromoacetophenone via CBS Reduction
This protocol describes a standard laboratory procedure for the synthesis of (R)-(-)-2-Bromo-1-phenylethanol.[3][4]
Materials:
-
2-Bromoacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add 2-bromoacetophenone (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise.
-
Slowly add borane-dimethyl sulfide complex (1.0 - 1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Extract the product with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Biocatalytic Epoxidation of Styrene using Engineered P450 Peroxygenase
This protocol outlines the enzymatic synthesis of (R)-styrene oxide.[6][7][15]
Materials:
-
Styrene
-
Engineered P450 peroxygenase (e.g., F87A/T268I/L181Q)
-
Dual-functional small molecule (DFSM), e.g., Im-C6-Phe
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Methanol
Procedure:
-
In a reaction vessel, prepare a solution of the P450 peroxygenase mutant and the DFSM in phosphate buffer.
-
Add styrene (dissolved in a minimal amount of methanol, e.g., 2% of total volume).
-
Cool the reaction mixture to 0°C.
-
Initiate the reaction by the addition of H₂O₂.
-
Maintain the reaction at 0°C with stirring.
-
Monitor the reaction for substrate consumption and product formation by GC.
-
Upon completion, extract the (R)-styrene oxide with a suitable organic solvent (e.g., ethyl acetate).
-
Determine the enantiomeric excess by chiral GC analysis.
Protocol 3: Hydrolytic Kinetic Resolution of (rac)-Styrene Oxide
This protocol describes the resolution of racemic styrene oxide to obtain the (R)-enantiomer.[11][12]
Materials:
-
(rac)-Styrene oxide
-
Chiral (R,R)-Salen-Co(III)OAc complex
-
Acetic acid
-
tert-Butyl methyl ether (TBME)
-
Water
Procedure:
-
Activate the chiral (R,R)-Salen-Co(III)OAc catalyst by stirring with acetic acid in TBME for 30 minutes.
-
To this activated catalyst solution, add (rac)-styrene oxide.
-
Add 0.5 equivalents of water to initiate the resolution.
-
Stir the reaction at room temperature and monitor the conversion by GC or HPLC.
-
Once the desired conversion is reached (typically around 55%), quench the reaction.
-
Separate the unreacted (R)-styrene oxide from the diol product by column chromatography.
-
Determine the enantiomeric excess of the recovered styrene oxide by chiral GC or HPLC.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic strategies.
Caption: Comparative overview of synthetic routes to chiral building blocks.
Caption: Experimental workflows for CBS reduction and biocatalytic epoxidation.
Conclusion
While (R)-(-)-2-Bromo-1-phenylethanol, synthesized via CBS reduction, remains a robust and high-yielding option, this comparative analysis illuminates the significant advancements offered by alternative methodologies. Biocatalytic approaches, particularly the use of engineered P450 peroxygenases for the direct epoxidation of styrene, showcase exceptional enantioselectivity under environmentally benign aqueous conditions.[6][7] Similarly, the hydrolytic kinetic resolution of racemic styrene oxide provides access to highly enantioenriched material, although with a theoretical maximum yield of 50% for the desired epoxide.[11]
For specific applications, such as the synthesis of β-blockers like (S)-propranolol, chemoenzymatic strategies involving lipase-catalyzed resolutions of chlorohydrin intermediates or kinetic resolution of advanced intermediates like α-naphthyl glycidyl ether present highly efficient and stereoselective pathways.[13][14] The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors including desired enantiomeric purity, scalability, cost of reagents and catalysts, and alignment with green chemistry principles. This guide provides the foundational data and protocols to facilitate an informed decision-making process for the modern synthetic chemist.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Styrene oxide - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. researchgate.net [researchgate.net]
- 13. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Reactivity Face-Off: 2-Bromo-1-phenylethanol vs. 2-Chloro-1-phenylethanol in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of starting material can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of 2-Bromo-1-phenylethanol and 2-Chloro-1-phenylethanol, two closely related halohydrins that are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals. The comparison is supported by established chemical principles and available experimental data.
In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical factor governing reaction rates. The fundamental difference between this compound and 2-Chloro-1-phenylethanol lies in the halogen substituent, which dictates their reactivity. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to bromide's larger ionic radius, greater polarizability, and the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond. Consequently, this compound is generally more reactive towards nucleophiles than its chloro-analogue.
This enhanced reactivity of the bromo-compound can be advantageous in achieving higher reaction rates and milder reaction conditions. However, the chloro-analogue may be a more cost-effective starting material, making it a consideration for large-scale syntheses where optimization of reaction conditions can overcome its lower intrinsic reactivity.
Data Presentation: A Comparative Overview
Due to a lack of direct side-by-side kinetic studies under identical conditions for all reaction types, the following table provides a summary of the expected relative reactivity based on established principles of physical organic chemistry, supplemented with illustrative experimental data where available.
| Parameter | This compound | 2-Chloro-1-phenylethanol | Key Reference/Justification |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride due to its larger size and polarizability, leading to a weaker C-X bond. |
| Reaction Types | SN2, Intramolecular Cyclization (SNi) | SN2, Intramolecular Cyclization (SNi) | Both compounds undergo similar nucleophilic substitution reactions.[1] |
| Typical Reaction Yields | Generally higher under identical conditions | Generally lower or require more forcing conditions | The greater reactivity of the bromo-compound often translates to higher conversion and yields. |
| Rate of Epoxide Formation | Faster | Slower | The intramolecular cyclization to form styrene (B11656) oxide is a key reaction. The better leaving group ability of bromide accelerates this reaction. Illustrative kinetic data for a related system shows the dehydrohalogenation of 2-bromoethanol (B42945) to be significantly faster than that of 2-chloroethanol. |
Key Reaction Pathways
Both this compound and 2-Chloro-1-phenylethanol can undergo two primary types of nucleophilic substitution reactions: intermolecular (SN2) and intramolecular (SNi-type) cyclization.
Intermolecular Nucleophilic Substitution (SN2)
In this pathway, an external nucleophile directly attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and inversion of stereochemistry. The general workflow for this process is depicted below.
Intramolecular Nucleophilic Substitution (SNi-type) - Epoxide Formation
In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen to form styrene oxide. This is a common and synthetically useful reaction for both compounds.
Experimental Protocols
Protocol 1: Synthesis of Styrene Oxide from this compound
This protocol describes the base-mediated intramolecular cyclization of this compound to form styrene oxide.[1]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude styrene oxide.
-
The product can be purified by vacuum distillation.
Protocol 2: Synthesis of Styrene Oxide from 2-Chloro-1-phenylethanol (Styrene Chlorohydrin)
This protocol is adapted from general procedures for the dehydrochlorination of chlorohydrins.
Materials:
-
2-Chloro-1-phenylethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) or a suitable solvent
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Chloro-1-phenylethanol (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of potassium hydroxide (1.2 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude styrene oxide.
-
Purify by vacuum distillation if necessary.
Conclusion
The choice between this compound and 2-Chloro-1-phenylethanol as a synthetic precursor will depend on a balance of factors including desired reaction rate, reaction conditions, and cost. This compound offers higher reactivity, which can lead to faster reactions and potentially higher yields under milder conditions. In contrast, 2-Chloro-1-phenylethanol is a more economical starting material, though its lower reactivity may necessitate more forcing reaction conditions to achieve the desired transformation. For drug development and process chemistry, the optimization of reaction conditions for the chloro-analogue may be a worthwhile endeavor to improve the overall cost-effectiveness of a synthetic route.
References
Comparison of Analytical Methods for Stability Testing
A Comprehensive Guide to the Validation of Stability-Indicating HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for assessing the stability of drug substances and products. A stability-indicating HPLC method provides a reliable means to separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[1][2] This guide offers an objective comparison of the performance of a validated stability-indicating HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.
While HPLC is the most widely used technique for stability testing due to its high sensitivity, accuracy, and versatility, other methods can be employed for specific aspects of stability assessment.[3][4]
| Feature | Stability-Indicating HPLC | Differential Scanning Calorimetry (DSC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Separation based on the differential migration of charged species in an electric field. |
| Primary Use in Stability | Quantifies API and degradation products, providing a direct measure of chemical stability.[5] | Assesses thermal stability, such as melting point and decomposition temperature.[6] | Can be an alternative or complementary method for separating structurally similar and chiral compounds.[7] |
| Strengths | High resolution, precision, and accuracy for quantitative analysis.[8] | Provides real-time data on thermal transitions.[6] | High efficiency, short analysis time, and low solvent consumption.[7] |
| Limitations | Does not provide real-time degradation data during temperature changes.[6] | Does not identify or quantify specific degradation products.[6] | Can have lower sensitivity for some compounds compared to HPLC with UV detection. |
Performance Data of a Validated Stability-Indicating HPLC Method
The following tables summarize the validation data for a hypothetical stability-indicating HPLC method for the analysis of "Drug X". The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[9][10]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 150 | 0.9998 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 50 | 99.5 | 0.8 |
| 100 | 100.2 | 0.6 |
| 150 | 99.8 | 0.7 |
Table 4: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.7% |
| Intermediate Precision (Inter-day) | 1.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 6: Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.2 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| Column Temperature (± 5 °C) | No significant change |
Experimental Protocols
Detailed methodologies for the key experiments performed during the validation of a stability-indicating HPLC method are provided below.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the method by intentionally degrading the drug substance under various stress conditions.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[13]
-
Acid Hydrolysis: A 1 mg/mL solution of the drug substance is prepared in a suitable solvent. An equal volume of 0.1 N HCl is added, and the solution is heated at 60°C for a specified time. Aliquots are withdrawn, neutralized, and diluted with the mobile phase for HPLC analysis.[13]
-
Base Hydrolysis: A 1 mg/mL solution of the drug substance is prepared. An equal volume of 0.1 N NaOH is added, and the solution is heated at 60°C. Aliquots are taken, neutralized with 0.1 N HCl, and analyzed by HPLC.[13]
-
Oxidative Degradation: The drug substance is dissolved in a suitable solvent, and 3% hydrogen peroxide is added. The solution is stored at room temperature for a defined period before HPLC analysis.[13]
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for 24-48 hours. A sample is then dissolved in the mobile phase for analysis.[13]
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. A control sample is protected from light. Both samples are then analyzed by HPLC.[13]
Validation Parameter Protocols
-
Specificity: The chromatograms of the stressed samples from the forced degradation studies are compared with that of an unstressed sample to demonstrate that the API peak is free from any co-eluting degradation products.[14]
-
Linearity: A series of at least five standard solutions of the API are prepared over a concentration range of 80-120% of the expected sample concentration. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.[2][14]
-
Accuracy: The accuracy is determined by the recovery of a known amount of API spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage of recovery is calculated.[15]
-
Precision:
-
Repeatability (Intra-day precision): A minimum of six replicate injections of the same sample solution are analyzed on the same day by the same analyst. The relative standard deviation (%RSD) of the peak areas is calculated.[14]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst using a different instrument. The %RSD is calculated to assess the variability.[15]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying chromatographic parameters such as the flow rate, mobile phase composition, and column temperature and observing the effect on the results.[15]
Visualizations
The following diagrams illustrate the workflow and logical relationships in the validation of a stability-indicating HPLC method.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Interrelationship of validation parameters for a stability-indicating HPLC method.
References
- 1. ijpsr.com [ijpsr.com]
- 2. scispace.com [scispace.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 6. Comparative Analysis: HPLC vs DSC in Thermal Stability [eureka.patsnap.com]
- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. hmrlabs.com [hmrlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide: Chemoenzymatic Methods Versus Traditional Synthesis
In the landscape of modern chemical synthesis, the pursuit of efficiency, sustainability, and precision is paramount. This guide provides a detailed comparison between chemoenzymatic methods and traditional organic synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and weaknesses. By leveraging the high selectivity of enzymes, chemoenzymatic routes can offer significant advantages over classical chemical approaches, particularly in the synthesis of complex chiral molecules.
At a Glance: Key Differences
| Feature | Chemoenzymatic Synthesis | Traditional Organic Synthesis |
| Catalyst | Enzymes (biocatalysts) | Metal catalysts, organocatalysts, stoichiometric reagents |
| Reaction Conditions | Mild (ambient temperature, neutral pH, aqueous media)[1] | Often harsh (high temperatures, extreme pH, organic solvents)[1] |
| Selectivity | High (chemo-, regio-, and stereoselectivity)[1][2] | Can be low, often requiring protecting groups |
| Environmental Impact | Generally lower, aligns with Green Chemistry principles[3] | Can be high due to use of toxic reagents and solvents |
| Synthetic Route | Often shorter, fewer steps[1][4] | Can be lengthy and complex |
| Substrate Scope | Can be limited by enzyme specificity | Broad and well-established |
| Development Time | May require enzyme discovery and engineering | Based on well-established reaction libraries |
Quantitative Performance Metrics
The efficiency and environmental impact of a synthetic route can be quantified using several metrics. Chemoenzymatic approaches often demonstrate superior performance in these areas.
| Metric | Chemoenzymatic Synthesis | Traditional Organic Synthesis | Description |
| Atom Economy | Generally higher | Variable | Measures the proportion of reactant atoms incorporated into the final product.[5] |
| E-Factor | Typically lower | Often higher | The mass ratio of waste to the desired product.[6] |
| Process Mass Intensity (PMI) | Generally lower | Often higher | The total mass of materials used per mass of the final product.[7] |
| Reaction Mass Efficiency (RME) | Generally higher | Variable | The mass of the product as a percentage of the total mass of reactants.[6] |
Case Study 1: Synthesis of Sitagliptin (B1680988) (Januvia®)
Sitagliptin is a widely used drug for the treatment of type 2 diabetes. Its synthesis provides an excellent example of the benefits of a chemoenzymatic approach over a traditional chemical process. The key step is the asymmetric synthesis of a chiral amine.
Comparison of Key Step in Sitagliptin Synthesis
| Parameter | Chemoenzymatic Process (Transaminase) | Traditional Chemical Process (Rh-catalyzed hydrogenation) |
| Overall Yield | ~10-13% higher[2] | Baseline |
| Productivity ( kg/L per day) | 53% increase[2] | Baseline |
| Enantiomeric Excess (ee) | >99%[2] | High |
| Total Waste | 19% reduction[2] | Baseline |
| Heavy Metal Use | Eliminated[2] | Requires Rhodium catalyst |
| Equipment | Standard multipurpose vessels[2] | Specialized high-pressure hydrogenation equipment[2] |
Methodologies
Chemoenzymatic Synthesis (Key Step): The improved process utilizes an engineered (R)-selective transaminase to convert a prositagliptin ketone to the desired chiral amine with high enantioselectivity. The reaction is run in an aqueous medium, often with a co-solvent like DMSO to aid substrate solubility. The amine donor is typically isopropylamine, which is converted to acetone (B3395972) as a byproduct.[2][8]
Traditional Synthesis (Key Step): The first-generation synthesis involved the asymmetric hydrogenation of an enamine intermediate using a rhodium-based catalyst (e.g., Rh(I)/(t)Bu JOSIPHOS) under high pressure. This method, while effective, required a heavy metal catalyst and specialized equipment.[9]
Case Study 2: Synthesis of Pregabalin (B1679071) (Lyrica®)
Pregabalin is an anticonvulsant and anxiolytic drug. A key challenge in its synthesis is the efficient establishment of the stereocenter.
Comparison of Pregabalin Synthesis Strategies
| Feature | Chemoenzymatic Process (Lipase-mediated resolution) | Traditional Chemical Process (Classical resolution) |
| Stereocenter Introduction | Early-stage enzymatic kinetic resolution[1] | Resolution using a chiral auxiliary (e.g., (R)-mandelic acid) |
| Undesired Enantiomer | Racemized and recycled, improving overall yield[1] | Often discarded, limiting theoretical yield to 50% |
| Process Efficiency | Dramatically improved[1] | Lower |
| Solvent Usage | Mostly aqueous process, reduced organic solvent use[1] | Typically relies on organic solvents |
Methodologies
Chemoenzymatic Synthesis: A commercially available lipase, such as Lipolase, is used for the kinetic resolution of a racemic cyano-diester intermediate. The enzyme selectively hydrolyzes one enantiomer, allowing for their separation. The undesired enantiomer can then be easily racemized and recycled back into the process, significantly increasing the overall efficiency. A subsequent heat-promoted decarboxylation yields a key precursor to pregabalin.[1]
Traditional Synthesis: The first-generation synthesis of pregabalin involved the use of a chiral auxiliary, such as (R)-mandelic acid, to resolve a racemic intermediate. This method is inherently less efficient as the undesired enantiomer is typically not recycled.
Case Study 3: Asymmetric Synthesis of (S)-Scoulerine
(S)-Scoulerine is a natural product with sedative and muscle-relaxing properties. Its synthesis showcases the power of enzymes to perform transformations that are difficult to achieve with traditional chemistry.
Data for Chemoenzymatic Kinetic Resolution of (±)-Reticuline to (S)-Scoulerine
| Parameter | Value |
| Enzyme | Berberine (B55584) Bridge Enzyme (BBE) |
| Substrate | (±)-Reticuline |
| Conversion | ~50% |
| Isolated Yield of (S)-Scoulerine | 47% |
| Isolated Yield of (R)-Reticuline | 37% |
| Enantiomeric Excess (ee) | >97% |
Methodologies
Chemoenzymatic Synthesis: This approach utilizes the berberine bridge enzyme (BBE) to catalyze the enantioselective intramolecular oxidative C-C coupling of (±)-reticuline. This reaction proceeds via an oxidative C-H activation of the substrate's N-methyl group. The kinetic resolution affords optically pure (S)-scoulerine and the unreacted (R)-reticuline.[10]
-
Reaction Conditions: The reaction is typically performed in a biphasic system (e.g., toluene/buffer) to overcome substrate solubility issues. Catalase is often added to decompose hydrogen peroxide, a byproduct of the BBE-catalyzed reaction.[10][11]
Traditional Synthesis: Traditional syntheses of scoulerine (B1208951) often rely on methods such as the Bischler-Napieralski reaction. These routes can be lengthy and may require the use of resolving agents to obtain enantiomerically pure material.[12] A detailed experimental protocol for a comparable traditional synthesis is often complex and involves multiple steps of protection, activation, cyclization, and deprotection.
Visualizing the Workflows and Logic
Chemoenzymatic Synthesis Workflow
The following diagram illustrates a typical workflow for developing a chemoenzymatic synthesis route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative design strategies to help build the enzymatic retrosynthesis toolbox - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00096B [pubs.rsc.org]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Strategies and Approaches in Retrosynthetic Analysis [synthiaonline.com]
- 12. Synthesis of (+)- and (–)-scoulerine and of (+)- and (–)-coreximine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Chiral Synthons for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral synthons is a cornerstone of modern drug development, profoundly influencing the efficiency, stereoselectivity, and economic viability of synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various chiral synthons used in the synthesis of prominent drugs, supported by experimental data to inform critical decisions in synthetic route design.
Case Study 1: Prostaglandin (B15479496) Synthesis
Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, making them important therapeutic targets. The synthesis of these structurally complex molecules often relies on chiral synthons to establish the correct stereochemistry of the cyclopentane (B165970) core. The Corey lactone is a widely utilized chiral building block for this purpose.[1]
Data Presentation: Comparison of Synthetic Routes to Prostaglandin Precursors
| Parameter | Chemoenzymatic Synthesis of Bromohydrin[2] | Enantioselective Preparation of Corey Lactone[3] | Asymmetric Hydrogenation/Enyne Cycloisomerization[4] |
| Chiral Synthon/Key Intermediate | Chiral mono-acetate | Substituted cyclopentanone (B42830) | Chiral alcohol |
| Key Reactions | Lipase-mediated desymmetrization, Johnson-Claisen rearrangement, Bromohydrin formation | Domino Michael/Michael reaction | Asymmetric hydrogenation, Enyne cycloisomerization |
| Reported Enantiomeric Excess (ee) | >99% ee for bromohydrin | >99% ee for cyclopentanone core | 98% ee for chiral center installation |
| Reported Yield | 86% for bromohydrin | 90% for cyclopentanone core | Up to 98% for asymmetric hydrogenation |
| Number of Steps (to key intermediate) | 2 | 1 (one-pot) | Not explicitly stated |
Experimental Protocols: Key Transformations in Prostaglandin Synthesis
1. Chemoenzymatic Synthesis of a Bromohydrin Intermediate [2]
This method utilizes a lipase-mediated desymmetrization to create a chiral intermediate.
-
Step 1: Lipase-Mediated Desymmetrization: An achiral diol is treated with a lipase (B570770) (e.g., from Candida antarctica) to yield a mono-acetate product with high enantiomeric excess (95% ee).
-
Step 2: Johnson-Claisen Rearrangement: The chiral mono-acetate is then subjected to a Johnson-Claisen rearrangement.
-
Step 3: Bromohydrin Formation: The rearranged product is converted to a bromohydrin, a key intermediate for prostaglandin synthesis. Recrystallization can increase the enantiomeric excess to >99%.
2. Enantioselective Preparation of Corey Lactone via Domino Reaction [3]
This approach utilizes a domino Michael/Michael reaction to construct the cyclopentanone core of the Corey lactone in a single step.
-
Reaction: A keto-ester is reacted with a vinylogous iminium cation in the presence of a chiral catalyst. The initial Michael addition is followed by an intramolecular second Michael reaction to yield the substituted cyclopentanone with high enantioselectivity (>99% ee) and yield (90%).
Logical Workflow for Prostaglandin Synthesis Strategy
Synthetic strategies for prostaglandins.
Case Study 2: Oseltamivir (B103847) (Tamiflu®) Synthesis
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B. Its commercial synthesis has historically relied on shikimic acid, a natural product. However, alternative synthetic routes have been developed to address supply chain vulnerabilities.
Data Presentation: Comparison of Synthetic Routes to Oseltamivir
| Parameter | (-)-Shikimic Acid Route[5][6] | Diethyl D-Tartrate Route[5] |
| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate |
| Number of Steps | 8 | 11 |
| Overall Yield | ~47%[7] | Not explicitly stated, but individual step yields are reported as high. |
| Use of Azide (B81097) | Yes | No |
| Key Reactions | Nucleophilic substitution with azide, Aziridination | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction |
| Final Product Purity | High purity (99.7% for a similar route)[6] | High purity implied by detailed characterization. |
Experimental Protocols: Key Transformations in Oseltamivir Synthesis
1. Synthesis from (-)-Shikimic Acid: Azide Introduction [6]
A key step in the traditional synthesis of oseltamivir from shikimic acid involves the introduction of an amino group via an azide intermediate.
-
Step 1: Epoxide Formation: A mesylate derivative of shikimic acid is treated with a base (e.g., potassium bicarbonate) to form an epoxide.
-
Step 2: Azide Opening: The epoxide is then opened with an azide source (e.g., sodium azide) to introduce the N3 functionality, which is later reduced to the amine. This reaction is a nucleophilic substitution.
2. Azide-Free Synthesis from Diethyl D-Tartrate: Asymmetric aza-Henry Reaction [5][8]
This route avoids the use of potentially hazardous azides by creating a key C-N bond using an asymmetric aza-Henry (nitro-Mannich) reaction.
-
Reaction: This step establishes the stereochemistry of one of the chiral centers by reacting a nitroalkane with an imine in the presence of a chiral catalyst to form a chiral β-amino nitroalkane intermediate.
Synthetic Workflow Comparison for Oseltamivir
Oseltamivir synthesis workflows.
Case Study 3: Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane (B81311) ring. Vince Lactam is a key chiral synthon for the synthesis of many carbocyclic nucleosides.[9]
Data Presentation: Enantioselective Preparation of (-)-Vince Lactam
| Parameter | Enzymatic Kinetic Resolution of Vince Lactam[9] |
| Chiral Synthon | (-)-Vince Lactam |
| Method | Enzymatic Kinetic Resolution |
| Enzyme | (+)-γ-lactamase from Microbacterium hydrocarbonoxydans |
| Principle | The enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-enantiomer unreacted. |
| Reported Enantiomeric Excess (ee) | >99% ee for (-)-Vince Lactam |
Experimental Protocol: Enzymatic Resolution of Vince Lactam [9]
-
Procedure: Racemic Vince lactam is treated with a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans. The enzyme selectively catalyzes the hydrolysis of the (+)-enantiomer to the corresponding amino acid, leaving the unreacted (-)-Vince lactam in high enantiomeric purity (>99% ee). This method is advantageous due to its high selectivity and environmentally benign conditions.
Logical Relationship in Carbocyclic Nucleoside Synthesis
Synthesis of carbocyclic nucleosides.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-1-phenylethanol: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Bromo-1-phenylethanol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
This compound is a halogenated organic compound that presents several health hazards. Understanding these hazards is the first step in safe handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of these risks.
| Hazard Category | GHS Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or butyl rubber.
-
Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes.
-
Skin and Body Protection : A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection : All handling of this compound, including waste collection, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Step-by-Step Disposal Protocol
As a brominated organic compound, this compound must be disposed of as halogenated organic waste. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal. Incineration is the typical disposal method for halogenated organic waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
- The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
- Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
2. Labeling the Waste Container:
- Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
- The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound" and any other components in the waste stream.
- The approximate concentration or volume of each component.
- The relevant hazard pictograms (e.g., irritant).
- The date of accumulation.
3. Storing the Waste Container:
- Keep the waste container closed at all times, except when adding waste.
- Store the container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is cool, dry, and well-ventilated.
- Use secondary containment, such as a chemical-resistant tray, to catch any potential leaks.
4. Arranging for Disposal:
- Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- Do not attempt to dispose of this compound down the drain or in regular trash.
5. Handling Spills:
- In the event of a spill, evacuate non-essential personnel from the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).
- Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
- Do not allow the spilled chemical to enter drains or waterways.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Personal protective equipment for handling 2-Bromo-1-phenylethanol
This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-1-phenylethanol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed or inhaled.[1][2][3][4]
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][3] |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1][3] |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2][4] |
| Acute toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled.[4] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the recommended PPE is mandatory to prevent exposure. The following table outlines the minimum required equipment for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or a face shield | Always wear eye protection when handling this chemical.[5][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Inspect gloves for damage before each use.[7] If contact is prolonged, consider double-gloving and change gloves immediately if they become contaminated.[7] |
| Laboratory coat or chemical-resistant coveralls | A buttoned, flame-retardant lab coat is required. For procedures with a higher splash potential, use chemical-resistant coveralls.[8][9] | |
| Closed-toe shoes | Footwear must completely cover the feet; sandals or perforated shoes are strictly prohibited in the handling area.[10] | |
| Respiratory Protection | Use in a chemical fume hood or well-ventilated area | Engineering controls are the primary means of preventing inhalation exposure.[8][11] |
| NIOSH-approved respirator | A respirator is necessary if working outside a fume hood, if ventilation is insufficient, or when responding to a large spill.[6][12] The specific type should be chosen based on the potential exposure concentration. |
Operational and Disposal Plans
Operational Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[7] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[8][11]
-
Safe Practices:
Storage Plan:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5][13] Some suppliers recommend refrigeration at 2-8°C.[14][15]
-
The storage area should be secure and accessible only to authorized personnel.[1][5]
-
Protect containers from physical damage and direct sunlight.[15]
Disposal Plan:
-
All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal facility, adhering to all local, regional, and national regulations.[1][2][5]
-
Do not mix with other waste streams.[2] Handle empty or uncleaned containers with the same precautions as the product itself.[2]
Emergency Procedures
First Aid Measures:
-
If in Eyes: Immediately rinse cautiously with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]
-
If on Skin: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][5] If feeling unwell, call a poison control center or doctor.
-
If Swallowed: Rinse mouth thoroughly with water.[2][5] Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Spill Response Workflow:
In the event of a spill, a systematic response is crucial to ensure safety and proper containment. The following diagram outlines the necessary steps.
Caption: Emergency Spill Response Workflow for this compound.
References
- 1. (1S)-2-bromo-1-phenyl-ethanol - Safety Data Sheet [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. bloomtechz.com [bloomtechz.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
